Isorugulosuvine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-48-8 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of (11S,14S)-Cyclo-(L-Trp-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities. This technical guide focuses on the structure, stereochemistry, and biological significance of (11S,14S)-Cyclo-(L-Trp-L-Phe), a cyclic dipeptide composed of L-tryptophan and L-phenylalanine. The standard chemical nomenclature for this molecule is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. This document provides a comprehensive overview of its structural features, stereochemical configuration, and relevant spectroscopic data. Furthermore, it details a representative synthetic protocol and discusses its potential as an antimicrobial agent through the inhibition of bacterial quorum sensing.
Introduction
(3S,6S)-Cyclo-(L-Trp-L-Phe) is a secondary metabolite produced by various microorganisms, including fungi and bacteria.[1] Its rigid cyclic structure, formed by the condensation of L-tryptophan and L-phenylalanine, confers significant enzymatic stability compared to its linear counterparts. This stability, coupled with its diverse biological activities, makes it an attractive scaffold for drug discovery and development. The presence of two aromatic side chains, the indole of tryptophan and the phenyl group of phenylalanine, allows for various non-covalent interactions, which are crucial for its biological function.[1]
Structure and Stereochemistry
The core of (3S,6S)-Cyclo-(L-Trp-L-Phe) is a six-membered diketopiperazine ring. The stereochemistry of this molecule is defined by the chirality of the precursor amino acids.
-
Diketopiperazine Ring: The DKP ring is generally not planar and tends to adopt a boat-like conformation to minimize steric hindrance between the two bulky side chains.
-
Stereocenters: The use of L-tryptophan and L-phenylalanine as starting materials results in the (S) configuration at both chiral centers, C3 and C6, of the piperazine-2,5-dione ring. The full IUPAC name is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. The nomenclature (11S, 14S) in the topic title likely refers to a different, less common numbering system.
-
Side Chain Conformation: The bulky indolemethyl and benzyl side chains have preferred orientations to minimize steric clash. The conformation is influenced by the solvent and the solid-state packing forces. In solution, there is often an equilibrium between folded and extended conformers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 333.39 g/mol | [2] |
| CAS Number | 82597-82-8 | [2] |
| Appearance | White solid | Chem-Impex |
Quantitative Structural Data
As of the latest literature review, a complete, publicly available crystal structure for (3S,6S)-Cyclo-(L-Trp-L-Phe) has not been deposited in major crystallographic databases. However, the structural parameters can be inferred from closely related cyclic dipeptides. For illustrative purposes, the crystallographic data for a similar compound, Cyclo(L-Phe-L-Pro), is presented below. This data provides insight into the typical bond lengths and angles of the diketopiperazine core.
Representative Crystallographic Data: Cyclo(L-Phe-L-Pro)
Please note: This data is for a related compound and should be used as a reference for the general geometry of the diketopiperazine ring.
| Parameter | Bond Length (Å) / Bond Angle (°) | Torsion Angle (°) |
| N1-C2 | 1.33 | |
| C2-O1 | 1.24 | |
| C2-C3 | 1.52 | |
| C3-N4 | 1.46 | |
| N4-C5 | 1.34 | |
| C5-O2 | 1.23 | |
| C5-C6 | 1.52 | |
| C6-N1 | 1.46 | |
| C6-N1-C2 | 124.5 | |
| N1-C2-C3 | 116.8 | |
| C2-C3-N4 | 110.1 | |
| C3-N4-C5 | 123.9 | |
| N4-C5-C6 | 117.2 | |
| C5-C6-N1 | 110.5 | |
| C6-N1-C2-C3: 10.2 | ||
| N1-C2-C3-N4: -32.5 | ||
| C2-C3-N4-C5: 25.8 | ||
| C3-N4-C5-C6: 11.5 | ||
| N4-C5-C6-N1: -35.2 | ||
| C5-C6-N1-C2: 20.9 |
Data derived from the Cambridge Crystallographic Data Centre (CCDC) entry 620932 for Cyclo(L-Phe-L-Pro).[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of (3S,6S)-Cyclo-(L-Trp-L-Phe).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for (3S,6S)-Cyclo-(L-Trp-L-Phe) is not fully reported in the literature. However, based on the known chemical shifts of the constituent amino acids and data from similar cyclic dipeptides, a predicted spectrum can be outlined. The following table presents representative ¹H and ¹³C NMR chemical shifts for the related Cyclo(L-Phe-L-Pro) to provide an expected range for the signals of the phenylalanine moiety and the diketopiperazine ring.[4]
Representative NMR Data for Cyclo(L-Phe-L-Pro) in CDCl₃ [4]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenylalanine Residue | ||
| α-CH | 4.32 (dd, J = 10.4, 3.7 Hz) | 56.31 |
| β-CH₂ | 3.65 (m), 2.84 (dd, J = 14.5, 10.3 Hz) | 36.80 |
| Phenyl C1' | - | 135.77 |
| Phenyl C2'/C6' | 7.25 (d, J = 7.5 Hz) | 129.27 |
| Phenyl C3'/C5' | 7.38 (t, J = 7.3 Hz) | 129.17 |
| Phenyl C4' | 7.31 (t, J = 7.2 Hz) | 127.60 |
| Proline Residue | ||
| α-CH | 4.11 (t, J = 8.1 Hz) | 59.12 |
| β-CH₂ | 2.36 (m), 2.05 (m) | 28.33 |
| γ-CH₂ | 1.95 (m) | 22.51 |
| δ-CH₂ | 3.68 (dt), 3.58 (m) | 45.49 |
| Diketopiperazine Ring | ||
| C=O (Phe) | - | 165.05 |
| C=O (Pro) | - | 169.70 |
| NH (Phe) | 5.92 (s) | - |
For (3S,6S)-Cyclo-(L-Trp-L-Phe), one would expect to see additional signals corresponding to the tryptophan residue, including the characteristic aromatic protons of the indole ring and the protons of the indole NH.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₂₀H₁₉N₃O₂, the expected exact mass is 333.1477. The protonated molecule [M+H]⁺ would be observed at m/z 334.1550.
Experimental Protocols
Representative Synthesis of (3S,6S)-Cyclo-(L-Trp-L-Phe)
The synthesis of diketopiperazines can be achieved through both solution-phase and solid-phase methods. Below is a representative solution-phase synthesis adapted from general procedures for diketopiperazine formation.[5]
Step 1: Synthesis of the Linear Dipeptide
-
To a solution of N-Boc-L-Tryptophan (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide, Boc-L-Trp-L-Phe-OMe.
Step 2: Deprotection and Cyclization
-
Dissolve the protected dipeptide in a 4M solution of HCl in dioxane to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt.
-
Dissolve the salt in a high-boiling point solvent such as toluene or xylene.
-
Add a weak base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux for 12-24 hours to promote cyclization with the elimination of methanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield (3S,6S)-Cyclo-(L-Trp-L-Phe) as a solid.
dot
Caption: Workflow for the solution-phase synthesis of Cyclo(L-Trp-L-Phe).
Biological Activity and Signaling Pathways
Cyclic dipeptides containing tryptophan and phenylalanine have been reported to possess a range of biological activities, including antimicrobial, antifungal, and antitumor effects.[6][7] One of the key mechanisms underlying their antimicrobial activity is the inhibition of bacterial quorum sensing (QS).
Inhibition of Quorum Sensing
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. (3S,6S)-Cyclo-(L-Trp-L-Phe) and related compounds can act as antagonists of QS receptors, thereby disrupting these pathogenic processes.[8][9]
A well-studied example is the inhibition of the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of numerous virulence factors. The signaling molecule in this system is an autoinducing peptide (AIP). (3S,6S)-Cyclo-(L-Trp-L-Phe) is thought to competitively bind to the AgrC receptor, preventing the binding of the native AIP and thereby inhibiting the downstream signaling cascade that leads to virulence factor production.[8]
dot
Caption: Logical diagram of the inhibition of the S. aureus Agr quorum sensing system.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108929315A - Piperazine -2,5- diketone of 3R- indole methyl -6S- methionine modification, synthesis, activity and application - Google Patents [patents.google.com]
- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Biological Activity of Cyclo(L-Trp-L-Phe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Phe) is a cyclic dipeptide (also known as a 2,5-diketopiperazine) composed of L-tryptophan and L-phenylalanine residues. These cyclic peptides are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine organisms. Due to their rigid conformation, they are often more resistant to enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic drug development. This technical guide provides a comprehensive overview of the known biological activities of Cyclo(L-Trp-L-Phe) and its close analogs, with a focus on its potential anticancer, antimicrobial, and neuroprotective effects. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to support further research and development.
Data Presentation: Biological Activities of Cyclo(L-Trp-L-Phe) and Analogs
While specific quantitative data for the cytotoxicity and antimicrobial activity of Cyclo(L-Trp-L-Phe) is not extensively available in the public domain, the following tables summarize the reported biological activities for this compound and its close structural analogs. This data provides valuable insights into the potential therapeutic applications of this class of molecules.
Table 1: Anticancer Activity of Cyclo(L-Trp-L-Phe) and Related Cyclodipeptides
| Compound | Cancer Cell Line(s) | Observed Effect / IC50 | Citation(s) |
| Brevianamide F (Cyclo(L-Trp-L-Pro)) | OVCAR-8 (ovarian carcinoma) | IC50 = 11.9 µg/mL | [1] |
| Cyclo(L-Phe-L-Pro) | HT-29 (colon) | Induces apoptosis; >50% growth inhibition at 10 mM | [1] |
| Cyclo(L-Phe-D-Pro) | HCT116 (colon) | Cytotoxic effects observed | |
| Prenylated forms of cyclo(L-Trp-L-Trp) | Human leukemia and ovarian cell lines | Cytotoxic |
Table 2: Antimicrobial Activity of Tryptophan and Phenylalanine-Containing Cyclodipeptides
| Compound/Analog | Target Organism(s) | Observed Effect / MIC | Citation(s) |
| Cyclo(Pro-Trp) | Broad spectrum antibacterial properties | Not specified | [2] |
| Cyclo(Trp-Pro) | Broad spectrum antifungal properties | Not specified | [2] |
| Cyclo(Trp-Trp) | Acinetobacter baumannii (multidrug-resistant) | MICs = 12.5-25 µg/ml | |
| Cyclo(Trp-Trp) | B. subtilis, M. luteus, S. aureus, S. cerevisiae, A. niger, C. albicans | MICs = 12.5-50 µg/ml | |
| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026, Pseudomonas aeruginosa PAO1 | MICs > 15 mM (low solubility) | [3] |
| Tryptophan-based surfactants (C12 and C14 alkyl chains) | Gram-positive and Gram-negative bacteria | Effective antimicrobial activity | [4] |
Core Biological Activities and Signaling Pathways
Cyclo(L-Trp-L-Phe) and its analogs have been shown to exert their biological effects through the modulation of several key cellular signaling pathways. These include the induction of apoptosis in cancer cells and the modulation of inflammatory and metabolic pathways.
Induction of Apoptosis
Several studies have indicated that cyclodipeptides containing phenylalanine and proline can induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for the elimination of malignant cells. The process of apoptosis is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.
Modulation of NF-κB and PPARγ Signaling Pathways
Recent research has shed light on the neuroprotective effects of cyclodipeptides, with a study on Cyclo(L-Pro-L-Phe) demonstrating its ability to act as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] Activation of PPARγ is known to have anti-inflammatory effects, partly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] The NF-κB pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines. This suggests that Cyclo(L-Trp-L-Phe) may exert anti-inflammatory and neuroprotective effects through a similar mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of Cyclo(L-Trp-L-Phe) and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (Cyclo(L-Trp-L-Phe)) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Assay
The Kirby-Bauer disc diffusion method is a standard technique used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper discs
-
Test compound (Cyclo(L-Trp-L-Phe)) solution of known concentration
-
Positive control antibiotic discs
-
Forceps
-
Incubator
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial broth culture. Rotate the swab against the side of the tube to remove excess liquid. Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth.
-
Disc Application: Using sterile forceps, place a filter paper disc impregnated with a known concentration of Cyclo(L-Trp-L-Phe) onto the surface of the agar. Gently press the disc to ensure complete contact with the agar. Place a positive control antibiotic disc on the same plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For novel compounds, the diameter of the zone provides a qualitative measure of antimicrobial activity.
Apoptosis Detection: Caspase Activity Assay
Caspase activity assays are used to measure the activity of caspases, which are key mediators of apoptosis. Fluorometric assays are commonly used for their high sensitivity.
Materials:
-
Cell culture and treatment reagents as described for the MTT assay
-
Caspase-3/7 assay kit (containing a fluorogenic caspase substrate, e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay. Include positive and negative controls for apoptosis induction.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release the caspases.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC-based substrates).
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.
Conclusion
Cyclo(L-Trp-L-Phe) and its analogs represent a promising class of bioactive compounds with potential applications in oncology, infectious diseases, and neuroprotective therapies. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more comprehensive quantitative data for Cyclo(L-Trp-L-Phe) itself, the available evidence strongly supports its continued investigation as a lead scaffold for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(L-Trp-L-Phe): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation methodologies, and reported biological activities of the cyclic dipeptide, Cyclo(L-Trp-L-Phe). The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of Cyclo(L-Trp-L-Phe)
Cyclo(L-Trp-L-Phe) is a secondary metabolite predominantly found in a variety of fungal species, particularly those from the Aspergillus and Penicillium genera. These fungi have been isolated from diverse environments, including marine and terrestrial ecosystems, often as endophytes within plants or associated with marine invertebrates. Several bacterial species are also known to produce diketopiperazines, and some have been identified as sources of Cyclo(L-Trp-L-Phe). Additionally, this cyclic dipeptide has been identified in certain food products.
A summary of notable natural sources for Cyclo(L-Trp-L-Phe) is presented in Table 1.
Table 1: Natural Sources of Cyclo(L-Trp-L-Phe)
| Source Organism/Material | Environment/Host | Reference(s) |
| Aspergillus flavus | Fungi | [1] |
| Aspergillus sydowii | Fungi | [1] |
| Aspergillus versicolor | Endophytic fungus from Piper aduncum | [2] |
| Aspergillus sp. | Sponge-associated fungus from Holoxea sp. | [3] |
| Aspergillus niger EN-13 | Endophytic fungus from marine brown alga Colpomenia sinuosa | |
| Penicillium sp. | Fungus | [3] |
| Fungal endophyte EF8 | Isolated from the conchocelis of Porphyra yezoensis | [3] |
| Various Bacteria | Including Bacillus and Streptomyces species | [1] |
| Chicken essence | Food product | [1] |
Isolation and Purification Protocols
The isolation of Cyclo(L-Trp-L-Phe) from its natural sources typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a representative experimental protocol synthesized from methodologies reported in the literature for the isolation of diketopiperazines from fungal cultures.
Fungal Fermentation and Extraction
-
Fermentation: The source fungus (e.g., Aspergillus or Penicillium sp.) is cultured in a suitable liquid or solid-state medium. For example, a marine-derived fungus can be cultivated in a rice medium prepared with natural sea salt and water for a period of 25-30 days at room temperature.[1]
-
Extraction: The fermented culture (including both mycelia and medium) is exhaustively extracted with an organic solvent, typically ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.[1][2]
Chromatographic Purification
A general workflow for the purification of Cyclo(L-Trp-L-Phe) from the crude extract is depicted in the following diagram.
Caption: General workflow for the isolation and purification of Cyclo(L-Trp-L-Phe).
Step-by-step Chromatographic Protocol:
-
Vacuum Liquid Chromatography (VLC) or Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract is subjected to VLC or column chromatography on silica gel.
-
A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100) can be used to afford several primary fractions.[1]
-
-
Silica Gel Column Chromatography (Secondary Fractionation):
-
The fraction containing the target compound, identified by preliminary analysis (e.g., TLC), is further fractionated using silica gel column chromatography.
-
A finer gradient of solvents, such as dichloromethane-methanol (e.g., 50:1), is used for elution to obtain sub-fractions.[1]
-
-
Sephadex LH-20 Chromatography:
-
To remove smaller molecules and pigments, the active sub-fractions can be passed through a Sephadex LH-20 column, typically eluted with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved using preparative reversed-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[1] For example, an isocratic elution with 20% methanol in water can be employed.[1]
-
The elution is monitored by a UV detector, and the peak corresponding to Cyclo(L-Trp-L-Phe) is collected.
-
Structure Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.[2]
-
Comparison with Literature Data: The obtained spectroscopic data are compared with published data for Cyclo(L-Trp-L-Phe) to confirm its identity.[2]
Biological Activity and Signaling Pathways
Cyclo(L-Trp-L-Phe) has been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects.[1] The following sections outline the proposed mechanisms of action.
Antimicrobial Activity: Quorum Sensing Inhibition
Cyclic dipeptides, including those containing tryptophan, have been shown to interfere with bacterial quorum sensing (QS).[4][5] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. By disrupting QS, these compounds can inhibit the expression of virulence factors and biofilm formation.[4][5]
The proposed mechanism of QS inhibition by tryptophan-containing cyclic dipeptides is illustrated in the following diagram.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Trp-L-Phe).
In this proposed mechanism, Cyclo(L-Trp-L-Phe) acts as a competitive inhibitor, binding to the receptor protein that normally recognizes the bacterial autoinducers. This prevents the activation of the receptor and the subsequent expression of genes responsible for virulence and biofilm formation.
Antitumor Activity: Induction of Apoptosis
The antitumor activity of Cyclo(L-Trp-L-Phe) is thought to be mediated, at least in part, by the induction of apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade initiated by Cyclo(L-Trp-L-Phe) is still under investigation, it is likely to involve one of the major apoptotic pathways. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for anticancer agents.
A generalized representation of the intrinsic apoptotic pathway that could be triggered by Cyclo(L-Trp-L-Phe) is shown below.
Caption: Generalized intrinsic apoptosis pathway potentially induced by Cyclo(L-Trp-L-Phe).
In this pathway, Cyclo(L-Trp-L-Phe) is hypothesized to induce cellular stress, leading to the modulation of the Bcl-2 family of proteins. This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the dismantling of the cell and apoptotic cell death.
It is important to note that the direct molecular targets of Cyclo(L-Trp-L-Phe) in cancer cells are yet to be fully elucidated, and other signaling pathways may also be involved in its antitumor effects.
Conclusion
Cyclo(L-Trp-L-Phe) is a readily available natural product with promising biological activities. The established protocols for its isolation from fungal sources provide a solid foundation for further research and development. Elucidating the precise molecular mechanisms underlying its antimicrobial and antitumor effects will be crucial for its potential application as a therapeutic agent. This technical guide serves as a comprehensive starting point for researchers interested in exploring the scientific and therapeutic potential of this fascinating cyclic dipeptide.
References
- 1. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of Tryptophan-Phenylalanine Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the current understanding of Trp-Phe dipeptides, focusing on their antibacterial, anti-inflammatory, and antihypertensive properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative efficacy data. Furthermore, the underlying signaling pathways are illustrated to provide a mechanistic context for their biological activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration and application of Trp-Phe dipeptides as novel therapeutic agents.
Introduction
Dipeptides, the smallest class of peptides, have garnered significant attention in recent years due to their diverse biological activities and potential as therapeutic agents. Composed of two amino acids linked by a single peptide bond, their small size offers advantages in terms of synthesis, stability, and bioavailability. Among these, dipeptides containing aromatic amino acids, such as tryptophan and phenylalanine, are of particular interest due to the role of these residues in molecular recognition and binding. This guide focuses specifically on the therapeutic potential of tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives.
Recent research has highlighted the promise of Trp-Phe dipeptides in several key therapeutic areas:
-
Antibacterial Activity: Certain Trp-Phe dipeptides have demonstrated broad-spectrum antibacterial activity, including the ability to disrupt bacterial biofilms, a critical factor in persistent infections.
-
Anti-inflammatory Effects: Derivatives of Trp-Phe have been identified as potent antagonists of the formyl peptide receptor 1 (FPR1), a key receptor involved in neutrophil-mediated inflammation.
-
Antihypertensive Properties: Trp-Phe and related dipeptides have shown potential as inhibitors of the angiotensin-converting enzyme (ACE), a central enzyme in the regulation of blood pressure.
This guide will delve into the scientific evidence supporting these therapeutic applications, providing detailed methodologies for the key experiments cited, quantitative data for comparative analysis, and visual representations of the relevant biological pathways.
Therapeutic Applications and Efficacy
The therapeutic potential of Trp-Phe dipeptides is supported by a growing body of preclinical evidence. This section summarizes the key findings and presents the available quantitative data in a structured format for easy comparison.
Antibacterial Activity
Boc-protected Trp-Phe dipeptides have been shown to possess broad-spectrum antibacterial properties. Their mechanism of action is believed to involve the permeabilization of bacterial membranes and the disruption of biofilms.
Table 1: Antibacterial Activity of Boc-Phe-Trp-OMe
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC90) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 230 - 400 |
| Bacillus subtilis | Gram-positive | 230 - 400 |
| Escherichia coli | Gram-negative | 230 - 400 |
| Pseudomonas aeruginosa | Gram-negative | 230 - 400 |
Data sourced from a study on Boc-protected phenylalanine and tryptophan-based dipeptides, which demonstrated their potential as broad-spectrum anti-bacterial agents.
Anti-inflammatory Activity: FPR1 Antagonism
Certain N-benzoyl-Trp-Phe-OMe derivatives have been identified as potent and selective antagonists of FPR1. By blocking this receptor, these dipeptides can inhibit the activation of neutrophils, key cells in the inflammatory response, thereby reducing the release of pro-inflammatory mediators.
Table 2: FPR1 Antagonist Activity of N-benzoyl-Trp-Phe-OMe Derivatives
| Compound | Inhibition of Superoxide Anion (O₂⁻) Generation (IC₅₀, µM) | Inhibition of Neutrophil Elastase Release (IC₅₀, µM) |
| N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |
Data from a study on tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists, highlighting their dual inhibitory effects on key neutrophil functions.
Antihypertensive Activity: ACE Inhibition
While specific IC₅₀ values for Trp-Phe dipeptides in ACE inhibition are still emerging in publicly available literature, related tryptophan-containing dipeptides have demonstrated significant ACE inhibitory activity. This suggests that the Trp-Phe scaffold is a promising starting point for the development of novel ACE inhibitors.
Table 3: ACE Inhibitory Activity of Tryptophan-Containing Dipeptides
| Dipeptide | IC₅₀ (µM) |
| Trp-Val | 307.61 |
| Val-Trp | 0.58 |
| Ile-Trp | 0.50 |
| Leu-Trp | 1.11 |
These values demonstrate the potent ACE inhibitory activity of various tryptophan-containing dipeptides, providing a strong rationale for investigating Trp-Phe dipeptides for the same application.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Trp-Phe Dipeptide Derivatives
Materials:
-
Boc-L-tryptophan N-succinimidyl ester (Boc-(L)-Trp-OSu)
-
L-phenylalanine methyl ester hydrochloride (H-(L)-Phe-OMe)
-
Sodium hydrogen carbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve Boc-(L)-Trp-OSu (1.0 eq) and H-(L)-Phe-OMe (1.1 eq) in acetone.
-
Add NaHCO₃ (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 10 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash successively with 1M HCl and 1M NaOH.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel to obtain pure Boc-Trp-Phe-OMe.
Materials:
-
Tryptophan methyl ester
-
Benzoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Prepare tryptophan methyl ester by reacting tryptophan with thionyl chloride in methanol.
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq), tryptophan methyl ester (1.0 eq), and DMAP (0.1 eq) in CH₂Cl₂.
-
Add EDAC (1.5 eq) and TEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated NH₄Cl solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzoyl-Trp-Phe-OMe.
Antibacterial Assays
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Trp-Phe dipeptide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.
-
Serially dilute the Trp-Phe dipeptide stock solution in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
Anti-inflammatory Assays (FPR1 Antagonism)
Materials:
-
Human neutrophils
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Trp-Phe dipeptide derivative
-
Dual-beam spectrophotometer
Procedure:
-
Isolate human neutrophils from fresh peripheral blood.
-
Pre-incubate neutrophils with the Trp-Phe dipeptide derivative or vehicle control.
-
Add cytochrome c to the neutrophil suspension.
-
Stimulate the neutrophils with fMLP.
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.
-
Perform a parallel experiment in the presence of SOD to confirm that the observed reduction is due to superoxide.
-
Calculate the inhibitory effect of the dipeptide on superoxide generation.
Materials:
-
Human neutrophils
-
fMLP
-
Specific neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Trp-Phe dipeptide derivative
-
Microplate reader
Procedure:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with the Trp-Phe dipeptide derivative or vehicle control.
-
Stimulate the cells with fMLP to induce degranulation and elastase release.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Add the specific elastase substrate to the supernatant.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the enzymatic activity of the released elastase.
-
Determine the inhibitory effect of the dipeptide on elastase release.
Antihypertensive Assay (ACE Inhibition)
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Trp-Phe dipeptide
-
Borate buffer
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Pre-incubate ACE with various concentrations of the Trp-Phe dipeptide or a known ACE inhibitor (e.g., captopril) as a positive control.
-
Initiate the enzymatic reaction by adding the substrate HHL.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the hippuric acid (HA) formed from the reaction into ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in water.
-
Measure the absorbance of the HA at 228 nm.
-
Calculate the percentage of ACE inhibition and determine the IC₅₀ value of the dipeptide.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which Trp-Phe dipeptides exert their therapeutic effects is crucial for their rational design and development. This section provides a visual representation of the key signaling cascades involved.
FPR1 Signaling Pathway in Neutrophils
Trp-Phe dipeptide derivatives that act as FPR1 antagonists interfere with the initial steps of a pro-inflammatory signaling cascade in neutrophils.
Caption: FPR1 signaling pathway and the antagonistic action of Trp-Phe dipeptides.
ACE Signaling Pathway and Inhibition
Trp-Phe dipeptides with ACE inhibitory activity prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby contributing to the regulation of blood pressure.
Caption: ACE signaling pathway and inhibition by Trp-Phe dipeptides.
General Experimental Workflow
The investigation of the therapeutic potential of Trp-Phe dipeptides typically follows a structured workflow, from synthesis to biological evaluation.
References
Cyclo(L-Trp-L-Phe) mechanism of action in neuronal cells
In contrast, a closely related cyclic dipeptide, Cyclo(L-Pro-L-Phe) , has been more extensively studied, providing a valuable proxy for understanding the potential neuroprotective mechanisms of this class of molecules. This technical guide will therefore focus on the established mechanism of action of Cyclo(L-Pro-L-Phe) in neuronal cells, presenting the available data in the requested format, including detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations. This information can serve as a foundational reference for researchers and drug development professionals interested in the neuropharmacological potential of cyclic dipeptides.
Cyclo(L-Pro-L-Phe): A Neuroprotective Cyclic Dipeptide
Cyclo(L-Pro-L-Phe) has demonstrated significant neuroprotective activity against oxidative stress-induced neurodegeneration in neuronal cell models.[1][2] Its mechanism of action is primarily attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2]
Core Mechanism of Action: PPAR-γ Activation
Cyclo(L-Pro-L-Phe) has been identified as a potent activator of PPAR-γ in both Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells.[1][2] Activation of PPAR-γ is implicated in mediating anti-inflammatory, anti-apoptotic, and anti-oxidative effects, which collectively contribute to its neuroprotective properties.[1]
Signaling Pathways Modulated by Cyclo(L-Pro-L-Phe)
The neuroprotective effects of Cyclo(L-Pro-L-Phe) are mediated through the modulation of several key signaling pathways downstream of PPAR-γ activation:
-
Reduction of Oxidative Stress: The compound effectively reduces the generation of reactive oxygen species (ROS) induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][2]
-
Inhibition of Mitochondrial Apoptotic Pathway: Cyclo(L-Pro-L-Phe) prevents the loss of mitochondrial membrane potential and inhibits the activation of key apoptosis-related proteins, including caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][2]
-
Suppression of Inflammatory Response: It inhibits the activation and nuclear translocation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][3]
Below is a diagram illustrating the proposed signaling pathway of Cyclo(L-Pro-L-Phe) in neuronal cells.
Caption: Signaling pathway of Cyclo(L-Pro-L-Phe) in neuronal cells.
Quantitative Data Summary
The neuroprotective effects of Cyclo(L-Pro-L-Phe) have been quantified in various assays using the SH-SY5Y human neuroblastoma cell line.
| Assay | Treatment Conditions | Result | Reference |
| PPAR-γ Transactivation | 40 µM Cyclo(L-Pro-L-Phe) in Ac2F cells | Significant activation of PPAR-γ | [1] |
| Cell Viability (MTT Assay) | Pre-treatment with 40 µM Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Increased cell viability compared to H₂O₂ alone | [1] |
| LDH Release Assay | Pre-treatment with 40 µM Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Decreased H₂O₂-induced cytotoxicity to 45.9% | [3] |
| ROS Generation | Pre-treatment with Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Reduction in H₂O₂-induced ROS generation | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the neuroprotective effects of Cyclo(L-Pro-L-Phe).
Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
PPAR-γ Transactivation Assay (Luciferase Assay)
-
Cell Seeding: Ac2F rat liver cells are seeded in 24-well plates.
-
Transfection: Cells are co-transfected with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPAR response elements.
-
Treatment: After 24 hours, cells are treated with Cyclo(L-Pro-L-Phe) (e.g., 10 µM and 40 µM) or a positive control (e.g., rosiglitazone) for 24 hours.
-
Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. Results are normalized to total protein concentration.
MTT Assay for Cell Viability
-
Cell Seeding: SH-SY5Y cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of Cyclo(L-Pro-L-Phe) for a specified duration (e.g., 10 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding control wells) to induce cytotoxicity and incubated for a further period (e.g., 15 hours).
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
-
Experimental Setup: The experimental setup is similar to the MTT assay with pre-treatment of Cyclo(L-Pro-L-Phe) followed by H₂O₂ exposure.
-
Sample Collection: After the incubation period, the culture medium is collected.
-
LDH Measurement: The amount of LDH released into the medium is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: SH-SY5Y cells are seeded and treated as described for the MTT assay.
-
DCFH-DA Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 20 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF) is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a typical experimental workflow for assessing neuroprotection.
Caption: A typical experimental workflow for assessing neuroprotection.
Contextual Information on Cyclo(L-Trp-L-Phe) and its Constituent Amino Acids
While detailed mechanistic studies on Cyclo(L-Trp-L-Phe) are limited, some general information suggests its potential in neuroscience. It is recognized for its stability and bioavailability, making it a candidate for pharmaceutical development, particularly for neurological disorders due to its potential to influence neurotransmitter activity.[4]
The constituent amino acids, L-tryptophan and L-phenylalanine, are crucial for brain function. L-tryptophan is a precursor to the neurotransmitter serotonin, which is involved in mood regulation.[5] L-phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine. However, it is important to note that the biological activity of the cyclic dipeptide can be distinct from its constituent amino acids.
References
- 1. Oxidative status in neuroblastoma: a source of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of neuronal apoptosis are triggered by antagonism of Bcl-2/Bcl-x(L) versus induction of the BH3-only protein Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(L-Trp-L-Phe): A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Phe), a cyclic dipeptide composed of L-tryptophan and L-phenylalanine, is a naturally occurring secondary metabolite found in various fungi and bacteria. Its rigid cyclic structure imparts enhanced stability against enzymatic degradation compared to its linear counterparts, making it an attractive scaffold for therapeutic development.[1] This technical guide provides an in-depth overview of the known physical and chemical properties of Cyclo(L-Trp-L-Phe), alongside detailed experimental protocols and an exploration of its potential biological activities and associated signaling pathways.
Physical Properties
While specific experimentally determined quantitative data for Cyclo(L-Trp-L-Phe) is limited in publicly available literature, the properties of closely related cyclic dipeptides provide valuable insights. It is consistently reported as a white solid.[2]
Data Presentation: Physical Properties
| Property | Experimental Value | Notes and References |
| Appearance | White solid | [2] |
| Melting Point | Not available | For the related compound Cyclo(L-Phe-L-Pro), a melting point of 146-148 °C has been reported.[3] |
| Solubility | Not available | The related compound Cyclo(L-Phe-L-Phe) is soluble in ethanol, methanol, DMF, and DMSO.[4] Another related compound, Cyclo(L-Trp-L-Trp), shows solubility in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (5 mg/ml).[5] A general protocol for determining peptide solubility is provided below. |
| Optical Rotation | Not available | A general protocol for determining specific rotation is provided below. For the related compound Cyclo(L-Trp-L-Arg), a specific rotation of -10.5° (c 0.105, MeOH) has been reported.[6] |
Chemical Properties
The chemical structure of Cyclo(L-Trp-L-Phe) is characterized by a central diketopiperazine ring formed by the condensation of L-tryptophan and L-phenylalanine. This structure confers significant conformational rigidity.[1]
Data Presentation: Chemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₃O₂ | Chem-Impex[2] |
| Molecular Weight | 333.39 g/mol | Chem-Impex[2] |
| CAS Number | 82597-82-8 | Chem-Impex[2] |
| IUPAC Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione | PubChem |
| InChI Key | CUVKAUWOMPJEMI-ROUUACIJSA-N | BenchChem |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point method can be employed to determine the melting point of Cyclo(L-Trp-L-Phe).[7][8]
Methodology:
-
Ensure the Cyclo(L-Trp-L-Phe) sample is thoroughly dried and in a fine powder form.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
Determination of Solubility
The solubility of Cyclo(L-Trp-L-Phe) in various solvents can be determined using the following protocol.
Methodology:
-
Add a small, known amount of Cyclo(L-Trp-L-Phe) to a vial.
-
Incrementally add a specific solvent (e.g., water, ethanol, DMSO) to the vial in known volumes.
-
After each addition, vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding the solvent until the solid is completely dissolved.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic peptides like Cyclo(L-Trp-L-Phe).[9]
Methodology:
-
Dissolve a sample of Cyclo(L-Trp-L-Phe) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.
-
Process the NMR data using appropriate software.
-
Assign the proton and carbon signals to the specific atoms in the molecule using the 2D correlation spectra.
-
Use the through-space correlations observed in the NOESY/ROESY spectra to determine the spatial proximity of protons and deduce the three-dimensional conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the fragmentation pattern of Cyclo(L-Trp-L-Phe), which can aid in its identification and structural characterization.
Methodology:
-
Prepare a dilute solution of Cyclo(L-Trp-L-Phe) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragmentation pattern to identify characteristic product ions, which can provide structural information about the cyclic peptide.[10][11][12][13]
Biological Activity and Signaling Pathways
Cyclo(L-Trp-L-Phe) and related cyclic dipeptides have been investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1] While the specific signaling pathways modulated by Cyclo(L-Trp-L-Phe) are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.
Potential Neuroprotective Signaling Pathway
Based on studies of the related compound Cyclo(L-Pro-L-Phe), a plausible neuroprotective mechanism for Cyclo(L-Trp-L-Phe) may involve the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15]
Caption: Putative neuroprotective signaling pathway of Cyclo(L-Trp-L-Phe).
Potential Anticancer Signaling Pathway
Research on a mixture of bacterial cyclodipeptides, including the structurally related Cyclo(L-Pro-L-Phe), has demonstrated an antitumor effect in melanoma by targeting the PI3K/Akt/mTOR pathway.[16] This suggests a potential mechanism for the anticancer activity of Cyclo(L-Trp-L-Phe).
Caption: Postulated anticancer signaling pathway of Cyclo(L-Trp-L-Phe).
Conclusion
Cyclo(L-Trp-L-Phe) presents a compelling molecular scaffold with significant potential in drug discovery, attributed to its inherent stability and diverse biological activities. While a comprehensive experimental characterization of its physical and chemical properties is still emerging, this guide consolidates the current knowledge and provides a framework for future research. The elucidation of its precise mechanisms of action and further quantitative analysis of its properties will be crucial for realizing its full therapeutic potential.
References
- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-saarland.de [uni-saarland.de]
- 11. whitman.edu [whitman.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Legacy of 2,5-Diketopiperazines: A Technical Guide to Their Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, represent a ubiquitous and versatile scaffold in nature and synthetic chemistry. Initially encountered as byproducts of peptide synthesis, these conformationally constrained dipeptides have emerged as a privileged structure in drug discovery, exhibiting a wide array of biological activities. This in-depth technical guide explores the seminal discoveries, historical milestones, and evolving understanding of the synthesis and biological importance of 2,5-diketopiperazines. We provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by this fascinating class of molecules.
I. The Dawn of Discovery: Early Syntheses and Serendipitous Findings
The journey into the world of 2,5-diketopiperazines began in the late 19th century, not with a targeted discovery, but through the foundational explorations of peptide chemistry.
The First Synthesis: Curtius and Goebel (1888)
The first recorded synthesis of a cyclic dipeptide is credited to Theodor Curtius and August Goebel in 1888. While investigating the reactions of amino acid esters, they inadvertently synthesized a crystalline compound from leucine ethyl ester, which was later identified as cyclo(Leu-Leu).
Experimental Protocol: Synthesis of cyclo(Leu-Leu) (Adapted from Curtius and Goebel, 1888)
-
Starting Material: Leucine ethyl ester.
-
Procedure: Leucine ethyl ester was heated, leading to the spontaneous cyclization and formation of the corresponding 2,5-diketopiperazine. The exact temperature and reaction time were not meticulously documented in the original publication, reflecting the exploratory nature of early organic chemistry. The primary method of purification was recrystallization.
-
Observations: The formation of a stable, crystalline solid was observed, which was distinct from the starting amino acid ester.
The Synthesis of the Simplest DKP: Fischer and Fourneau (1901)
Emil Fischer, a pioneer in protein chemistry, and Ernest Fourneau, made a significant contribution in 1901 by synthesizing the parent molecule of the DKP family, cyclo(Gly-Gly), also known as glycine anhydride. Their work provided a more direct route to this fundamental cyclic dipeptide.
Experimental Protocol: Synthesis of cyclo(Gly-Gly) (Adapted from Fischer and Fourneau, 1901)
-
Starting Material: Glycylglycine.
-
Procedure: Glycylglycine was heated in glycerol at 170-180°C. The water generated during the intramolecular cyclization was continuously removed to drive the reaction towards the formation of the diketopiperazine.
-
Purification: The resulting cyclo(Gly-Gly) was purified by recrystallization from water.
A Serendipitous Discovery in Modern Peptide Chemistry: Gisin and Merrifield (1972)
For decades, DKPs were primarily of academic interest. Their significance in the burgeoning field of peptide synthesis became apparent through the work of B. F. Gisin and the Nobel laureate R. B. Merrifield in 1972. They identified 2,5-diketopiperazines as a significant byproduct in solid-phase peptide synthesis (SPPS), particularly when proline is the second amino acid in the sequence. This discovery was crucial for optimizing peptide synthesis protocols and understanding potential side reactions.
Experimental Protocol: Observation of DKP Formation in Solid-Phase Peptide Synthesis (Adapted from Gisin and Merrifield, 1972)
-
Context: During the synthesis of peptides on a solid support (e.g., Merrifield resin), the N-terminal protecting group of a dipeptide-resin is removed, exposing a free amino group.
-
Mechanism of DKP Formation: This free amino group can nucleophilically attack the ester linkage connecting the dipeptide to the resin, leading to the cleavage of the dipeptide from the support and the concomitant formation of a 2,5-diketopiperazine.
-
Key Observation: The formation of cyclo(D-Val-L-Pro) was observed in high yield (up to 70%) during the attempted synthesis of a longer peptide. This highlighted the high propensity of dipeptides, especially those containing proline, to cyclize.
-
Method of Detection: The diketopiperazine byproduct was identified in the reaction filtrate by comparison with a synthetically prepared standard.
II. From Byproduct to Bioactive Molecule: The Emergence of Biological Significance
The perception of 2,5-diketopiperazines shifted dramatically with the discovery of their natural occurrence and potent biological activities.
The First Biologically Active DKP: Cyclo(L-His-L-Pro)
In 1965, T. L. Perry and his colleagues made the groundbreaking discovery of a naturally occurring DKP, cyclo(L-His-L-Pro), in human urine.[1] This finding was a pivotal moment, suggesting that these cyclic dipeptides were not mere chemical curiosities but were, in fact, endogenous molecules with potential physiological roles.
Experimental Protocol: Isolation of cyclo(L-His-L-Pro) from Human Urine (Adapted from Perry et al., 1965)
-
Sample: Pooled human urine.
-
Initial Processing: Urine samples were acidified and passed through a column of Dowex 50W-X8 resin (H+ form) to adsorb amino acids and peptides.
-
Elution: The column was washed with water, and then the adsorbed compounds were eluted with aqueous ammonia.
-
Fractionation: The ammonia eluate was fractionated on a Dowex 1-X8 (acetate form) column.
-
Identification: Fractions were analyzed by paper chromatography. A specific spot was identified that gave a positive Pauly reaction (indicative of a histidine residue).
-
Characterization: The isolated compound was further characterized by its chromatographic behavior and comparison with a synthetic standard of cyclo(L-His-L-Pro), confirming its identity.
The discovery of cyclo(L-His-L-Pro) spurred a wave of research into the natural sources and biological functions of DKPs, revealing their widespread presence in microorganisms, plants, and animals.
III. Quantitative Analysis of Biological Activities
The diverse biological activities of 2,5-diketopiperazines have been extensively studied. The following tables summarize some of the key quantitative data, providing a comparative overview for drug development professionals.
A. Anticancer Activity
Many DKPs have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| 2,5-Diketopiperazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Plinabulin (a synthetic DKP analog) | NCI-H460 (Lung Cancer) | 0.0262 | [2] |
| Plinabulin | BxPC-3 (Pancreatic Cancer) | 0.0044 | [2] |
| NPI-2358 (Plinabulin) | A549 (Lung Cancer) | 0.01 | [3] |
| Compound 11 (a 3,6-diunsaturated DKP) | A549 (Lung Cancer) | 1.2 | [3] |
| Compound 11 | HeLa (Cervical Cancer) | 0.7 | [3] |
| Compound 3c (an N-1-monoallylated DKP) | U937 (Leukemia) | 0.36 | [4] |
| (S)-2a (a 2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 4.6 | [5] |
B. Antimicrobial Activity
The emergence of antibiotic resistance has fueled the search for new antimicrobial agents. DKPs have shown promise in this area, with some exhibiting potent activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| 2,5-Diketopiperazine Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(Val-Ala) | Staphylococcus aureus | 0.01 | [6] |
| Cyclo(Pro-Gly) | Staphylococcus aureus | 0.04 | [6] |
| Cyclo(Ala-Phe) | Staphylococcus aureus | 0.10 | [6] |
| Cyclo(Phe-Pro) | Staphylococcus aureus 11471 | 17280 | |
| DKP 1 (a tetrasubstituted DKP) | Methicillin-resistant S. aureus (MRSA) | 4-8 µM | [1] |
| DKP 1 | Escherichia coli (MDR isolate) | 8-64 µM | [1] |
| Compound 4a (an indole DKP) | Escherichia coli | 1.10–36.9 µM |
IV. Signaling Pathways and Molecular Mechanisms
The biological effects of 2,5-diketopiperazines are mediated through their interaction with various cellular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms of action.
A. Historical Development of 2,5-Diketopiperazine Research
B. General Synthetic Workflow for 2,5-Diketopiperazines
C. Inhibition of Tubulin Polymerization by Plinabulin
Plinabulin, a synthetic DKP derivative, exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.
D. Bacterial Quorum Sensing Modulation by DKPs
Certain DKPs can interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. This presents a promising antivirulence strategy.
V. Conclusion and Future Perspectives
From their humble beginnings as unexpected synthetic byproducts to their current status as promising therapeutic leads, the journey of 2,5-diketopiperazines has been one of continuous discovery. Their rigidified peptide backbone offers advantages in terms of metabolic stability and conformational pre-organization, making them ideal scaffolds for probing biological systems and for the development of novel drugs. The historical context provided in this guide underscores the importance of both serendipity and systematic investigation in scientific advancement.
For researchers and drug development professionals, the future of DKP research is rich with possibilities. The exploration of novel DKP derivatives through combinatorial chemistry and advances in synthetic methodologies will undoubtedly lead to the discovery of new bioactive compounds. Furthermore, a deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design of next-generation DKP-based therapeutics. The legacy of these simple cyclic dipeptides is a testament to the power of fundamental chemical research to unlock new avenues for improving human health.
References
- 1. Identification of the diketopiperazine of histidylproline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. historyofscience.com [historyofscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Cyclic Dipeptides in Cellular Communication: A Technical Guide for Researchers
October 31, 2025
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and are ubiquitously found in nature.[1][2] For years, they were considered mere byproducts of protein degradation, but a growing body of evidence has repositioned them as critical signaling molecules with diverse and potent biological activities.[3] This technical guide provides an in-depth exploration of the multifaceted roles of CDPs in cell signaling pathways, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their mechanisms of action, present quantitative data on their bioactivities, detail key experimental protocols, and visualize complex signaling cascades.
Introduction: The Emerging Significance of Cyclic Dipeptides
Cyclic dipeptides are formed by the condensation of two α-amino acids, resulting in a stable six-membered ring structure.[1][2] This unique conformation confers remarkable resistance to proteolysis, enhancing their bioavailability and making them attractive candidates for therapeutic development.[1][2] Their biological activities are vast, ranging from antibacterial and antifungal to anticancer and neuroprotective effects.[1][2] A key aspect of their functionality lies in their ability to modulate intercellular and intracellular communication, thereby influencing a myriad of cellular processes.
Mechanisms of Action in Cell Signaling
Cyclic dipeptides employ a variety of mechanisms to influence cell signaling pathways. These can be broadly categorized as follows:
-
Quorum Sensing Modulation: In prokaryotes, CDPs act as signaling molecules in quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[4][5][6][7][8] They can act as both autoinducers and inhibitors of QS, thereby regulating processes like biofilm formation, virulence factor production, and motility.[6][9][10]
-
Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition: Certain CDPs have been identified as potent inhibitors of histone deacetylases (HDACs).[11][12] HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression. By inhibiting HDACs, CDPs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[13][14] This mechanism is a cornerstone of their anticancer activity.
-
Modulation of Inflammatory and Oxidative Stress Pathways: A significant body of research highlights the role of CDPs, particularly cyclo(His-Pro), in neuroprotection and the modulation of inflammatory responses.[15][16] They can influence the Nrf2-NF-κB signaling axis, a critical pathway that regulates cellular responses to oxidative stress and inflammation.[15][16][17] By activating the Nrf2 antioxidant response and suppressing the pro-inflammatory NF-κB pathway, CDPs can protect cells from damage.[17][18]
-
Induction of Apoptosis and Cell Cycle Arrest: In the context of cancer, various CDPs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[19][20] This is often achieved through the modulation of key signaling proteins involved in these processes, leading to the inhibition of tumor growth.
Quantitative Data on Cyclic Dipeptide Bioactivity
The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different cyclic dipeptides in various biological assays.
Table 1: Anticancer Activity of Proline-Based Cyclic Dipeptides [21]
| Cyclic Dipeptide | Cancer Cell Line | IC50 (µg/mL) |
| cyclo(l-Phe-2-OH-d-Pro) | HCT-116 | 30 |
| cyclo(l-Phe-2-OH-d-Pro) | MCF7 | 30 |
| Bacillusamide B | HCT-116 | 25 |
| Bacillusamide B | MCF7 | 27 |
| Mixture of cyclo(l-Tyr-l-Pro), cyclo(l-Val-l-Pro), and cyclo(l-Phe-l-Pro) | HeLa | 0.53 (mg/mL) |
| Mixture of cyclo(l-Tyr-l-Pro), cyclo(l-Val-l-Pro), and cyclo(l-Phe-l-Pro) | Caco-2 | 0.66 (mg/mL) |
Table 2: Anti-Quorum Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [9]
| Cyclic Dipeptide (1 mM) | Inhibition of Violacein Production in C. violaceum CV026 (%) |
| cyclo(L-Trp-L-Ser) and derivatives | 40 - 60 |
Table 3: Anti-Quorum Sensing Activity of cyclo(l-Tyr-l-Pro) [22]
| Concentration of cyclo(l-Tyr-l-Pro) | Inhibition of Violacein Production in C. violaceum CV026 (%) |
| 0.5 mg/mL | 79 |
Key Signaling Pathways Modulated by Cyclic Dipeptides
The following diagrams, generated using the DOT language, illustrate the pivotal role of cyclic dipeptides in various signaling pathways.
Quorum Sensing Inhibition in Bacteria
HDAC Inhibition and Anticancer Effect
Neuroprotection via Nrf2-NF-κB Pathway Modulation
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of cyclic dipeptides and their role in cell signaling.
Synthesis of Cyclic Dipeptides
Objective: To synthesize cyclic dipeptides for biological evaluation. Both solid-phase and solution-phase methods are common.[1][2][23]
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin).
-
First Amino Acid Coupling: Attach the first N-Fmoc protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second N-Fmoc protected amino acid.
-
Deprotection: Remove the Fmoc group of the second amino acid.
-
Cleavage and Cyclization: Cleave the dipeptide from the resin using an appropriate acid cocktail (e.g., TFA). The free N-terminus and C-terminus of the linear dipeptide will cyclize in solution.
-
Purification: Purify the crude cyclic dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized CDP using mass spectrometry and NMR spectroscopy.
Solution-Phase Synthesis:
-
Dipeptide Formation: Couple two amino acids with appropriate protecting groups (e.g., Boc on the N-terminus and a methyl ester on the C-terminus) in solution using a coupling agent like DCC or EDC.[24]
-
Deprotection: Selectively deprotect the N-terminus and C-terminus.
-
Cyclization: Induce cyclization of the linear dipeptide, often by heating in a high-boiling point solvent.[1][2]
-
Purification and Characterization: As described for SPPS.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of cyclic dipeptides on cancer cell lines.
MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the cyclic dipeptide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
Apoptosis Assays
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Hoechst 33342 Staining:
-
Cell Seeding and Treatment: Grow and treat cells with the cyclic dipeptide on glass coverslips.
-
Staining: Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Cell Seeding and Treatment: Treat cells with the cyclic dipeptide.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Quorum Sensing Inhibition Assay
Objective: To screen for the anti-quorum sensing activity of cyclic dipeptides.
Chromobacterium violaceum CV026 Bioassay:
-
Bacterial Culture: Grow an overnight culture of C. violaceum CV026, a mutant strain that does not produce its own autoinducer but produces the purple pigment violacein in response to exogenous short-chain acyl-homoserine lactones (AHLs).
-
Assay Setup: In a 96-well plate, add the bacterial culture, a suitable AHL (e.g., C6-HSL), and various concentrations of the cyclic dipeptide.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24 hours.
-
Violacein Quantification: Quantify the production of violacein by measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm). A decrease in violacein production indicates QS inhibition.[9]
Conclusion and Future Directions
Cyclic dipeptides have unequivocally emerged as significant players in the intricate world of cell signaling. Their stability, diverse bioactivities, and ability to modulate key cellular pathways make them a promising class of molecules for therapeutic intervention in a wide range of diseases, from bacterial infections and cancer to neurodegenerative disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the vast potential of these fascinating molecules.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets of various CDPs to better understand their mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of bioactive CDPs to enhance their potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro results into preclinical and clinical studies to evaluate their therapeutic potential in living organisms.
-
Discovery of Novel CDPs: Exploring diverse natural sources and employing synthetic combinatorial approaches to identify new CDPs with unique biological activities.
The continued investigation of cyclic dipeptides holds immense promise for the development of novel and effective therapeutic agents that can precisely modulate cell signaling pathways for the betterment of human health.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 9. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic dipeptides in the induction of maturation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. scholarworks.calstate.edu [scholarworks.calstate.edu]
Revolutionizing Pharmaceutical Development: An In-depth Guide to Organ-on-a-Chip Technology
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is at a critical juncture, facing rising drug development costs and high attrition rates in clinical trials. A significant contributor to these challenges is the limited predictive power of traditional preclinical models, such as 2D cell cultures and animal testing.[1][2] Organ-on-a-Chip (OOC) technology has emerged as a transformative solution, offering more physiologically relevant in vitro models of human organs to bridge the gap between preclinical studies and clinical trials.[3][4] This technical guide explores the core principles of OOC technology, its diverse applications in pharmaceutical development, detailed experimental protocols, and a look into the future of this pioneering field.
Core Principles of Organ-on-a-Chip Technology
Organ-on-a-Chip systems are microfluidic devices that recreate the key functional units of human organs.[5][6] These chips, typically made from flexible polymers like polydimethylsiloxane (PDMS), contain micro-channels and chambers inhabited by living human cells.[1][5] By integrating microfluidics, OOCs can precisely control the cellular microenvironment, including nutrient flow, oxygen levels, and mechanical cues like shear stress, mimicking the dynamic conditions within the human body.[7][8]
A typical OOC consists of two main channels separated by a porous membrane. One channel is often lined with endothelial cells to simulate blood vessels, while the other contains organ-specific parenchymal cells.[1] This co-culture system allows for crucial cell-cell and tissue-tissue interactions, which are often absent in conventional 2D models.[3] The ability to apply mechanical forces, such as the stretching and relaxing motions that mimic breathing in a Lung-on-a-Chip, further enhances the physiological relevance of these models.[9][10]
Applications in Pharmaceutical Development
OOC technology is poised to revolutionize multiple stages of the drug development pipeline, from early discovery to preclinical testing.[3] Its applications span disease modeling, efficacy testing, and toxicity assessment, offering more accurate predictions of human responses to novel drug candidates.[11][12]
Disease Modeling and Target Identification
OOCs provide a powerful platform for modeling complex human diseases in vitro.[4] By culturing cells from patients with specific genetic disorders or by introducing disease-inducing stimuli, researchers can recreate the pathophysiology of various conditions.[4][13] For example, a Lung-on-a-Chip has been successfully used to model pulmonary edema, a serious condition characterized by fluid buildup in the lungs.[9][13] This model allowed researchers to investigate the underlying mechanisms of the disease and identify potential therapeutic targets.[13] Similarly, OOCs are being used to study cancer progression, neurodegenerative diseases, and inflammatory conditions.[3][4]
Efficacy and Pharmacodynamic Studies
Evaluating the efficacy of a drug candidate is a critical step in the development process. OOCs offer a more human-relevant context for these studies compared to animal models, which can differ significantly in their physiological responses.[4] A breathing Lung-on-a-Chip, for instance, has been shown to enhance the delivery and uptake of inhaled drugs compared to static models.[14] This allows for a more precise evaluation of a drug's therapeutic effects. Multi-organ chips are also being developed to study the systemic effects of drugs and their metabolites on different organs.[1]
Toxicity and Safety Assessment
Adverse drug reactions are a major cause of late-stage clinical trial failures and post-market withdrawals.[15] Drug-induced liver injury (DILI) is a particularly significant concern.[1] Liver-on-a-Chip models, containing primary human hepatocytes and other liver cells, have demonstrated high sensitivity and specificity in detecting hepatotoxic compounds that were missed in animal studies.[1] These models can recapitulate key aspects of liver function, including drug metabolism and the inflammatory responses that can lead to injury.[15][16] Gut-on-a-Chip systems are also being used to assess the permeability and potential toxicity of orally administered drugs.
Quantitative Data Presentation
The ability to generate robust and reproducible quantitative data is a key advantage of OOC technology. The tables below summarize representative data from studies utilizing Liver-on-a-Chip and Gut-on-a-Chip models.
Table 1: Performance of Liver-on-a-Chip in Detecting Drug-Induced Liver Injury (DILI)
| Compound Class | Number of Drugs Tested | Sensitivity | Specificity | Reference |
| Known Hepatotoxins | 27 | 87% | 100% | [11] |
This table summarizes the predictive power of a Liver-on-a-Chip model in identifying drugs known to cause liver injury in humans, which had been falsely deemed safe in animal testing.
Table 2: Comparison of Drug Permeability in Gut-on-a-Chip vs. Caco-2 Monolayers
| Compound | Gut-on-a-Chip Papp (10⁻⁶ cm/s) | Caco-2 Monolayer Papp (10⁻⁶ cm/s) | Fold Difference | Reference |
| Atenolol (low permeability) | 1.5 ± 0.3 | 0.5 ± 0.1 | 3.0 | [17],[18] |
| Antipyrine (high permeability) | 25.2 ± 4.1 | 15.8 ± 2.5 | 1.6 | [17],[18] |
Papp: Apparent permeability coefficient. This table illustrates the enhanced permeability discrimination of a Gut-on-a-Chip model compared to the standard Caco-2 cell line model.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of OOC experiments. Below are methodologies for key experiments in setting up and utilizing Organ-on-a-Chip systems.
General Protocol for Cell Seeding and Culture in a Two-Channel OOC
-
Chip Preparation: Sterilize the PDMS-based microfluidic chip by autoclaving or ethanol washing, followed by UV exposure.
-
Extracellular Matrix (ECM) Coating: Coat the porous membrane separating the two channels with an appropriate ECM protein solution (e.g., collagen, fibronectin) to promote cell adhesion and function. Incubate at 37°C to allow for protein adsorption.
-
Cell Seeding (Vascular Channel): Introduce a suspension of primary human endothelial cells into the top channel. Invert the chip and incubate to allow cells to adhere to the top surface of the membrane, forming a vascular monolayer.
-
Cell Seeding (Parenchymal Channel): After endothelial cell attachment, flip the chip and introduce a suspension of the primary organ-specific cells (e.g., hepatocytes, alveolar epithelial cells) into the bottom channel.
-
Perfusion and Culture: Connect the chip to a microfluidic pump system to initiate a continuous flow of culture medium through both channels. The flow rate should be optimized to mimic physiological shear stress.
-
Culture and Maturation: Maintain the culture in a humidified incubator at 37°C and 5% CO₂. Allow the cells to form a mature, functional tissue barrier over several days before initiating experimental studies.
Protocol for Drug-Induced Liver Injury (DILI) Assay on a Liver-on-a-Chip
-
Establish Liver-on-a-Chip Model: Co-culture primary human hepatocytes, liver sinusoidal endothelial cells, and Kupffer cells as described in the general protocol.
-
Baseline Characterization: Prior to drug exposure, collect effluent from the chip to measure baseline levels of liver function markers such as albumin and urea.
-
Drug Administration: Introduce the test compound into the culture medium perfusing the chip at various concentrations. Include positive and negative controls.
-
Continuous Exposure and Monitoring: Perfuse the chip with the drug-containing medium for a predetermined period (e.g., 24-72 hours).
-
Endpoint Analysis:
-
Biochemical Analysis: Collect effluent at multiple time points to quantify levels of liver injury biomarkers (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).
-
Cytokine Analysis: Measure the release of inflammatory cytokines (e.g., TNF-α, IL-6) from the integrated Kupffer cells.
-
Imaging: Use live/dead staining and high-content imaging to assess cell viability and morphology.
-
Gene Expression Analysis: Lyse the cells at the end of the experiment and perform qRT-PCR or RNA-seq to analyze changes in gene expression related to drug metabolism and stress pathways.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Organ-on-a-chip innovations, applications, and future horizons [microfluidics-innovation-center.com]
- 3. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revolutionizing drug development: harnessing the potential of organ-on-chip technology for disease modeling and drug discovery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Organ-On-Chip Devices Show Promise In Drug Discovery [drugdiscoveryonline.com]
- 7. Organ-on-a-Chip Technology: Revolutionizing Drug Testing and Disease Modeling - Amerigo Scientific [amerigoscientific.com]
- 8. Flow management for organ-on-chip cell culture - Fluigent [fluigent.com]
- 9. Lung-on-a-chip: a human disease model that could revolutionize drug discovery [themunicheye.com]
- 10. "Lung on a chip" tech set to revolutionize scientific drug testing - CBS News [cbsnews.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Potential of Drug Efficacy Evaluation in Lung and Kidney Cancer Models Using Organ-on-a-Chip Technology [mdpi.com]
- 13. A human disease model of drug toxicity–induced pulmonary edema in a lung-on-a-chip microdevice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Dynamic Breathing Lung Chip for Precise Evaluation of Inhaled Drug Efficacy and Airway Epithelial Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cn-bio.com [cn-bio.com]
- 16. emulatebio.com [emulatebio.com]
- 17. Intestinal Cells-on-Chip for Permeability Studies [mdpi.com]
- 18. Intestinal Cells-on-Chip for Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for (11S,14S)-Cyclo-(L-Trp-L-Phe)
An overview of the synthesis of (11S,14S)-Cyclo-(L-Trp-L-Phe), a cyclic dipeptide of L-Tryptophan and L-Phenylalanine.
Application Notes
(11S,14S)-Cyclo-(L-Trp-L-Phe), a member of the 2,5-diketopiperazine (DKP) class of compounds, is a cyclic dipeptide with significant interest in pharmaceutical and biochemical research. DKPs are known for their structural rigidity and stability against proteolysis, making them attractive scaffolds for drug discovery.[1][2] The presence of tryptophan and phenylalanine residues provides a unique combination of aromatic and hydrophobic properties, which can be crucial for interactions with biological targets.[3]
This cyclic dipeptide has been investigated for a range of potential biological activities, including antimicrobial and antitumor effects.[3] Its structurally well-defined conformation makes it a valuable tool in studying peptide structure-activity relationships and as a building block for the synthesis of more complex bioactive molecules.[4] The synthesis of (11S,14S)-Cyclo-(L-Trp-L-Phe) is a fundamental process for researchers exploring the therapeutic potential of DKP-based compounds.
Experimental Protocols
The synthesis of (11S,14S)-Cyclo-(L-Trp-L-Phe) is typically achieved through a two-step process: the formation of a linear dipeptide precursor from L-tryptophan and L-phenylalanine, followed by an intramolecular cyclization to form the diketopiperazine ring. The following protocol is a general methodology based on common synthetic routes for diketopiperazines.
Part 1: Synthesis of the Linear Dipeptide Precursor (L-Trp-L-Phe-OMe)
This part of the protocol describes the coupling of N-protected L-tryptophan with the methyl ester of L-phenylalanine.
Materials:
-
N-α-Boc-L-tryptophan
-
L-phenylalanine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) and N-α-Boc-L-tryptophan (1.0 eq) in dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture to neutralize the hydrochloride salt.
-
Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide, Boc-L-Trp-L-Phe-OMe.
Part 2: Deprotection and Cyclization to (11S,14S)-Cyclo-(L-Trp-L-Phe)
This part describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.
Materials:
-
Boc-L-Trp-L-Phe-OMe (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene or other high-boiling point solvent
-
Triethylamine or other suitable base
Procedure:
-
Dissolve the purified Boc-L-Trp-L-Phe-OMe (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting crude dipeptide ester salt in a high-boiling point solvent such as toluene.
-
Add a base, such as triethylamine (2-3 eq), to neutralize the salt and facilitate cyclization.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for several hours to overnight. The heat promotes the intramolecular aminolysis to form the diketopiperazine ring.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude (11S,14S)-Cyclo-(L-Trp-L-Phe) by recrystallization or silica gel column chromatography.
Data Presentation
| Step | Reactants | Solvents | Reagents | Typical Yield |
| Peptide Coupling | N-α-Boc-L-tryptophan, L-phenylalanine methyl ester hydrochloride | DCM | HOBt, DIC, DIPEA | 70-90% |
| Deprotection | Boc-L-Trp-L-Phe-OMe | DCM/TFA | TFA | ~Quantitative |
| Cyclization | L-Trp-L-Phe-OMe | Toluene | Triethylamine | 40-60% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of (11S,14S)-Cyclo-(L-Trp-L-Phe).
References
Application Notes and Protocols for LC-MS/MS Quantification of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyclic dipeptides are a diverse class of bioactive molecules produced by a wide range of organisms, including bacteria, fungi, and plants. Their involvement in critical biological processes, such as quorum sensing and host-pathogen interactions, has made them a focal point in drug discovery and development.
Introduction
Cyclic dipeptides are the smallest cyclic peptides, formed by the condensation of two amino acids. Their rigid structure confers high stability and resistance to enzymatic degradation, making them attractive candidates for therapeutic development. Accurate and sensitive quantification of these molecules is crucial for understanding their biological roles and for the development of novel therapeutics. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.
This document outlines a comprehensive LC-MS/MS method applicable to the analysis of CDPs in various matrices, with a particular focus on microbial cultures, a significant source of novel bioactive CDPs.
Experimental Protocols
Sample Preparation: Extraction of Cyclic Dipeptides from Bacterial Culture
This protocol is designed for the extraction of cyclic dipeptides from bacterial culture supernatants.
Materials:
-
Bacterial culture
-
Centrifuge
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Vortex mixer
-
Sample vials
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted cyclic dipeptides.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of ultrapure water through the cartridge to equilibrate it. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.
-
Elution: Elute the cyclic dipeptides from the cartridge with 5 mL of methanol into a clean collection tube.
-
Drying: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Method for Cyclic Dipeptide Quantification
This section details the parameters for the chromatographic separation and mass spectrometric detection of cyclic dipeptides.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize key quantitative data for the LC-MS/MS analysis of selected cyclic dipeptides. This information is crucial for setting up MRM methods for targeted quantification.
Table 1: MRM Transitions and Retention Times for Common Cyclic Dipeptides
| Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Cyclo(Gly-Pro) | 155.1 | 70.1 | 15 | 3.2 |
| Cyclo(Ala-Pro) | 169.1 | 70.1 | 18 | 4.5 |
| Cyclo(Val-Pro) | 197.1 | 70.1 | 20 | 6.8 |
| Cyclo(Leu-Pro) | 211.1 | 70.1 | 22 | 8.1 |
| Cyclo(Ile-Pro) | 211.1 | 70.1 | 22 | 7.9 |
| Cyclo(Phe-Pro) | 245.1 | 70.1 | 25 | 9.5 |
| Cyclo(His-Pro) | 235.1 | 110.1 | 20 | 2.8 |
| Cyclo(Trp-Pro) | 284.1 | 70.1 | 28 | 10.2 |
| Cyclo(Tyr-Pro) | 261.1 | 70.1 | 25 | 8.7 |
Note: Retention times are approximate and may vary depending on the specific LC system and column used. Collision energies should be optimized for the specific instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of cyclic dipeptides from a bacterial culture.
Logical Relationship: Factors Influencing Cyclic Dipeptide Quantification
This diagram outlines the key factors that influence the accuracy and sensitivity of cyclic dipeptide quantification by LC-MS/MS.
Signaling Pathway: Cyclo(Phe-Pro) Mediated Quorum Sensing in Vibrio vulnificus
Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The following diagram illustrates the signaling pathway induced by cyclo(Phe-Pro) in the pathogenic bacterium Vibrio vulnificus, leading to increased resistance to oxidative stress.[1][2]
References
Application Note: NMR Spectroscopy for the Structure Elucidaion of Cyclo(L-Trp-L-Phe)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Trp-L-Phe) is a cyclic dipeptide composed of L-tryptophan and L-phenylalanine. Cyclic dipeptides are an important class of natural and synthetic compounds with diverse biological activities, making them attractive scaffolds in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structure elucidation and conformational analysis of such molecules in solution. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to characterize the chemical structure and spatial arrangement of Cyclo(L-Trp-L-Phe).
The methodologies described herein include 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments collectively provide information on proton and carbon chemical environments, through-bond scalar couplings, direct one-bond C-H correlations, long-range C-H correlations, and through-space proton-proton proximities, respectively.
Data Presentation
The following tables summarize representative quantitative 1H and 13C NMR data for Cyclo(L-Trp-L-Phe) in DMSO-d6. Chemical shifts are referenced to the residual solvent signal (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).
Table 1: Representative 1H NMR Chemical Shifts for Cyclo(L-Trp-L-Phe) in DMSO-d6
| Atom Number | Residue | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH-1 | Trp | ~8.1-8.3 | d | ~3.0 |
| α-H | Trp | ~4.1-4.3 | m | |
| β-H | Trp | ~3.0-3.2 | m | |
| Indole NH | Trp | ~10.8-11.0 | s | |
| H-2 (Indole) | Trp | ~7.1-7.2 | s | |
| H-4 (Indole) | Trp | ~7.5-7.6 | d | ~8.0 |
| H-5 (Indole) | Trp | ~6.9-7.0 | t | ~7.5 |
| H-6 (Indole) | Trp | ~7.0-7.1 | t | ~7.5 |
| H-7 (Indole) | Trp | ~7.3-7.4 | d | ~8.0 |
| NH-2 | Phe | ~7.8-8.0 | d | ~3.5 |
| α-H | Phe | ~3.9-4.1 | m | |
| β-H | Phe | ~2.8-3.0 | m | |
| Phenyl H | Phe | ~7.1-7.3 | m |
Table 2: Representative 13C NMR Chemical Shifts for Cyclo(L-Trp-L-Phe) in DMSO-d6
| Atom | Residue | Chemical Shift (δ, ppm) |
| C=O (Amide) | Trp | ~168-170 |
| Cα | Trp | ~55-57 |
| Cβ | Trp | ~27-29 |
| Cγ (Indole) | Trp | ~109-111 |
| Cδ1 (Indole) | Trp | ~123-125 |
| Cδ2 (Indole) | Trp | ~127-129 |
| Cε2 (Indole) | Trp | ~120-122 |
| Cε3 (Indole) | Trp | ~118-120 |
| Cζ2 (Indole) | Trp | ~111-113 |
| Cζ3 (Indole) | Trp | ~136-138 |
| Cη2 (Indole) | Trp | ~121-123 |
| C=O (Amide) | Phe | ~167-169 |
| Cα | Phe | ~56-58 |
| Cβ | Phe | ~37-39 |
| Cγ (Phenyl) | Phe | ~137-139 |
| Cδ (Phenyl) | Phe | ~129-131 |
| Cε (Phenyl) | Phe | ~128-130 |
| Cζ (Phenyl) | Phe | ~126-128 |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity Cyclo(L-Trp-L-Phe).
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Vortex the sample until the solute is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D 1H NMR Spectroscopy
-
Objective: To obtain a proton spectrum, identifying chemical shifts, multiplicities, and integrals of all proton signals.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1D 1H spectrum with the following representative parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Acquisition time: ~2-4 s
-
Relaxation delay: 2 s
-
Spectral width: 16 ppm
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO-d6 signal at 2.50 ppm.
-
3. 1D 13C NMR Spectroscopy
-
Objective: To obtain a carbon spectrum, identifying the chemical shifts of all carbon atoms.
-
Protocol:
-
Use the same sample and spectrometer setup as for 1H NMR.
-
Acquire a 1D 13C spectrum with proton decoupling using the following representative parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2 s
-
Spectral width: 240 ppm
-
-
Process the data similarly to the 1H spectrum.
-
Reference the spectrum to the DMSO-d6 signal at 39.52 ppm.
-
4. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other through 2-3 bonds.
-
Protocol:
-
Acquire a 2D COSY spectrum with the following representative parameters:
-
Pulse sequence: cosygpqf
-
Number of scans per increment: 2-4
-
Number of increments: 256-512
-
Spectral width in both dimensions: 10-12 ppm
-
-
Process the 2D data with Fourier transformation in both dimensions and apply appropriate window functions (e.g., sine bell).
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Protocol:
-
Acquire a 2D HSQC spectrum with the following representative parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Number of scans per increment: 2-8
-
Number of increments: 128-256
-
Spectral width (F2 - 1H): 10-12 ppm
-
Spectral width (F1 - 13C): 160-180 ppm
-
One-bond coupling constant (1JCH): ~145 Hz
-
-
Process the 2D data accordingly.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum with the following representative parameters:
-
Pulse sequence: hmbcgplpndqf
-
Number of scans per increment: 4-16
-
Number of increments: 256-512
-
Spectral width (F2 - 1H): 10-12 ppm
-
Spectral width (F1 - 13C): 200-220 ppm
-
Long-range coupling constant (nJCH): 8 Hz
-
-
Process the 2D data.
-
7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and conformation.
-
Protocol:
-
Acquire a 2D NOESY spectrum with the following representative parameters:
-
Pulse sequence: noesygpph
-
Number of scans per increment: 8-16
-
Number of increments: 256-512
-
Spectral width in both dimensions: 10-12 ppm
-
Mixing time: 300-800 ms
-
-
Process the 2D data.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Application Notes and Protocols: Cyclo(L-Trp-L-Phe) in In-Vitro Neurotoxicity Assays
Introduction
Cyclo(L-Trp-L-Phe), also known as Cyclo(L-Pro-L-Phe), is a cyclic dipeptide that has demonstrated significant neuroprotective properties in in-vitro models of neurotoxicity. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing Cyclo(L-Trp-L-Phe) to study and mitigate neuronal damage. The primary mechanism of its neuroprotective action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn mitigates oxidative stress and apoptosis in neuronal cells.[1][2][3] This document outlines the core methodologies for assessing the neuroprotective efficacy of Cyclo(L-Trp-L-Phe) against oxidative stress-induced neurodegeneration in the human neuroblastoma SH-SY5Y cell line.[1][2]
Mechanism of Action: PPAR-γ Activation and Downstream Effects
Cyclo(L-Trp-L-Phe) functions as a partial agonist of PPAR-γ.[1][2] Upon activation, PPAR-γ influences a cascade of downstream signaling pathways that collectively enhance neuronal survival in the face of neurotoxic insults. A key consequence of PPAR-γ activation is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] This inhibition helps to suppress inflammatory processes that can exacerbate neuronal damage. Furthermore, PPAR-γ activation is associated with a reduction in oxidative stress and the inhibition of the mitochondrial apoptosis pathway.[1][3] This is evidenced by the prevention of mitochondrial membrane potential loss and the reduced activation of key apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][3]
References
Application Notes and Protocols for Cell Permeability Assays of Cyclic Peptides like Cyclo(L-Trp-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and proteolytic stability compared to their linear counterparts. However, their efficacy against intracellular targets is often limited by poor cell membrane permeability. Understanding and optimizing the ability of cyclic peptides, such as the diketopiperazine Cyclo(L-Trp-L-Phe), to cross the cell membrane is a critical step in their development as drugs. This document provides detailed application notes and experimental protocols for assessing the cell permeability of cyclic peptides using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
The PAMPA model serves as a high-throughput screening tool to evaluate passive diffusion across an artificial lipid membrane, providing a measure of a compound's lipophilicity and ability to permeate a non-biological barrier. The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thus mimicking the intestinal epithelium. This model provides more comprehensive information on permeability, including passive transcellular and paracellular diffusion, as well as active transport and efflux mechanisms.
Key Permeability Assays for Cyclic Peptides
The selection of a suitable permeability assay depends on the stage of drug discovery and the specific questions being addressed. For early-stage screening of large compound libraries, the PAMPA assay is often preferred due to its simplicity, cost-effectiveness, and high-throughput nature. For lead optimization and to gain a more mechanistic understanding of a compound's absorption, the Caco-2 assay is the gold standard.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model that assesses the passive permeability of a compound. It is a high-throughput screening tool used to predict passive oral absorption. The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is widely used to predict human intestinal absorption of drugs. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporters and enzymes found in the human small intestine. This assay can differentiate between passive diffusion and active transport mechanisms.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of cyclic peptides like Cyclo(L-Trp-L-Phe).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cyclic peptide stock solution (e.g., 10 mM in DMSO)
-
Reference compounds with known permeability (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Prepare the donor solutions by diluting the cyclic peptide stock solution and reference compounds in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solutions to each well of the coated filter plate.
-
Assemble Sandwich Plate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the cyclic peptide in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A * (VD + VA)) / (VD * [C]D,initial))
Where:
-
VD is the volume of the donor well (cm³)
-
VA is the volume of the acceptor well (cm³)
-
A is the area of the membrane (cm²)
-
t is the incubation time (s)
-
[C]A is the concentration of the compound in the acceptor well at the end of incubation
-
[C]D,initial is the initial concentration of the compound in the donor well
-
Data Interpretation:
The calculated Papp values are used to classify the permeability of the cyclic peptide. Generally, compounds are categorized as having low, medium, or high permeability.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing the bidirectional permeability of cyclic peptides across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Cyclic peptide stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.
-
Alternatively, assess the permeability of a low permeability marker like Lucifer yellow. A Papp value of <1.0 x 10⁻⁶ cm/s for Lucifer yellow indicates good monolayer integrity.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Add 0.5 mL of HBSS (pH 6.5) containing the cyclic peptide and reference compounds to the apical (donor) compartment.
-
Add 1.5 mL of HBSS (pH 7.4) to the basolateral (acceptor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B transport, but add the test compound to the basolateral (donor) compartment (1.5 mL of HBSS, pH 7.4) and sample from the apical (acceptor) compartment (0.5 mL of HBSS, pH 7.4).
-
-
Quantification:
-
Analyze the concentration of the cyclic peptide in the collected samples using a validated LC-MS/MS method.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp value for both A to B and B to A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B to A) / Papp (A to B)
-
Data Interpretation:
-
Papp (A to B): This value indicates the rate of absorption across the intestinal-like barrier.
-
Efflux Ratio (ER): An ER > 2 suggests that the cyclic peptide is a substrate for active efflux transporters (e.g., P-glycoprotein).
Data Presentation
| Cyclic Peptide Class | Example Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Diketopiperazines | Cyclo(L-Trp-L-Phe) (Illustrative) | Caco-2 | 1.0 - 5.0 | ~1.0 | Moderate to High |
| Cyclic Hexapeptides | N-methylated analogs | Caco-2 | 0.1 - 4.0 | 1.0 - 3.0 | Low to High |
| Natural Cyclic Peptides | Cyclosporin A | Caco-2 | >10 | ~1.0 | High |
| Control Compounds | Propranolol | Caco-2 | >20 | ~1.0 | High |
| Atenolol | Caco-2 | <1.0 | ~1.0 | Low | |
| Digoxin | Caco-2 | <1.0 | >3.0 | Low (Efflux Substrate) |
Visualization of Experimental Workflows
PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Conclusion
The PAMPA and Caco-2 assays are invaluable tools in the characterization of the cell permeability of cyclic peptides like Cyclo(L-Trp-L-Phe). The PAMPA assay offers a rapid, high-throughput method for assessing passive permeability, making it ideal for early-stage drug discovery. The Caco-2 assay provides a more physiologically relevant model to investigate both passive and active transport mechanisms, which is crucial for lead optimization and for predicting in vivo oral absorption. By employing these detailed protocols, researchers can systematically evaluate and compare the permeability of novel cyclic peptides, facilitating the development of the next generation of peptide-based therapeutics.
Application Notes and Protocols: Molecular Docking of Cyclo(L-Trp-L-Phe) with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the molecular docking of the cyclic dipeptide Cyclo(L-Trp-L-Phe) with potential protein targets. This document outlines detailed methodologies, data presentation standards, and visual workflows to guide researchers in exploring the therapeutic potential of this compound.
Introduction to Cyclo(L-Trp-L-Phe)
Cyclo(L-Trp-L-Phe) is a cyclic dipeptide composed of L-tryptophan and L-phenylalanine. Its rigid cyclic structure, conferred by the diketopiperazine ring, enhances its stability and bioavailability compared to linear peptides.[1] The presence of two aromatic side chains, the indole ring of tryptophan and the phenyl group of phenylalanine, is crucial for its molecular interactions, particularly through π-π stacking with aromatic residues in the binding sites of target proteins.[1] This compound has garnered research interest for its potential therapeutic applications, including antimicrobial and antitumor activities.[1]
Potential Target Proteins and Mechanisms of Action
While specific molecular docking studies for Cyclo(L-Trp-L-Phe) are not extensively detailed in the public domain, research on analogous cyclic dipeptides provides insights into potential protein targets and mechanisms of action.
Quorum Sensing Inhibition in Bacteria
Cyclic dipeptides containing tryptophan have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[2][3][4][5] The LuxR-type transcriptional regulators, such as CviR in Chromobacterium violaceum, are key proteins in QS pathways and represent promising targets for novel antimicrobial agents.[2][4] It is hypothesized that Cyclo(L-Trp-L-Phe) can act as a competitive inhibitor by binding to the ligand-binding pocket of these receptors.
Antiviral Activity
The structural features of cyclic peptides make them attractive candidates for antiviral drug development.[6] Influenza virus neuraminidase is a well-established target for antiviral drugs.[7][8] This enzyme is crucial for the release of progeny virions from infected cells, and its inhibition can halt the spread of the virus.[6] The aromatic residues of Cyclo(L-Trp-L-Phe) may interact with the active site of neuraminidase, disrupting its function.
Molecular Docking Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of Cyclo(L-Trp-L-Phe) with target proteins. This protocol is adapted from established methodologies used for similar cyclic dipeptides.
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Molecular Docking: AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio
Ligand Preparation Protocol
-
2D Structure Generation: Draw the 2D structure of Cyclo(L-Trp-L-Phe) using ChemDraw or a similar chemical drawing tool.
-
3D Structure Conversion and Optimization:
-
Import the 2D structure into Avogadro.
-
Add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized 3D structure in a .pdb file format.
-
-
File Format Conversion: Use Open Babel to convert the .pdb file to the .pdbqt format required by AutoDock Vina. This step also assigns Gasteiger charges.
Protein Preparation Protocol
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, CviR from Chromobacterium violaceum (PDB ID: 3QP1) or Influenza A virus Neuraminidase (PDB ID: 4B7Q).
-
Protein Cleaning:
-
Open the PDB file in UCSF Chimera or AutoDock Tools.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
If the protein is a multimer, retain only the chain of interest for docking.
-
-
Protein Preparation for Docking:
-
Using AutoDock Tools, add polar hydrogen atoms.
-
Compute and add Gasteiger charges.
-
Save the prepared protein in the .pdbqt format.
-
Molecular Docking Workflow
-
Grid Box Generation:
-
Load the prepared protein and ligand .pdbqt files into AutoDock Tools.
-
Define the search space (grid box) to encompass the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking simulation. The command typically includes the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses and protein-ligand interactions using PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between Cyclo(L-Trp-L-Phe) and the amino acid residues of the target protein.
-
Data Presentation
Quantitative data from molecular docking studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Docking Results of Tryptophan-Containing Cyclic Dipeptides with CviR Receptor
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (Hydrogen Bonds) |
| C6HSL (Native Ligand) | - | 4 | - |
| Cyclo(L-Trp-L-Ala) | Lower than C6HSL | 3 | - |
| Cyclo(L-Trp-L-Thr) | Lower than C6HSL | 3 | Tyr88, Ser155 |
| Cyclo(L-Trp-L-Lys) | Lower than C6HSL | - | Tyr88, Ser155 |
| Cyclo(L-Trp-L-Glu) | Lower than C6HSL | - | Tyr88, Ser155 |
Note: Specific binding energy values for Cyclo(L-Trp-L-Phe) are not available in the cited literature. The data presented is for analogous compounds to provide a reference for expected interactions.[2]
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Proposed Quorum Sensing Inhibition Pathway
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Trp-L-Phe).
Proposed Influenza Neuraminidase Inhibition Pathway
Caption: Proposed mechanism of influenza neuraminidase inhibition.
Conclusion
This document provides a foundational protocol for conducting molecular docking studies on Cyclo(L-Trp-L-Phe). While experimental validation is essential, the in silico approaches outlined here offer a robust framework for identifying potential protein targets, elucidating binding mechanisms, and guiding the rational design of novel therapeutic agents based on this promising cyclic dipeptide scaffold. Further research is warranted to obtain specific quantitative binding data for Cyclo(L-Trp-L-Phe) and to validate these computational predictions through in vitro and in vivo studies.
References
- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 2. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking of Potential Inhibitors for Influenza H7N9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cyclic Dipeptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of cyclic dipeptide (CDP) libraries, a promising modality for the discovery of novel therapeutics. Cyclic dipeptides, also known as 2,5-diketopiperazines, offer several advantages over linear peptides, including enhanced stability, conformational rigidity, and improved cell permeability, making them ideal candidates for targeting challenging protein-protein interactions (PPIs) and other intracellular targets.
Introduction to Cyclic Dipeptides in Drug Discovery
Cyclic dipeptides represent a privileged scaffold in drug discovery. Their constrained ring structure imparts significant resistance to proteolytic degradation, a major challenge for linear peptide therapeutics. This inherent stability, combined with the potential for high target affinity and specificity, has positioned CDPs as a valuable class of molecules for modulating a wide range of biological processes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. High-throughput screening of large and diverse CDP libraries is a critical step in identifying novel hit compounds for further development.
Data Presentation: High-Throughput Screening Campaigns
The following tables summarize quantitative data from representative high-throughput screening campaigns of cyclic dipeptide and cyclic peptide libraries against various therapeutic targets.
Table 1: HTS of a Cyclic Hexapeptide Library against the HIF-1α/HIF-1β Protein-Protein Interaction.
| Library Type | Library Size | Screening Method | Hit Rate (Validated) | Lead Compound IC50 |
| SICLOPPS Cyclic Hexapeptide | 3.2 million | Manual Colony Picking | 0.00003% (1 hit) | Not specified |
| SICLOPPS Cyclic Hexapeptide with NGS and Biopanning | 3.2 million | NGS and Biopanning | >0.00003% (multiple hits identified) | Not specified |
Table 2: HTS of a One-Bead-One-Compound (OBOC) Cyclic Peptidyl Library against Calcineurin/NFAT Interaction.
| Library Type | Library Size | Screening Method | Hit Compound K_D_ |
| OBOC Cyclic Peptidyl Library | >1 million | On-Bead Multistage Screening | ~1 µM |
Table 3: Inhibitory Activity of Tryptophan-Containing Dipeptides against Dipeptidyl Peptidase IV (DPP-IV). [1]
| Dipeptide | IC50 (µM) |
| Trp-Arg | <45 |
| Trp-Lys | <45 |
| Trp-Leu | <45 |
Table 4: Computationally Designed Cyclic Peptide Inhibitor of ICOS/ICOSL Interaction. [2]
| Peptide | Target | IC50 (µM) |
| Computationally Designed Cyclic Peptide | ICOS/ICOSL | 1.87 ± 0.15 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the high-throughput screening of cyclic dipeptide libraries.
Protocol 1: Solid-Phase Synthesis of a Combinatorial Cyclic Dipeptide Library
This protocol describes the synthesis of a cyclic dipeptide library using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HCTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Diethyl ether)
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a coupling reagent like HCTU (4 equivalents) and a base such as DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a ninhydrin test.
-
-
Peptide Elongation (Split-and-Pool Synthesis for Diversity):
-
For the second position, split the resin into multiple reaction vessels.
-
In each vessel, couple a different Fmoc-protected amino acid as described in step 2.
-
After coupling, pool the resin from all vessels.
-
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF to the deprotected linear dipeptide on the resin.
-
Allow the on-resin cyclization to proceed for 4-6 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic dipeptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the cyclic dipeptides in cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Dry the crude product under vacuum.
-
Characterize and purify the library members using HPLC and mass spectrometry.
-
Protocol 2: High-Throughput Screening using a Competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a competitive TR-FRET assay to screen for cyclic dipeptide inhibitors of a protein-protein interaction.
Materials:
-
Purified target protein (e.g., GST-tagged Protein A)
-
Purified binding partner (e.g., His-tagged Protein B)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently labeled anti-His antibody (e.g., d2-labeled) (Acceptor)
-
Cyclic dipeptide library dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-Protein A in assay buffer.
-
Prepare a 2X solution of His-Protein B in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody and d2-anti-His antibody in assay buffer.
-
-
Assay Plate Preparation:
-
Dispense 2 µL of each cyclic dipeptide from the library plate into the assay plate using an acoustic dispenser or a liquid handler. For controls, dispense 2 µL of DMSO.
-
-
Addition of Target Proteins and Antibodies:
-
Add 4 µL of the 2X GST-Protein A and 4 µL of the 2X His-Protein B solutions to each well.
-
Add 10 µL of the 2X antibody mix to each well. The final volume in each well will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission) after a time delay (typically 60-100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Inhibitors of the protein-protein interaction will disrupt the FRET, leading to a decrease in the TR-FRET ratio.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 3: Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS) Screening
This protocol describes a revised workflow for SICLOPPS screening that incorporates next-generation sequencing (NGS) and biopanning for efficient hit identification.[3][4]
Materials:
-
E. coli strain for reverse two-hybrid system (RTHS)
-
SICLOPPS plasmid library
-
Appropriate growth media and selection agents
-
Plasmid isolation kit
-
PCR reagents
-
NGS platform (e.g., Illumina)
Procedure:
-
Library Transformation: Transform the SICLOPPS plasmid library into the RTHS E. coli strain.
-
Initial Screening (Round 1):
-
Plate the transformed cells on selective media that allows for the survival of cells expressing cyclic peptides that inhibit the target protein-protein interaction.
-
Incubate until colonies appear.
-
Instead of picking individual colonies, scrape all surviving colonies from the plate to create a pooled population of potential hits.
-
-
Biopanning (Enrichment of Hits):
-
Isolate the plasmids from the pooled colonies.
-
Retransform this enriched plasmid library into fresh RTHS E. coli.
-
Repeat the selection process on selective media (Round 2).
-
-
Next-Generation Sequencing (NGS):
-
Isolate the plasmids from the colonies obtained after the second round of biopanning.
-
Amplify the cyclic peptide-encoding region of the SICLOPPS plasmids using PCR.
-
Prepare the PCR products for NGS and perform deep sequencing to identify the sequences of the enriched cyclic peptides.
-
-
Hit Validation:
-
Synthesize the identified cyclic peptides chemically.
-
Validate their inhibitory activity using in vitro assays (e.g., TR-FRET, FP) and cell-based assays.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Caption: Simplified signaling pathway of the SIGMA1 receptor at the ER-mitochondria interface.
Caption: A general workflow for the high-throughput screening of cyclic dipeptide libraries.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of cyclic peptides as novel inhibitors of ICOS/ICOSL interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next Generation SICLOPPS Screening for the Identification of Inhibitors of the HIF-1α/HIF-1β Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of Cyclo(L-Trp-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Phe) is a cyclic dipeptide with potential as an antimicrobial agent. This document provides detailed application notes and standardized protocols for evaluating its efficacy against a range of microbial pathogens. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays. Additionally, a proposed mechanism of action is discussed, supported by illustrative diagrams. While specific quantitative data for Cyclo(L-Trp-L-Phe) is not extensively available in published literature, this guide provides the framework to generate such data in a structured and reproducible manner. The protocols are designed to be comprehensive and adaptable for researchers in drug discovery and development.
Data Presentation
Due to the limited availability of specific quantitative antimicrobial data for Cyclo(L-Trp-L-Phe) in the public domain, the following table presents representative data for other tryptophan- and phenylalanine-containing cyclic dipeptides to illustrate the expected data format. Researchers utilizing the ensuing protocols should replace the example data with their experimental findings for Cyclo(L-Trp-L-Phe).
Table 1: Representative Antimicrobial Activity of Tryptophan/Phenylalanine-Containing Cyclic Dipeptides
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 - 400 | [1] |
| Boc-Phe-Trp-OMe | Gram-negative bacteria | 230 - 400 | [1] |
| [DipR]5 (cyclic) | S. pneumoniae | 0.39 µM | [2] |
| [DipR]5 (cyclic) | S. aureus (MRSA) | 3.1 µM | [2] |
| [DipR]5 (cyclic) | E. coli | 12.5 µM | [2] |
| [DipR]5 (cyclic) | C. albicans | 13.1 µM | [2] |
| Cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | >15 mM | [3] |
Note: This table is for illustrative purposes and does not contain data for Cyclo(L-Trp-L-Phe). It is intended to guide the presentation of experimentally determined values.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for hydrophobic peptides.[4][5][6][7]
Materials:
-
Cyclo(L-Trp-L-Phe)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Protocol:
-
Preparation of Stock Solution: Dissolve Cyclo(L-Trp-L-Phe) in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the working solution of Cyclo(L-Trp-L-Phe) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(L-Trp-L-Phe) that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.[8][9][10][11]
Materials:
-
Cyclo(L-Trp-L-Phe)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Disks: Aseptically apply a known amount of a stock solution of Cyclo(L-Trp-L-Phe) in a volatile solvent (e.g., ethanol or methanol) to sterile filter paper disks and allow them to dry completely.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Disk Placement:
-
Aseptically place the prepared Cyclo(L-Trp-L-Phe) disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of membrane disruption.
Potential Mechanism of Action
The antimicrobial activity of many cyclic peptides, particularly those containing hydrophobic and aromatic residues like tryptophan and phenylalanine, is often attributed to their ability to disrupt the integrity of microbial cell membranes.[12][13][14][15][16] The proposed mechanism for Cyclo(L-Trp-L-Phe) involves its interaction with and insertion into the phospholipid bilayer of bacterial or fungal cells. This leads to membrane destabilization, pore formation, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.
Another potential mechanism for some cyclic dipeptides is the inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[17][18][19][20][21] Further investigation into the specific molecular interactions and downstream effects of Cyclo(L-Trp-L-Phe) is warranted to fully elucidate its mode of action.
References
- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. asm.org [asm.org]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Measuring Binding Kinetics Using Surface Plasmon Resonance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring binding kinetics using Surface Plasmon Resonance (SPR). SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it an indispensable tool in drug discovery and life science research.[1] By analyzing the association and dissociation phases of an interaction, SPR can determine key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[2][3]
Principle of Surface Plasmon Resonance
Surface Plasmon Resonance is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed across the surface in a continuous stream of buffer.[4] When the analyte binds to the ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected as a change in the SPR signal. This signal is proportional to the amount of bound analyte and is recorded in real-time as a sensorgram, a plot of response units (RU) versus time.[5]
The sensorgram displays the different phases of the interaction:
-
Association: As the analyte flows over the ligand-coated surface, binding occurs, and the SPR signal increases.
-
Equilibrium (Steady State): If the injection of the analyte is sufficiently long, the rate of association becomes equal to the rate of dissociation, and the SPR signal reaches a plateau.
-
Dissociation: When the analyte solution is replaced by a continuous flow of buffer, the bound analyte dissociates from the ligand, and the SPR signal decreases.[5]
Experimental Workflow
A typical SPR experiment for measuring binding kinetics follows a well-defined workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.
Detailed Experimental Protocols
This section provides detailed protocols for the key stages of an SPR experiment.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality SPR data.
-
Ligand: The ligand should be highly pure (>95%) and in a buffer that is compatible with the immobilization chemistry.[6] For amine coupling, the buffer should be free of primary amines (e.g., Tris). The isoelectric point (pI) of the ligand is an important consideration for electrostatic pre-concentration during immobilization.
-
Analyte: The analyte should also be pure and dissolved in the running buffer to minimize buffer mismatch effects.[7] A series of analyte concentrations should be prepared by serial dilution. The concentration range should ideally span from 10-fold below to 10-fold above the expected equilibrium dissociation constant (Kₗ).[2][8] If the Kₗ is unknown, a preliminary experiment with a wide range of concentrations is recommended.
-
Buffers: The running buffer should be filtered and degassed to prevent air bubbles in the microfluidic system.[6] A common running buffer is HBS-EP+ (HEPES-buffered saline with EDTA and P20 surfactant). The addition of a surfactant like P20 (Tween 20) is often necessary to reduce non-specific binding.[7]
Ligand Immobilization
The goal of immobilization is to covalently attach the ligand to the sensor chip surface. Amine coupling is a common method for immobilizing proteins.
-
Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Injection: Inject the ligand solution over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups. The amount of immobilized ligand can be controlled by adjusting the protein concentration and injection time.
-
Deactivation: Inject ethanolamine hydrochloride to deactivate any remaining active esters on the surface, preventing further reactions.
Analyte Binding and Kinetic Analysis
-
Baseline Stabilization: Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the lowest concentration of the analyte over the ligand-coated surface for a defined period to monitor the association phase.
-
Buffer Injection (Dissociation): Switch back to the running buffer and monitor the dissociation of the analyte-ligand complex.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte from the ligand, preparing the surface for the next injection. It is crucial to ensure the regeneration step does not denature the immobilized ligand.
-
Repeat Cycles: Repeat steps 2-4 for each analyte concentration in the series, typically from the lowest to the highest concentration. Include several buffer-only injections (blanks) for double referencing.
Data Analysis
The raw sensorgram data is processed and analyzed to extract kinetic constants.
Caption: Logical workflow for the analysis of SPR data to determine binding kinetics.
-
Data Processing: The raw data is first corrected by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes) and then by subtracting the signal from a blank injection (to correct for baseline drift and non-specific binding).
-
Kinetic Model Fitting: The processed sensorgrams are then globally fitted to a kinetic binding model. The simplest and most common is the 1:1 Langmuir model, which assumes a reversible, one-to-one interaction.[2] This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
Determination of Kₗ: The equilibrium dissociation constant (Kₗ) is calculated from the ratio of the rate constants: Kₗ = kₔ / kₐ.[7]
Quantitative Data Presentation
The following tables provide examples of kinetic data obtained from SPR experiments for different types of molecular interactions.
Table 1: Protein-Small Molecule Interactions
| Ligand (Protein) | Analyte (Small Molecule) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (M) |
| Arginine Kinase | ATP + Creatine | 1.3 x 10³ | 5.5 x 10⁻³ | 4.2 µM |
| Estrogen Receptor α | 17β-estradiol | Not Reported | Not Reported | 0.18 nM |
| Hemolysin | Honokiol | 293 | 5.03 x 10⁻² | 172 µM[9] |
Data for Arginine Kinase and Estrogen Receptor α are illustrative and based on typical values found in application notes.[10][11]
Table 2: Protein-Protein and Antibody-Antigen Interactions
| Ligand | Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (M) |
| Anti-PSA Antibody | Prostate Specific Antigen (PSA) | 4.03 x 10⁴ | 1.8 x 10⁻⁴ | 4.5 nM[12] |
| SFTSV Gc Antigen | Monoclonal Antibody #12 | 6.82 x 10⁵ | ≤1.00 x 10⁻⁵ | 15 pM[13] |
| Human Prolactin Receptor | Human Prolactin (pH 8.3) | Not Reported | ~1 x 10⁻⁴ | Not Reported |
| Human Prolactin Receptor | Human Prolactin (pH 5.8) | Not Reported | ~5 x 10⁻² | Not Reported |
Data for Human Prolactin Receptor interactions are illustrative of the effect of pH on dissociation rates.
Troubleshooting Common Issues
High-quality SPR data relies on careful experimental design and execution. The following table outlines common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Baseline Drift | Incomplete sensor surface equilibration; Temperature fluctuations; Buffer contamination. | Allow for longer equilibration times; Ensure a stable operating temperature; Use fresh, degassed buffer.[8] |
| Non-Specific Binding | Analyte binds to the sensor surface matrix instead of the ligand. | Add a surfactant (e.g., 0.05% P20) or BSA to the running buffer; Use a higher salt concentration in the running buffer.[14] |
| Mass Transport Limitation | The rate of analyte binding is limited by diffusion to the surface rather than the intrinsic interaction rate. | Use a lower ligand immobilization density; Increase the flow rate of the analyte. |
| Incomplete Regeneration | The regeneration solution does not completely remove the bound analyte. | Test a variety of regeneration solutions (e.g., different pH, salt concentrations) to find one that is effective without damaging the ligand.[14] |
| Low Signal or No Binding | Inactive ligand or analyte; Low analyte concentration; Low ligand immobilization level. | Confirm the activity of both molecules; Increase the analyte concentration; Optimize the ligand immobilization level.[8] |
By following these protocols and guidelines, researchers can effectively utilize Surface Plasmon Resonance to obtain high-quality kinetic data, providing valuable insights into biomolecular interactions for a wide range of applications in research and drug development.
References
- 1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. cache-challenge.org [cache-challenge.org]
- 7. bio-rad.com [bio-rad.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. photos.labwrench.com [photos.labwrench.com]
- 13. researchgate.net [researchgate.net]
- 14. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols for Testing Antioxidant Activity of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed from the condensation of two amino acids. These compounds are attracting significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. A key mechanism underlying many of these beneficial properties is their antioxidant activity. CDPs have been shown to scavenge free radicals and modulate cellular antioxidant defense systems, making them promising candidates for the development of novel therapeutics against oxidative stress-related diseases.[1][2]
This document provides detailed application notes and standardized protocols for testing the antioxidant activity of cyclic dipeptides. It is designed to guide researchers, scientists, and drug development professionals in the accurate and reproducible assessment of the antioxidant potential of these fascinating molecules. The protocols cover a range of commonly employed in vitro assays, from cell-free radical scavenging assays to cell-based antioxidant activity measurements.
Data Presentation: Antioxidant Activity of Selected Cyclic Dipeptides
The following table summarizes the reported antioxidant activities of various cyclic dipeptides from the literature, as determined by different antioxidant assays. This data is intended to provide a comparative overview and a starting point for researchers.
| Cyclic Dipeptide | Assay | Result (IC50/TEAC/ORAC Value) | Reference |
| Cyclo(L-Phe-L-Pro) | DPPH | IC50: 24 µM | [3] |
| Cyclo(L-Trp-L-Pro) | Hydroxyl Radical Scavenging | Higher than Vitamin E | [3] |
| Cyclo(L-Cys-L-Leu) | Superoxide Radical Scavenging | Active | [3] |
| Cyclo(L-His-L-Pro) | Cellular Antioxidant Activity | Enhances antioxidant protection | [1][2] |
| Tryptophan-containing CDPs | ORAC | ~1.9–2.8 Trolox Equivalents | [4] |
| Proline-containing CDPs | Hydroxyl Radical Scavenging | Active | [3] |
Signaling Pathways Modulated by Cyclic Dipeptides
The antioxidant effects of cyclic dipeptides are not solely due to direct radical scavenging. They can also modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation. Two of the most important pathways are the Nrf2/Keap1 and NF-κB pathways.
The Nrf2-Keap1 pathway is a primary regulator of cellular antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Some cyclic dipeptides can activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity.
The NF-κB pathway is a central mediator of inflammation. Activation of NF-κB leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Chronic inflammation is closely linked to oxidative stress. Certain cyclic dipeptides have been shown to inhibit the NF-κB pathway, thus exerting anti-inflammatory effects that can indirectly reduce oxidative stress.
Experimental Protocols
This section provides detailed protocols for four widely used antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a simple and rapid method to assess the radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Sample Solutions: Prepare stock solutions of cyclic dipeptides in a suitable solvent (e.g., methanol, DMSO). Serially dilute the stock solutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in methanol and serially dilute.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or positive control solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot a graph of % inhibition versus the concentration of the cyclic dipeptide.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Solutions: Prepare stock solutions of cyclic dipeptides and serially dilute them.
-
Positive Control (Trolox): Prepare a stock solution of Trolox and serially dilute to create a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or Trolox standard to each well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ radical cation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Create a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) value for the samples from the standard curve. The TEAC is expressed as µM of Trolox equivalents per µM of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body. The assay uses a fluorescent probe (fluorescein) that is damaged by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4.
-
Fluorescein Stock Solution (10 µM): Dissolve fluorescein in the phosphate buffer.
-
AAPH Solution (240 mM): Dissolve AAPH in the phosphate buffer. Prepare this solution fresh before each assay.
-
Sample Solutions: Dissolve cyclic dipeptides in the phosphate buffer to desired concentrations.
-
Trolox Standard Solutions: Prepare a series of Trolox standards in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample or Trolox standard to each well.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.
-
Immediately start recording the fluorescence kinetically every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples from the standard curve and express it as µmol of Trolox equivalents per µmol or mg of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than cell-free assays. The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cells can prevent the oxidation of DCFH, and the antioxidant activity is quantified by the reduction in fluorescence intensity.
Experimental Workflow:
Protocol:
-
Cell Culture and Reagent Preparation:
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., MEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
DCFH-DA Solution (50 µM): Prepare a stock solution of DCFH-DA in DMSO and dilute it in cell culture medium to a final concentration of 50 µM immediately before use.
-
AAPH Solution (600 µM): Dissolve AAPH in cell culture medium.
-
Sample Solutions: Dissolve cyclic dipeptides in a vehicle (e.g., DMSO, not exceeding 0.5% final concentration) and then dilute in cell culture medium.
-
Positive Control: Quercetin is often used as a positive control.
-
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to attach and reach confluence (usually 24 hours).
-
Remove the culture medium and wash the cells with 100 µL of PBS.
-
Treat the cells with 100 µL of medium containing the cyclic dipeptide or quercetin at various concentrations and incubate for 1 hour.
-
Remove the treatment medium and add 100 µL of medium containing 50 µM DCFH-DA. Incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells with 100 µL of PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the control and treated wells.
-
Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results can also be expressed as quercetin equivalents (QE).
-
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the systematic evaluation of the antioxidant activity of cyclic dipeptides. By employing a combination of these assays, researchers can obtain a detailed profile of the antioxidant potential of their compounds of interest, from direct radical scavenging to cellular protective effects. The provided data and pathway diagrams serve as a valuable resource for understanding the context and mechanisms of CDP antioxidant activity. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data, ultimately accelerating the discovery and development of novel cyclic dipeptide-based therapeutics.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. citeqbiologics.com [citeqbiologics.com]
Application of AlphaFold for Cyclic Peptide Structure Prediction: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and practical protocols for utilizing AlphaFold-based methods for the accurate structure prediction of cyclic peptides. This cutting-edge approach is revolutionizing the design and development of novel peptide-based therapeutics.
Introduction: The Rise of Cyclic Peptides and the AlphaFold Revolution
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, high binding affinity, and specificity compared to their linear counterparts.[1][2] Their constrained cyclic structure makes them more resistant to enzymatic degradation and allows them to target challenging protein-protein interactions (PPIs) that are often intractable with traditional small molecules.[2][3] However, the rational design of cyclic peptides has been hampered by the difficulty in accurately predicting their three-dimensional structures.
The advent of DeepMind's AlphaFold, a deep learning-based model, has transformed the field of protein structure prediction with unprecedented accuracy.[1][4] While the original AlphaFold was designed for linear proteins, researchers have ingeniously adapted it for cyclic peptide structure prediction, opening up new avenues for peptide-based drug discovery.[3][5][6] These modified methods have demonstrated remarkable success in predicting the structures of cyclic peptides with high confidence.[6][7]
General Principles: Adapting AlphaFold for Cyclization
Standard AlphaFold treats polypeptide chains as linear sequences. To predict the structure of a cyclic peptide, the model needs to be informed that the N- and C-termini are connected. This is primarily achieved by modifying the relative positional encoding within the AlphaFold network.[3][8] This "cyclic offset" or "Cyclic Positional Encoding Matrix (CycPOEM)" effectively tells the model that the terminal residues are adjacent, guiding it to generate a closed-loop structure.[3][5][8][9]
Several methodologies have been developed based on this principle, with "AfCycDesign" and "HighFold" being prominent examples.[3][5][6][10] These approaches have been shown to accurately predict the structures of a wide range of cyclic peptides, including those with head-to-tail cyclization and those containing disulfide bridges.[5][6]
Key Methodologies and Performance
AfCycDesign
AfCycDesign is a pioneering method that adapts AlphaFold for both the prediction and de novo design of cyclic peptides by incorporating a cyclic offset in the positional encoding.[3][10] This approach has been successfully used to predict the structures of native cyclic peptides and to design novel peptide sequences that fold into desired cyclic conformations.[3]
HighFold
HighFold is another advanced model derived from AlphaFold that is specifically designed to predict the structures of cyclic peptides and their complexes.[5][6] A key feature of HighFold is its ability to explicitly handle both head-to-tail cyclization and disulfide bridge constraints by incorporating this information into its Cyclic Positional Encoding Matrix (CycPOEM).[5][6] This makes it particularly powerful for predicting the structures of complex cyclic peptides with multiple disulfide bonds.[4][6]
Performance and Accuracy
The accuracy of these AlphaFold-based methods for cyclic peptide structure prediction is typically evaluated by comparing the predicted structures to experimentally determined structures (e.g., from NMR or X-ray crystallography) and is often reported as the root-mean-square deviation (RMSD) of atomic positions.
| Method | Test Set | Key Findings | Reference |
| AfCycDesign | 80 cyclic peptides from PDB | 50 out of 80 sequences were predicted with an RMSD to the native structure of < 1.5 Å and a pLDDT > 0.7. For predictions with high confidence (pLDDT > 0.85), 36 out of 49 matched the native structure with an RMSD < 1.5 Å. | [3][6] |
| HighFold | 63 NMR structures with disulfide bridges | The median RMSD was 1.058 Å, and the average RMSD was 1.478 Å. In 37 out of 63 cases, the predicted structures had a backbone RMSD of less than 1.5 Å to the native structures. | [4] |
| AlphaFold3 | Noncanonical cyclic peptide monomers | RMSD_Cα values ranged from 0.231 to 5.072 Å, indicating effective prediction of the cyclic peptide backbone. | [11] |
| AlphaFold3 | Noncanonical cyclic peptide complexes | The RMSD_Cα values of the target protein ranged from 0.241 to 1.130 Å, with an average RMSD of 0.549 Å. | [11] |
Experimental Protocols
The following sections provide detailed protocols for using AlphaFold-based methods for cyclic peptide structure prediction. These protocols are intended as a guide and may require adaptation based on the specific system and computational resources available.
Protocol 1: Structure Prediction of Head-to-Tail Cyclic Peptides using AfCycDesign
This protocol outlines the general steps for predicting the structure of a simple head-to-tail cyclic peptide using an AfCycDesign-like workflow.
Methodology:
-
Input Preparation:
-
Sequence: Provide the amino acid sequence of the cyclic peptide in a standard single-letter code.
-
Cyclic Constraint: Specify a head-to-tail cyclization. In practice, this is handled by the modified positional encoding within the AfCycDesign framework.
-
-
Running the Prediction:
-
Utilize a platform or script that implements AfCycDesign. This typically involves running a modified version of the AlphaFold Colab notebook or a local installation.[12]
-
The core modification lies in the generation of the relative positional encoding matrix to reflect the cyclic nature of the peptide.[3][8][9]
-
-
Output Analysis:
-
Predicted Structure: The primary output is a PDB file containing the 3D coordinates of the predicted cyclic peptide structure.
-
Confidence Metrics: Analyze the predicted Local Distance Difference Test (pLDDT) scores for each residue. A higher pLDDT score (typically > 70) indicates a more confident prediction.
-
Visual Inspection: Visualize the predicted structure to ensure that the N- and C-termini have formed a peptide bond and that the overall conformation is chemically reasonable.
-
Workflow Diagram:
Caption: Workflow for head-to-tail cyclic peptide structure prediction using AfCycDesign.
Protocol 2: Structure Prediction of Cyclic Peptides with Disulfide Bridges using HighFold
This protocol describes the steps for predicting the structure of a cyclic peptide containing one or more disulfide bridges using a HighFold-like methodology.
Methodology:
-
Input Preparation:
-
Sequence: Provide the amino acid sequence, ensuring the correct placement of cysteine residues.
-
Cyclization and Disulfide Bond Information: Specify both the head-to-tail cyclization and the connectivity of the disulfide bridges. HighFold's CycPOEM is designed to incorporate this information.[5][6] If multiple disulfide bond combinations are possible, HighFold can enumerate and evaluate all possibilities.[4]
-
-
Running the Prediction:
-
Use a local installation or web server that implements the HighFold algorithm.
-
The input will require the peptide sequence and explicit information about which cysteine residues form disulfide bonds.
-
-
Output Analysis:
-
Ranked Structures: HighFold typically provides a ranked list of predicted structures based on confidence scores (e.g., pLDDT or pTM for complexes).
-
Disulfide Bond Verification: In the predicted structure, verify that the specified disulfide bonds have formed correctly and that the bond lengths are within the expected range.
-
Overall Conformation: Assess the overall fold of the peptide and the confidence of the prediction using the provided metrics.
-
Workflow Diagram:
Caption: Workflow for disulfide-bridged cyclic peptide structure prediction using HighFold.
Application in Drug Discovery: Designing Cyclic Peptide Binders
A significant application of these methods is in the de novo design of cyclic peptides that can bind to specific protein targets, particularly for inhibiting protein-protein interactions.
The general workflow involves an iterative process:
-
Target Identification: Identify the target protein and the desired binding site.
-
Initial Design: Generate initial cyclic peptide sequences, often randomly or based on a known linear binder.
-
Structure Prediction: Use a modified AlphaFold approach (like AfCycDesign's "binder hallucination") to predict the structure of the cyclic peptide in complex with the target protein.[2][13]
-
Analysis and Refinement: Analyze the predicted complex to assess binding affinity, specificity, and the overall fit of the peptide in the binding pocket. Based on this analysis, refine the peptide sequence to improve its properties.
-
Iteration: Repeat the prediction and refinement steps until a set of promising candidate peptides is identified.
-
Experimental Validation: Synthesize the most promising candidates and experimentally validate their binding and functional activity.
Logical Relationship Diagram:
Caption: Iterative workflow for designing cyclic peptide binders using AlphaFold.
Handling Non-Canonical Amino Acids
The inclusion of non-canonical amino acids (ncAAs) can significantly enhance the therapeutic properties of cyclic peptides. While standard AlphaFold is trained on the 20 canonical amino acids, recent developments are extending its capabilities to ncAAs.
-
AlphaFold3: The latest iteration, AlphaFold3, has shown promise in modeling modified residues and small molecules, which is a step towards predicting structures with ncAAs.[11] However, its performance on a wide range of ncAAs is still under investigation.
-
Specialized Models: Researchers are developing specialized models, such as HighFold2 and NCFlow, that are fine-tuned or specifically designed to handle ncAAs.[13][14] These models are trained on datasets that include structures with non-canonical residues.
The general protocol for predicting the structure of a cyclic peptide with ncAAs would involve using one of these specialized models. The input would require not only the sequence and cyclization information but also a definition of the non-canonical residue's chemical structure.
Limitations and Future Directions
Despite the remarkable progress, there are still limitations to consider:
-
Limited Training Data: The number of experimentally determined cyclic peptide structures is still relatively small compared to the vast number of protein structures, which can limit the accuracy of the models for highly unusual conformations.[3][4]
-
Non-Canonical Amino Acids: While progress is being made, accurately predicting the structures of peptides with a wide variety of ncAAs remains a challenge.
-
Dynamic Flexibility: AlphaFold predicts a static structure. Cyclic peptides can be flexible and exist in multiple conformations in solution, which is not captured by a single prediction.
Future developments will likely focus on:
-
Improved training datasets: Incorporating more cyclic peptide structures will enhance the accuracy and generalizability of the models.
-
Enhanced handling of ncAAs: Further development of models specifically designed for ncAAs will be crucial for expanding the chemical space of peptide-based drugs.
-
Integration with molecular dynamics: Combining AlphaFold predictions with molecular dynamics simulations can provide insights into the dynamic behavior and conformational ensembles of cyclic peptides.
Conclusion
The application of AlphaFold-based methods to cyclic peptide structure prediction represents a significant leap forward in computational peptide science. These tools are empowering researchers to design and optimize novel cyclic peptides with greater speed and accuracy than ever before. As these methods continue to evolve, they will undoubtedly play an increasingly vital role in the discovery and development of the next generation of peptide therapeutics.
References
- 1. jpt.com [jpt.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic peptide structure prediction and design using AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tamarind.bio [tamarind.bio]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclic Peptide Synthesis
Welcome to the technical support center for cyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in cyclic peptide synthesis?
Low yields in cyclic peptide synthesis can stem from several factors throughout the process, from the initial solid-phase peptide synthesis (SPPS) of the linear precursor to the final cyclization step. Key contributors to low yield include:
-
Intermolecular Oligomerization: Linear peptide chains can react with each other to form dimers, trimers, or higher-order oligomers instead of cyclizing intramolecularly. This is a significant issue, especially in solution-phase cyclization.[1][2]
-
Side Reactions: Various side reactions can occur during synthesis and cyclization, leading to undesired byproducts and reducing the yield of the target cyclic peptide. Common side reactions include racemization (epimerization) at the C-terminal amino acid, aspartimide formation, and reactions involving amino acid side chains.[1][3][4][5]
-
Poor Solubility and Aggregation: The linear peptide precursor may have poor solubility in the chosen cyclization solvent, leading to aggregation.[1][6] Aggregation can hinder the desired intramolecular reaction and promote intermolecular side reactions.
-
Steric Hindrance: The peptide sequence itself can create steric hindrance that prevents the N- and C-termini (or side chains) from coming into the necessary proximity for efficient cyclization.[7]
-
Conformational Constraints: The linear peptide must adopt an energetically unfavorable conformation to bring the reactive groups together for cyclization.[1][7][8] Sequences that resist adopting this pre-cyclization conformation will have lower cyclization efficiencies.
-
Inefficient Coupling Reagents: The choice of coupling reagent for lactamization can significantly impact the yield. Overly reactive reagents can lead to side reactions, while inefficient reagents may result in incomplete cyclization.[5]
Troubleshooting Guides
Issue 1: High Levels of Dimerization/Oligomerization
Symptoms:
-
LC-MS analysis of the crude product shows significant peaks corresponding to multiples of the linear peptide's molecular weight.
-
The desired cyclic peptide peak is present but at a much lower intensity than the dimer/oligomer peaks.
Root Causes & Solutions:
| Root Cause | Recommended Solution | Experimental Protocol |
| High Concentration | Perform the cyclization reaction under high-dilution conditions (typically ≤1 mM).[1][2] This favors the intramolecular cyclization reaction over intermolecular oligomerization. | Protocol 1: High-Dilution Cyclization 1. Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM) to a final concentration of 0.1-1 mM.2. Slowly add the coupling reagents to the stirred peptide solution over several hours using a syringe pump.3. Monitor the reaction progress by LC-MS until the linear precursor is consumed.4. Quench the reaction and proceed with deprotection and purification. |
| On-Resin Cyclization Issues | Optimize the resin loading. Lowering the resin loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular reactions.[9] | Protocol 2: Optimizing Resin Loading 1. Synthesize the linear peptide on resins with different loading capacities (e.g., 0.2 mmol/g vs. 0.5 mmol/g).2. Perform on-resin cyclization under identical conditions for each resin.3. Cleave a small amount of peptide from each resin and analyze by LC-MS to compare the ratio of cyclic monomer to dimer.4. Select the resin loading that provides the highest yield of the desired cyclic product. |
| Peptide Sequence | The inherent flexibility and length of the peptide can promote dimerization.[10] | Strategy: If possible, redesign the linear precursor to be shorter or to include turn-inducing elements like proline or D-amino acids to facilitate intramolecular cyclization.[7] |
Troubleshooting Workflow for Dimerization/Oligomerization
Caption: Troubleshooting workflow for high dimerization.
Issue 2: Presence of Unexpected Side Products (e.g., Racemization, Aspartimide Formation)
Symptoms:
-
LC-MS analysis shows peaks with the same mass as the desired product but with different retention times (diastereomers).
-
Mass spectrometry reveals unexpected mass additions or losses.
Root Causes & Solutions:
| Side Reaction | Root Cause | Recommended Solution |
| Racemization/Epimerization | The activated C-terminal carboxylate is susceptible to epimerization, especially under basic conditions or with prolonged reaction times.[1] | Use milder coupling reagents and additives that suppress racemization (e.g., Oxyma, COMU). Minimize reaction time and avoid strong bases. |
| Aspartimide Formation | Peptides containing aspartic acid are prone to forming a five-membered succinimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[3] | Add HOBt to the piperidine solution during Fmoc deprotection to reduce aspartimide formation.[3] For cyclization, use conditions known to minimize this side reaction. |
| Pyroglutamate Formation | N-terminal glutamine can cyclize to form pyroglutamate, preventing further reaction.[3] | This is more common during linear synthesis. Adding HOBt to the deprotection solution can suppress this.[3] For cyclization, ensure the N-terminus is protonated before activating the C-terminus. |
| Guanidinylation | Uronium/aminium coupling reagents can react with the unprotected N-terminus to form a guanidinyl group, terminating the cyclization.[3] | Pre-activate the C-terminal carboxyl group with the coupling reagent before adding it to the peptide solution.[3] |
Logical Relationship of Side Reactions and Solutions
Caption: Common side reactions and their solutions.
Issue 3: Low or No Cyclization Efficiency
Symptoms:
-
The linear peptide precursor remains largely unreacted even after extended reaction times.
Root Causes & Solutions:
| Root Cause | Recommended Solution | Quantitative Data Example |
| Poor Precursor Conformation | Introduce turn-inducing residues such as proline or D-amino acids into the linear sequence to pre-organize the peptide for cyclization.[7] | A study showed that peptides with alternating D- and L-amino acids cyclize efficiently.[11] |
| Steric Hindrance at Cyclization Site | If cyclizing head-to-tail, choose a less sterically hindered amino acid at the C-terminus for activation. Glycine is often a good choice. | - |
| Peptide Aggregation | Use chaotropic agents (e.g., guanidinium chloride) or organic solvent mixtures (e.g., DMSO/DMF) to disrupt aggregation.[12] | - |
| Peptide Length | Shorter peptides (5-mer) can sometimes cyclize more efficiently than longer ones (15-mer) due to reduced chain-to-chain interactions that lead to dimerization.[10] | In one study, a 10-mer peptide showed a crude purity of 72% for the cyclic product, compared to ~30% for a 15-mer.[10] |
| On-Resin vs. Solution Phase | On-resin cyclization can sometimes be less efficient if the resin-bound peptide cannot easily achieve the necessary conformation.[13] Solution-phase cyclization may offer better results for some sequences, despite the risk of oligomerization. | On-resin cyclization of medium to large peptides (hexa- to dodecapeptides) can be highly efficient (≥99.96% for many sequences).[11][14] However, tetra- and pentapeptides are more difficult to cyclize on-resin.[11][14] |
Table 1: Effect of Peptide Length on On-Resin Cyclization Efficiency
| Peptide Length | Crude Purity of Cyclic Product | Dimerization Observed | Reference |
| 15-mer | ~30% | Significant | [10] |
| 10-mer | 72% | Little to none | [10] |
| 5-mer | High conversion | - | [10] |
Experimental Workflow for Optimizing Cyclization Strategy
Caption: Workflow for optimizing cyclization strategy.
References
- 1. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. qyaobio.com [qyaobio.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during Fmoc solid-phase peptide synthesis (SPPS). The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Fmoc SPPS?
A1: The most frequently encountered side reactions in Fmoc SPPS include aspartimide formation, diketopiperazine (DKP) formation, racemization, incomplete deprotection or coupling leading to deletion or truncated sequences, and oxidation of sensitive residues like methionine and tryptophan. Other issues can include guanidinylation of the N-terminus and the formation of 3-(1-piperidinyl)alanine with C-terminal cysteine.[1]
Q2: How can I detect the presence of side products in my crude peptide?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to detect side products. HPLC can reveal impurity peaks, while MS provides the molecular weight of these impurities, allowing for their identification. For example, aspartimide formation can lead to by-products with the same mass as the target peptide, making them difficult to detect by MS alone, but they may have different retention times on HPLC.[2][3]
Q3: What is a Kaiser test and when should I use it?
A3: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[4] A positive result (blue color) after a coupling step indicates that the coupling was incomplete. A negative result (yellow/colorless) after the Fmoc deprotection step signifies that the deprotection was unsuccessful. It is a crucial tool for monitoring the efficiency of both coupling and deprotection steps in real-time.[5][6]
Troubleshooting Guides
Issue 1: Aspartimide Formation
Q: My peptide contains an Asp residue, and I'm observing multiple peaks in my HPLC, some with the same mass as my target peptide. What is happening and how can I prevent it?
A: You are likely observing aspartimide formation and its subsequent by-products. This side reaction is catalyzed by the piperidine used for Fmoc deprotection and can also occur during final cleavage with TFA.[1] The aspartimide intermediate can then be attacked by piperidine or water, leading to the formation of α- and β-piperidide adducts, as well as α- and β-aspartyl peptides, some of which are epimerized and difficult to separate from the desired product.
Prevention Strategies:
-
Use of sterically hindered protecting groups: Employing bulky side-chain protecting groups on the aspartic acid can significantly reduce aspartimide formation.
-
Backbone protection: Incorporating a backbone-protecting group on the amide nitrogen of the residue following the aspartic acid can completely prevent this side reaction.[7]
-
Modified Deprotection Conditions: Adding an acidic additive to the piperidine solution or using a weaker base can suppress aspartimide formation.[8]
Quantitative Comparison of Asp-Protecting Groups:
The following table summarizes the effectiveness of different aspartic acid protecting groups in minimizing aspartimide formation in a model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | % Target Peptide Remaining | % Aspartimide & Related By-products | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 75.2 | 24.8 | 10.5 |
| Fmoc-Asp(OMpe)-OH | 88.6 | 11.4 | 4.2 |
| Fmoc-Asp(OBno)-OH | 98.5 | 1.5 | 0.8 |
Data adapted from comparative studies.
Troubleshooting Workflow for Aspartimide Formation:
Caption: Troubleshooting workflow for aspartimide formation.
Issue 2: Diketopiperazine (DKP) Formation
Q: I am synthesizing a peptide with a Proline at the second position from the C-terminus, and I am getting a major peak corresponding to the loss of the first two amino acids. What is happening?
A: This is a classic case of diketopiperazine (DKP) formation. The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[1] This side reaction is particularly prevalent when Proline or other secondary amino acids are in the first or second position of the sequence.[2][9]
Prevention Strategies:
-
Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) avoids the susceptible dipeptide stage on the resin.
-
Use of 2-Chlorotrityl Chloride Resin: The steric hindrance of this resin linkage can suppress DKP formation.[5]
-
Alternative Deprotection Reagents: Replacing piperidine with a bulkier or less nucleophilic base mixture can reduce DKP formation.
Quantitative Comparison of Deprotection Reagents for DKP Reduction:
| Deprotection Reagent | % DKP Formation (Model Peptide) |
| 20% Piperidine in DMF | 13.8 |
| 5% Piperidine in DMF | 12.2 |
| 5% Piperazine in NMP | < 4.0 |
| 2% DBU / 5% Piperazine in NMP | Significantly Reduced |
Data based on studies of DKP-prone sequences.
Logical Flow for Preventing DKP Formation:
Caption: Strategies to prevent DKP formation.
Issue 3: Incomplete Coupling and Deletion Sequences
Q: My final product shows a significant amount of a peptide missing one amino acid (a deletion sequence). How can I prevent this?
A: Deletion sequences are typically the result of incomplete coupling, where some of the N-terminal amines on the resin fail to react with the incoming activated amino acid. The unreacted amines are then deprotected in the next cycle and continue to be elongated, resulting in a peptide missing one residue.
Troubleshooting and Prevention:
-
Monitor Coupling Reactions: Use the Kaiser test after each coupling step to ensure completion.[10] If the test is positive (blue beads), a second coupling should be performed.[6]
-
Capping: If the coupling remains incomplete after a second attempt, the unreacted amines should be "capped" by acetylation. This prevents them from reacting in subsequent steps.
-
Use More Efficient Coupling Reagents: For sterically hindered amino acids, consider using more potent activating reagents like HATU or HCTU.[5]
Experimental Workflow for Coupling and Capping:
Caption: Workflow for ensuring complete coupling.
Key Experimental Protocols
Kaiser Test Protocol
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.
-
Solution B: 1 g phenol in 0.25 ml ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[11]
Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100-120°C for 3-5 minutes.[5]
-
Observe the color:
-
Intense blue beads and solution: Positive result (free primary amine present).
-
Yellow/colorless beads and solution: Negative result (no free primary amine).
-
Capping Protocol
Reagents:
-
A solution of 50 equivalents of acetic anhydride and 50 equivalents of pyridine in DMF, based on the initial resin substitution.[10] Alternatively, a mixture of acetic anhydride and DIPEA in DMF can be used.[12]
Procedure:
-
After an incomplete coupling reaction, wash the resin thoroughly with DMF.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the capping solution and wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.[10]
Pre-activation of Amino Acids for Coupling
Purpose: To avoid side reactions like guanidinylation when using uronium/aminium-based coupling reagents (e.g., HBTU, TBTU).[5]
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add a base such as DIPEA or NMM (6 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Proceed with the coupling reaction for the desired time.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chempep.com [chempep.com]
- 6. kilobio.com [kilobio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Head-to-Tail Peptide Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in head-to-tail peptide cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during head-to-tail peptide cyclization experiments.
Question: Why is my cyclization yield low?
Answer:
Low cyclization yield is a frequent challenge in head-to-tail peptide cyclization. Several factors can contribute to this issue, often related to the inherent difficulty of bringing the N- and C-termini of a linear peptide together in a conformation favorable for amide bond formation. This process is entropically unfavorable.[1][2] Key factors influencing yield include:
-
Intermolecular Oligomerization: At high concentrations, linear peptides are more likely to react with each other (intermolecularly) to form dimers, trimers, and higher-order oligomers, rather than cyclizing (intramolecularly).[1]
-
Peptide Sequence and Conformation: The amino acid sequence significantly impacts the propensity of the linear precursor to adopt a pre-cyclization conformation.[3] Peptides lacking "turn-inducing" residues may remain in an extended conformation, hindering the proximity of the termini.[4]
-
Poor Solubility: Protected linear peptides can have poor solubility in the organic solvents used for cyclization, leading to heterogeneous reaction mixtures and reduced efficiency.[1]
-
Steric Hindrance: Bulky amino acid residues at or near the N- and C-termini can sterically hinder the cyclization reaction.[4]
-
Inefficient Coupling Reagents: The choice of coupling reagent and additives is critical for activating the C-terminal carboxylic acid and promoting efficient amide bond formation.
Strategies to Improve Cyclization Yield:
-
High-Dilution Conditions: Performing the cyclization at low peptide concentrations (typically ≤1 mM) favors the intramolecular reaction over intermolecular oligomerization.[1]
-
Incorporate Turn-Inducing Elements: Introduce residues like proline, D-amino acids, or N-methylated amino acids into the peptide sequence to promote a pre-organized conformation that facilitates cyclization.[4]
-
Optimize Coupling Reagents: Employ highly efficient coupling reagents. Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HATU and HBTU are often effective.[4][5]
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can mimic high-dilution conditions, as the resin matrix prevents intermolecular reactions.[4]
-
Solvent Optimization: The choice of solvent can influence peptide conformation and solubility. Common solvents include DMF and DMSO. In some cases, aqueous additives may improve the cyclization of difficult sequences.[3][6]
Question: How can I minimize side reactions like oligomerization and epimerization?
Answer:
Minimizing side reactions is crucial for obtaining a pure cyclic peptide product.
Oligomerization:
As mentioned above, the primary strategy to suppress the formation of dimers and other oligomers is to work under high-dilution conditions (≤1 mM).[1] On-resin cyclization is another effective method to prevent intermolecular reactions due to the pseudo-dilution effect of the solid support.[4]
Epimerization:
Epimerization is the change in the stereochemistry of an amino acid, most commonly at the C-terminal residue during activation for cyclization.[1] This results in diastereomeric byproducts that are often difficult to separate from the desired product.[1]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagents and Additives: Some coupling reagents are known to cause less epimerization than others. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can suppress epimerization.[7] Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are reported to cause very little epimerization.
-
Control of pH: The basicity of the reaction medium can influence the rate of epimerization. Maintaining the pH around 8 can be optimal for cyclization while minimizing epimerization.[7]
-
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood of epimerization. Therefore, it is important to monitor the reaction progress and stop it once the cyclization is complete.
Question: My linear peptide has poor solubility. What can I do?
Answer:
Poor solubility of the protected linear peptide is a common hurdle.[1]
Strategies to Improve Solubility:
-
Solvent Selection: Test a range of solvents or solvent mixtures. While DMF is common, other solvents like NMP or DMSO might offer better solubility for your specific peptide. The use of chaotropic salts can also help disrupt aggregation.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can help overcome solubility issues and accelerate the reaction.[8]
-
Incorporation of Solubilizing Tags: The temporary addition of a solubilizing tag, such as a PEG group, can improve solubility during synthesis and cyclization.[8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for solution-phase head-to-tail cyclization?
A1: To favor intramolecular cyclization and minimize intermolecular side reactions like dimerization and oligomerization, high-dilution conditions are recommended. A peptide concentration of 1 mM or lower is generally considered a good starting point.[1] However, the optimal concentration can be sequence-dependent and may require empirical optimization.
Q2: Which coupling reagent is best for my cyclization?
A2: The choice of coupling reagent can significantly impact the efficiency and purity of the cyclization reaction. There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and the desired reaction conditions. However, some commonly used and effective reagents include:
-
Phosphonium Salts: (e.g., PyBOP, PyAOP) are highly efficient and generally lead to low levels of epimerization.[4][5]
-
Uronium/Aminium Salts: (e.g., HATU, HBTU, TBTU) are also very effective and widely used. HATU is often favored for difficult couplings.[4][5]
-
Carbodiimides: (e.g., DCC, DIC) are classic coupling reagents but are more prone to causing epimerization unless used with additives like HOBt or HOAt.
Q3: Should I perform the cyclization on-resin or in solution?
A3: Both on-resin and solution-phase cyclization have their advantages and disadvantages.
-
On-Resin Cyclization: This method takes advantage of the "pseudo-dilution" effect, where the solid support sterically hinders intermolecular reactions, thus favoring intramolecular cyclization even at higher effective concentrations.[4] This can simplify the workup procedure. However, the peptide being tethered to the resin might experience conformational restrictions that could impede cyclization.
-
Solution-Phase Cyclization: This approach allows the peptide to freely adopt a favorable conformation for cyclization. However, it requires strict adherence to high-dilution conditions to prevent oligomerization, which can be challenging for large-scale synthesis.[1] The solubility of the protected peptide in the reaction solvent can also be a limiting factor.
Q4: How does the length of my peptide affect cyclization efficiency?
A4: Peptide length plays a crucial role in cyclization efficiency.
-
Short Peptides (<7 residues): These are often difficult to cyclize head-to-tail due to ring strain and are more prone to cyclodimerization.[4]
-
Medium to Large Peptides (6-15 residues): These generally cyclize more efficiently. For peptides longer than 12 residues, head-to-tail lactamization can become less efficient due to the entropic penalty of forming a large ring.
-
Very Long Peptides (>15 residues): For very long peptides, alternative cyclization strategies, such as side-chain to side-chain cyclization, may be more effective.
A study on on-resin cyclization showed a significant improvement in cyclization efficiency for a 10-mer (72% crude purity) compared to a 15-mer (~30% crude purity) of a similar sequence, with a reduction in dimerization.[9]
Q5: How can I monitor the progress of my cyclization reaction?
A5: Monitoring the reaction is essential to determine the optimal reaction time and to avoid unnecessary side reactions. Common analytical techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. The cyclic product will typically have a different retention time than the linear precursor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the retention time and the mass of the products, confirming the formation of the cyclic monomer and detecting any side products like dimers or epimers.
-
Kaiser Test or Ninhydrin Test (for on-resin cyclization): These tests detect the presence of the free N-terminal amine of the linear peptide. A negative result indicates that the cyclization is complete.[10]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Head-to-Tail Cyclization
| Coupling Reagent | Class | Additive(s) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | DIEA or other base | High efficiency, especially for difficult sequences.[4] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HBTU/TBTU | Uronium/Aminium | HOBt, DIEA | Good efficiency, widely used.[5] | Can cause guanidinylation.[5] |
| PyBOP | Phosphonium | DIEA or other base | High efficiency, low epimerization.[4] | More expensive than some alternatives. |
| DEPBT | Phosphonium | DIEA or other base | Very low epimerization. | May have slower reaction kinetics. |
| DIC/HOBt | Carbodiimide | HOBt | Cost-effective. | Can lead to the formation of insoluble urea byproduct (with DCC). |
| DIC/Oxyma | Carbodiimide | OxymaPure | Good efficiency, avoids explosive HOBt/HOAt.[11] | --- |
Table 2: Effect of Peptide Concentration on Cyclization Outcome (Illustrative)
| Peptide Concentration | Expected Intramolecular Cyclization (Monomer) | Expected Intermolecular Side Products (Dimer, Oligomer) |
| >10 mM | Low | High |
| 1-5 mM | Moderate | Moderate to High |
| ≤1 mM | High | Low |
Note: This table provides a general trend. The optimal concentration is sequence-dependent.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
-
Preparation of the Linear Peptide: Synthesize the linear peptide with orthogonal protecting groups on the side chains and the N- and C-termini. Cleave the peptide from the resin while keeping the side-chain protecting groups intact. Purify the linear peptide by RP-HPLC.
-
Deprotection of Terminal Groups: Selectively deprotect the N- and C-terminal protecting groups to liberate the free amine and carboxylic acid.
-
Cyclization Reaction:
-
Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF) to a final concentration of ≤1 mM.
-
Add the coupling reagent (e.g., HATU, 1.5-2.0 equivalents) and a base (e.g., DIEA, 3-4 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Perform global deprotection of the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).
-
Purify the crude cyclic peptide by preparative RP-HPLC.
-
Protocol 2: General Procedure for On-Resin Head-to-Tail Cyclization
-
Synthesis of the Linear Peptide on Resin: Synthesize the peptide on a suitable resin that allows for side-chain attachment (e.g., through an Asp or Glu residue). The C-terminal carboxyl group should have a protecting group that can be selectively removed on-resin (e.g., an allyl ester).
-
On-Resin Deprotection:
-
Selectively deprotect the N-terminal protecting group (e.g., Fmoc).
-
Selectively deprotect the C-terminal protecting group (e.g., remove the allyl group using a palladium catalyst).[11]
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly.
-
Add the coupling reagent (e.g., DIC/Oxyma) and a base in a suitable solvent (e.g., DMF).[11]
-
Allow the reaction to proceed with agitation.
-
Monitor the completion of the reaction using a qualitative test for free amines (e.g., Kaiser test).
-
-
Cleavage and Purification:
-
Once the cyclization is complete, wash the resin.
-
Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups using a standard cleavage cocktail.
-
Purify the crude cyclic peptide by preparative RP-HPLC.
-
Visualizations
Caption: Workflow for solution-phase versus on-resin head-to-tail peptide cyclization.
Caption: Troubleshooting logic for addressing low cyclization yields.
References
- 1. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Technical Support Center: Preventing Epimerization During Dipeptide Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent epimerization during dipeptide cyclization, a critical step in the synthesis of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a problem in dipeptide cyclization?
Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted.[1][2] In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue, converting an L-amino acid to a D-amino acid or vice versa. This change in stereochemistry can drastically alter the three-dimensional structure of the resulting cyclic dipeptide, which can in turn affect its biological activity and therapeutic efficacy.[1] Epimerized products are often difficult to separate from the desired product due to their similar physical properties, making purification challenging.[1][2]
Q2: What are the main mechanisms that cause epimerization during peptide cyclization?
There are two primary mechanisms that lead to epimerization during peptide synthesis and cyclization:
-
Oxazolone Formation: Activation of the C-terminal carboxylic acid for amide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate.[1] The α-proton of the C-terminal amino acid in this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the N-terminal amine on the achiral oxazolone can result in a mixture of diastereomers.[1]
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the α-proton of the C-terminal amino acid residue, forming a carbanion intermediate.[1] Reprotonation of this intermediate can occur from either face, leading to epimerization.[1][3] This is particularly relevant for amino acid residues with more acidic α-protons.[1]
Troubleshooting Guide
This guide addresses common issues encountered during dipeptide cyclization and provides strategies to mitigate epimerization.
Issue 1: High levels of epimerization observed after cyclization.
Possible Causes & Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical in minimizing epimerization.[1][4] Some reagents are more prone to inducing oxazolone formation than others.
-
Recommendation: Utilize coupling reagents known for low epimerization rates. Phosphonium-based reagents (e.g., PyBOP, PyAOP) and aminium/uronium-based reagents (e.g., HATU, HBTU) in combination with additives are often preferred over carbodiimides like DCC when epimerization is a concern.[4][5][6] For instance, a mixture of HATU/Oxyma Pure/HOAt/DIEA has been used successfully to minimize epimerization.[4]
-
-
Strong Base or Inappropriate Base Concentration: The presence of a strong or sterically unhindered base can promote epimerization via direct Hα abstraction.[1]
-
Recommendation: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Carefully optimize the stoichiometry of the base; use the minimum amount required to facilitate the reaction. In some cases, performing the reaction in the absence of a base, if possible, can prevent epimerization.[1]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of epimerization.[7][8]
-
Recommendation: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even lower temperatures (e.g., 0 °C) should be considered. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of epimerization.
-
Recommendation: Apolar aprotic solvents are generally preferred for cyclization as they can disfavor the formation of charged intermediates that lead to epimerization.[9] Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be better choices than highly polar solvents like dimethylformamide (DMF) in some cases.[4]
-
Data Summary
The following tables summarize quantitative data on the impact of various factors on epimerization during peptide cyclization.
Table 1: Effect of Coupling Reagents and Additives on Epimerization
| Coupling System | Peptide Sequence/Conditions | Epimerization (%) | Reference |
| HATU/DIPEA | Coupling of MeSer(Me) onto MeIle | Partial epimerization | [1] |
| DIC/HOAt | Coupling of MeSer(Me) onto MeIle (non-basic) | No epimerization | [1] |
| PyBOP | Synthesis of cyclomarin C | Low epimerization | [4] |
| HATU/Oxyma Pure/HOAt/DIEA | Synthesis of teixobactin | Low epimerization | [4] |
| CuAAC (on-resin) | Azide/alkyne containing peptides | Minimal epimerization | [10] |
Table 2: Influence of Reaction Conditions on Cyclization and Epimerization
| Parameter | Condition | Observation | Reference |
| Temperature | Increased from rt to 80 °C (MW) | Increased cyclization efficiency | [8] |
| Cyclization Method | On-resin vs. Solution-phase | On-resin is superior (less dimerization/oligomerization) | [11] |
| Additives | Addition of HOBt, 6-Cl-HOBt, or HOAt | Suppresses racemization | [12] |
| Solvent | Apolar aprotic vs. Polar | Apolar aprotic solvents can reduce epimerization | [9] |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Dipeptide Cyclization with Minimized Epimerization
This protocol outlines a general workflow for the cyclization of a linear dipeptide on a solid support, a method known to reduce intermolecular side reactions.[4]
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide should be anchored to the resin via a side chain of one of the amino acids to allow for head-to-tail cyclization.[4]
-
N-terminal Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
C-terminal Deprotection: Selectively deprotect the C-terminal carboxylic acid. The choice of protecting group and deprotection method will depend on the overall protection strategy.
-
Cyclization:
-
Wash the resin thoroughly with DCM and DMF.
-
Swell the resin in a suitable solvent (e.g., DMF/DCM mixture).
-
Add the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA).
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by LC-MS.
-
-
Cleavage and Purification: Once the cyclization is complete, wash the resin, and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude cyclic peptide using reverse-phase HPLC.
Visualizations
Diagram 1: Mechanisms of Epimerization
Caption: The two primary pathways leading to epimerization during peptide cyclization.
Diagram 2: Troubleshooting Workflow for Epimerization
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 11. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification of Cyclic Peptides by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclic peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Question: My cyclic peptide is eluting as a broad or tailing peak. What are the potential causes and how can I improve the peak shape?
Answer: Poor peak shape is a common issue in the purification of cyclic peptides and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Secondary Interactions: Peptides can interact with residual silanols on the silica-based column packing, leading to peak tailing.
-
Solution: Ensure an appropriate concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA), is used in the mobile phase (typically 0.1%). TFA can help to mask these secondary interactions.[1][] For mass spectrometry (MS-compatibility), formic acid (FA) is often used, but it may result in broader peaks compared to TFA due to lower ionic strength.[3][4][5] Consider using a column with a highly inert surface or a polymeric column if tailing persists.[]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and fronting.
-
Solution: Reduce the sample concentration or injection volume.[6] Perform a loading study by injecting progressively smaller amounts of your sample to determine the optimal load for your column.
-
-
Inappropriate Mobile Phase Conditions: The pH and composition of the mobile phase can significantly impact peak shape.
-
Solution: Adjust the mobile phase pH. For basic peptides, a low pH mobile phase is generally preferred to ensure protonation and minimize interactions with silanols.[7] Experiment with different organic modifiers (e.g., acetonitrile, methanol) or additives. Sometimes, a small change in the gradient slope can also improve peak shape.[8][9]
-
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Troubleshooting Workflow for Broad Peaks
Caption: A decision tree for troubleshooting broad peaks.
Issue 2: Co-elution of Cyclic and Linear Peptides
Question: I am trying to purify a cyclic peptide, but it is co-eluting with its linear precursor. How can I separate them?
Answer: Separating a cyclic peptide from its linear analog can be challenging due to their similar chemical properties. Here are some strategies to improve separation:
-
Optimize the Gradient: A shallower gradient can increase the resolution between closely eluting peaks. Try decreasing the rate of change of the organic modifier in your gradient.[8][11]
-
Change the Mobile Phase Additive: The choice of ion-pairing agent can affect selectivity. If you are using formic acid, switching to TFA may improve the separation, and vice-versa.[12]
-
Vary the Temperature: Temperature can influence the selectivity of a separation. Try running the purification at different temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the resolution between the cyclic and linear forms.[13][14]
-
Select a Different Stationary Phase: If you are using a standard C18 column, consider trying a column with a different chemistry, such as C8, C4, or a phenyl-hexyl phase.[15] The different hydrophobicity and potential for alternative interactions might provide the necessary selectivity. For very polar cyclic peptides, a normal-phase or hydrophilic interaction chromatography (HILIC) column could be an option.[16]
Issue 3: Peptide Aggregation
Question: I suspect my cyclic peptide is aggregating, leading to inconsistent chromatography and low recovery. How can I address this?
Answer: Peptide aggregation can be a significant problem, especially for hydrophobic cyclic peptides. Here are some approaches to mitigate aggregation:
-
Sample Preparation: Dissolve the peptide in a solvent known to disrupt aggregation, such as dimethyl sulfoxide (DMSO), and then dilute it into the mobile phase just before injection.[17] Be mindful of the potential for a strong solvent effect if injecting a large volume of a non-mobile phase solvent.
-
Mobile Phase Modifiers: Adding chaotropic agents or organic solvents that can disrupt hydrogen bonding may help to reduce aggregation.
-
Temperature: In some cases, increasing the column temperature can help to reduce aggregation and improve peak shape.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for cyclic peptide purification?
A1: A C18 column is a good general-purpose starting point for most cyclic peptides.[1][16] However, the optimal column will depend on the specific properties of your peptide. For more hydrophobic peptides, a C8 or C4 column might be more suitable to reduce retention times.[18] For very large or hydrophobic peptides, a wider pore size (300 Å) is recommended.[19]
Q2: What is the role of trifluoroacetic acid (TFA) in the mobile phase?
A2: TFA serves two main purposes in reverse-phase HPLC of peptides:
-
Ion-Pairing Agent: It pairs with basic residues on the peptide, masking their charge and reducing undesirable interactions with the stationary phase, which improves peak shape.[]
-
pH Modifier: It acidifies the mobile phase, which helps to protonate acidic residues and further minimize secondary interactions.[] A typical concentration for TFA is 0.1% in both the aqueous and organic mobile phases.[1]
Q3: Can I use formic acid instead of TFA?
A3: Yes, formic acid is a common alternative to TFA, especially when the purified peptide is intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression in the MS source.[20][21] However, formic acid is a weaker acid and ion-pairing agent than TFA, which can lead to broader peaks for some peptides.[4][5][22]
Q4: How do I choose the right gradient for my cyclic peptide?
A4: A good starting point is a linear gradient from 5% to 95% acetonitrile (ACN) in water (both containing 0.1% TFA) over 30-60 minutes.[23] Based on the retention time of your peptide in this scouting run, you can then develop a more focused, shallower gradient around the elution point to improve resolution. For example, if your peptide elutes at 40% ACN, you could run a gradient from 30% to 50% ACN over a longer period.[8]
Q5: My peptide is not soluble in the mobile phase. What should I do?
A5: For hydrophobic cyclic peptides, solubility can be a challenge. You can try dissolving the peptide in a small amount of an organic solvent like DMSO, and then diluting it with the initial mobile phase.[17] It is important to ensure that the final sample solvent is as similar as possible to the initial mobile phase to avoid peak distortion.
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing, sharp peaks, good for UV detection. | Causes ion suppression in MS, can be difficult to remove from the system.[20] |
| Formic Acid (FA) | 0.1% | MS-compatible, volatile. | Weaker ion-pairing, may result in broader peaks compared to TFA.[4][5][22] |
Table 2: General Column Selection Guide for Cyclic Peptides
| Column Chemistry | Peptide Characteristics | Rationale |
| C18 | General purpose, wide range of cyclic peptides. | Good starting point with balanced retention.[1] |
| C8 | More hydrophobic cyclic peptides. | Reduced retention compared to C18. |
| C4 | Very hydrophobic or large cyclic peptides. | Further reduction in retention.[18] |
| Phenyl-Hexyl | Peptides with aromatic residues. | Offers alternative selectivity through pi-pi interactions. |
| Wide Pore (300 Å) | Large cyclic peptides (>3000 Da). | Prevents size exclusion effects and allows better access to the stationary phase.[19] |
Experimental Protocols
Protocol 1: Generic Method Development for Cyclic Peptide Purification
-
Sample Preparation:
-
Dissolve the crude cyclic peptide in a suitable solvent. If solubility is an issue, start with 100% DMSO and then dilute with water or mobile phase A to a final concentration of 1-5 mg/mL.[17]
-
-
Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Analysis of Scouting Run:
-
Identify the retention time and approximate %B at which the target cyclic peptide elutes.
-
-
Optimized Gradient:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 40 minutes.[8]
-
-
Further Optimization (if necessary):
-
If co-eluting impurities are still present, systematically vary other parameters such as temperature (e.g., 40°C, 50°C), mobile phase additive (e.g., switch to 0.1% formic acid), or column chemistry (e.g., C8 or Phenyl-Hexyl).[12]
-
Method Development Workflow
Caption: A workflow for developing a purification method.
References
- 1. bachem.com [bachem.com]
- 3. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. hplc.ru [hplc.ru]
- 20. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 23. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Overcoming Solubility Challenges with Protected Peptide Precursors
This guide provides researchers, scientists, and drug development professionals with practical solutions to address the poor solubility of protected peptide precursors, a common hurdle in peptide synthesis and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my protected peptide precursor?
A1: The solubility of protected peptide precursors is influenced by several factors:
-
Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) significantly decreases solubility in aqueous solutions and can also be problematic in some organic solvents.[1][2]
-
Secondary Structure Formation: Protected peptides, especially longer sequences, have a tendency to aggregate by forming intermolecular β-sheets, leading to insolubility.[3][4][5] This is a primary cause of synthetic inefficiency.[4]
-
Peptide Length: Longer peptide chains are more prone to aggregation and have inherently lower solubility.[1]
-
Protecting Groups: While necessary for synthesis, bulky and hydrophobic protecting groups can contribute to the overall low solubility of the peptide precursor.[6][7]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2]
Q2: Which solvents should I try first to dissolve my protected peptide?
A2: The choice of solvent is critical and depends on the peptide's properties.
-
For Hydrophobic and Neutral Peptides: Start with a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective for hydrophobic peptides.[8][9] Other options include N-methylpyrrolidone (NMP), acetonitrile, methanol, or isopropanol.[9][10] Once dissolved, you can slowly add your desired aqueous buffer.[9]
-
For Charged Peptides:
-
Basic (positively charged) peptides: First, attempt to dissolve in water. If unsuccessful, try a 10-30% acetic acid solution.[8][11]
-
Acidic (negatively charged) peptides: Begin with water. If solubility is an issue, a small amount of a basic solution like 0.1 M ammonium bicarbonate or dilute ammonia can be used.[1][9] Caution: Avoid basic solutions if your peptide contains cysteine, as it can promote oxidation.[9][11]
-
Q3: Can I heat my sample to improve solubility?
A3: Yes, gentle heating (e.g., up to 40°C) can increase the kinetic energy and help dissolve the peptide.[1][8] However, prolonged or excessive heat can lead to degradation, so this should be done with caution while monitoring the sample.
Q4: What are "solubility-enhancing tags" and how do they work?
A4: Solubility-enhancing tags are chemical moieties temporarily attached to the peptide to improve its solubility during synthesis and handling.[12] They work by:
-
Increasing Hydrophilicity: Tags like polyethylene glycol (PEG) create a hydrophilic shield around the peptide, improving its interaction with aqueous solvents.[2][13]
-
Introducing Charge: Polyionic tags (e.g., polyarginine) increase the net charge, leading to electrostatic repulsion between peptide chains and preventing aggregation.[2][14]
-
These tags are typically cleaved off at a later stage of the synthesis.[15]
Troubleshooting Guide
Issue: My protected peptide precipitates out of solution during purification or handling.
This is a common indication of aggregation. The following workflow can help you troubleshoot this issue.
Caption: A stepwise approach to resolving peptide precipitation issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Testing
This protocol helps determine the optimal solvent for your protected peptide precursor.
Materials:
-
Lyophilized protected peptide
-
A selection of solvents:
-
Water (deionized, sterile)
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Isopropanol
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Vortex mixer
-
Centrifuge
Methodology:
-
Aliquot a small, consistent amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a small volume (e.g., 50 µL) of water. Vortex for 30 seconds. Observe for dissolution.
-
If the peptide does not dissolve in water, proceed to test other solvents in the subsequent tubes. Based on the peptide's charge (calculated from its sequence), prioritize acidic or basic solutions.[11]
-
For hydrophobic peptides, start with a small volume (e.g., 20 µL) of an organic solvent like DMSO or DMF.[1] Vortex to dissolve.
-
Once dissolved in an organic solvent, incrementally add your desired aqueous buffer, vortexing after each addition, to reach the final desired concentration.[9] If the solution becomes turbid, you have exceeded the peptide's solubility limit in that mixed solvent system.
-
Sonication can be used to aid dissolution, but use it in short bursts to avoid heating the sample.[1]
-
After attempting dissolution, centrifuge all tubes to pellet any undissolved material.[1] The supernatant contains the solubilized peptide.
Protocol 2: Utilizing Chaotropic Agents for Highly Aggregated Peptides
For peptides that are extremely difficult to solubilize due to strong aggregation.
Materials:
-
Lyophilized protected peptide
-
Guanidine hydrochloride (GdnHCl) or Urea
-
The best solvent system identified from Protocol 1
Methodology:
-
Prepare a stock solution of 6 M GdnHCl or 8 M Urea in your chosen solvent system.
-
Add a small volume of this chaotropic agent solution to your lyophilized peptide.
-
Vortex or sonicate until the peptide is fully dissolved. These agents disrupt the non-covalent interactions (like hydrogen bonds) that lead to aggregation.[11]
-
Once dissolved, you can proceed with dilutions. Be mindful that these agents can interfere with downstream applications and may need to be removed.
Data Presentation
The following table provides a general guideline for solvent selection based on peptide properties.
| Peptide Property | Primary Solvent Choice | Secondary/Alternative Solvents |
| Basic (Net Positive Charge) | Water | 10-30% Acetic Acid, TFA (small amount)[8][11] |
| Acidic (Net Negative Charge) | Water | 0.1M Ammonium Bicarbonate, Dilute NH4OH[1][11] |
| Neutral/Hydrophobic | DMSO, DMF, NMP[8][9] | Acetonitrile, Methanol, Isopropanol[9] |
Advanced Strategies: Chemical Modifications
For particularly challenging sequences, proactive measures during peptide synthesis can prevent solubility issues.
Caption: Proactive chemical strategies to mitigate poor peptide solubility.
-
Pseudoproline Dipeptides: These are dipeptide mimetics that can be incorporated into a growing peptide chain to disrupt the formation of secondary structures that lead to aggregation.[4]
-
Backbone Protection: Attaching a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to backbone amide nitrogens can physically prevent the hydrogen bonding required for β-sheet formation.[4][5] This has been shown to markedly improve the solubility of otherwise intractable sequences.[4]
-
Solubilizing Tags: As mentioned in the FAQs, temporarily attaching hydrophilic tags can be a powerful strategy. This is often employed in the synthesis of long and difficult peptide segments.[15]
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Prediction and improvement of protected peptide solubility in organic solvents. | Semantic Scholar [semanticscholar.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unive.it [iris.unive.it]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Cyclic Peptides In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when enhancing the in vitro metabolic stability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is in vitro metabolic stability a critical parameter for cyclic peptides?
A1: In vitro metabolic stability is a crucial early indicator of a cyclic peptide's potential in vivo performance. Poor stability in assays using plasma or liver microsomes often correlates with rapid clearance in the body, limiting the peptide's therapeutic efficacy.[1][2] Cyclization itself is a key strategy to improve metabolic stability compared to linear peptides by protecting against degradation by exopeptidases and endopeptidases.[2][3] Assessing stability early helps guide medicinal chemistry efforts to create more robust and drug-like candidates.[4]
Q2: What are the primary mechanisms of cyclic peptide degradation in vitro?
A2: The main degradation mechanism is enzymatic cleavage by proteases and peptidases present in biological matrices like plasma, serum, and liver microsomes.[1][5] In liver microsomes, degradation is often mediated by cytochrome P450 (CYP) enzymes, which is typically an NADPH-dependent process.[6][7] Proteases can cleave the peptide backbone at specific sites, linearizing the cyclic structure and rendering it inactive and susceptible to further degradation.[5]
Q3: What are the most common in vitro assays for assessing metabolic stability?
A3: The two most common assays are the Plasma Stability Assay and the Liver Microsomal Stability Assay .
-
Plasma Stability Assay: Evaluates the peptide's stability against proteases found in blood plasma or serum.[2][8][9]
-
Liver Microsomal Stability Assay: Assesses the peptide's susceptibility to metabolism by enzymes, primarily CYPs, located in the liver, which is a major site of drug metabolism.[4][6][7][10]
Q4: How can I improve the metabolic stability of my cyclic peptide?
A4: Several chemical modification strategies can be employed:
-
N-methylation: Replacing an N-H group on the peptide backbone with an N-CH3 group can provide steric hindrance, preventing protease recognition and cleavage.[11][12][13] However, it can sometimes negatively impact stability or activity.[6][11]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at cleavage sites can significantly reduce recognition by proteases.[14][15]
-
Incorporation of Unnatural Amino Acids: Using non-proteogenic or sterically hindered amino acids (e.g., β-amino acids) can block protease access.[16]
-
Backbone Cyclization and Stapling: Altering the cyclization strategy (e.g., head-to-tail, side-chain-to-side-chain) or introducing hydrocarbon staples can create more rigid structures that are less susceptible to proteolysis.[16][17][18][19]
Q5: Does N-methylation always improve stability?
A5: Not always. While N-methylation is a widely used and often effective strategy to improve membrane permeability and metabolic stability, its success is highly dependent on the position and number of methylations.[6][13] In some cases, N-methylation can introduce unexpected metabolic liabilities or destabilize the active conformation of the peptide, leading to reduced biological activity.[6][11] For example, certain patterns of N-methylation, particularly those that result in cis-amide bonds, have been shown to dramatically decrease stability in liver microsomes.[6]
Troubleshooting Guides
Problem 1: My cyclic peptide shows high instability in the liver microsome assay.
| Possible Cause | Troubleshooting Step | Rationale |
| CYP-Mediated Metabolism | Run the assay with and without the cofactor NADPH.[6] | If degradation is significantly lower without NADPH, it indicates that cytochrome P450 (CYP) enzymes are the primary cause of metabolism.[6] |
| Proteolytic Cleavage | Identify the cleavage site(s) using LC-MS/MS to analyze the resulting linear fragments.[5] | Knowing the exact cleavage site allows for targeted chemical modifications.[14] |
| Unfavorable Conformation | Introduce D-amino acids or unnatural amino acids at the identified cleavage site. | These modifications can disrupt the recognition sequence required by metabolic enzymes.[14][16] |
| Presence of cis-Amide Bonds | Analyze the peptide's conformation using NMR. If cis-amides are present and correlate with instability, redesign the peptide to favor trans-amides. | Certain conformations, such as those containing cis-amide bonds induced by N-methylation, can be highly susceptible to metabolism.[6] |
Problem 2: My peptide is stable in buffer but degrades rapidly in plasma.
| Possible Cause | Troubleshooting Step | Rationale |
| Protease Degradation | Add a broad-spectrum protease inhibitor cocktail to a control sample. | If stability improves, it confirms that proteases are responsible for the degradation.[20][21] |
| Susceptible Cleavage Site | Identify the cleavage site(s) via LC-MS/MS analysis. | Pinpointing the vulnerable bond is the first step to designing a more robust analog.[5] |
| Exposed N- or C-Termini (if applicable) | This is less common for head-to-tail cyclic peptides but can be an issue for side-chain cyclized peptides with free termini. Modify the termini (e.g., acetylation).[14] | Exopeptidases in plasma target free N- and C-termini. Cyclization is a primary method to prevent this.[3][14] |
| Conformational Flexibility | Introduce "staples" or additional cyclization to further rigidify the structure. | A more rigid conformation can prevent the peptide from fitting into the active site of a protease.[2][19] |
Problem 3: I am seeing inconsistent results between different batches of plasma or microsomes.
| Possible Cause | Troubleshooting Step | Rationale |
| Donor Variability | If possible, use pooled plasma or microsomes from multiple donors. Always run a known control compound with a defined metabolic rate. | Metabolic enzyme activity can vary significantly between individuals (donors).[8][22] Using pooled sources averages out these differences. |
| Enzyme Activity Loss | Ensure proper storage of biological reagents (-80°C) and avoid repeated freeze-thaw cycles. Thaw reagents quickly at 37°C before use.[4] | The enzymatic activity of proteases and CYPs is sensitive to storage and handling conditions.[4] |
| Precipitation Method | Evaluate your protein precipitation method. Acidic precipitation can sometimes cause loss of the analyte. Compare with organic solvent precipitation (e.g., acetonitrile, methanol).[8][22] | The method used to stop the reaction and prepare the sample for analysis can affect the recovery of the peptide, leading to inaccurate stability measurements.[8] |
Data Presentation: Impact of Modifications on Stability
The following table summarizes the effects of different chemical modifications on the metabolic stability of cyclic peptides as reported in various studies.
| Modification Strategy | Peptide Type / Assay | Observation | Reference |
| N-Methylation | Cyclic Hexapeptides / Rat Liver Microsomes | Stability is highly variable. The presence of cis-amide bonds induced by N-methylation can lead to very poor stability (t½ < 3 min). | [6] |
| N-Methylation | Melanocortin Peptides / Intestinal Enzymes | N-methylation of backbone cyclic peptides maintained or improved stability against degradation by intestinal enzymes. | [11][12] |
| D-Amino Acid Substitution | Linear Peptides | Replacing L-amino acids with D-amino acids can significantly increase peptide stability against proteases. | [14][15] |
| Backbone Cyclization | Various Peptides / Serum | Cyclization of a linear peptide increased its stability in mouse plasma from < 2 hours to > 12 hours. | [2] |
| Incorporating β³-Homo Amino Acids | Linear Peptides / Intestinal Fluid | Site-specific modifications with β³-homo amino acids effectively prevented intestinal metabolism. | [16] |
Visualized Workflows and Strategies
Below are diagrams illustrating key workflows and concepts for enhancing cyclic peptide stability.
Caption: Experimental workflow for assessing and optimizing the metabolic stability of cyclic peptides.
Caption: Common chemical strategies to enhance the metabolic stability of cyclic peptides.
References
- 1. Cyclic and Macrocyclic Peptides as Chemical Tools To Recognise Protein Surfaces and Probe Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 3. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 6. connectsci.au [connectsci.au]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Cyclic Peptide Synthesis
Welcome to the technical support center for cyclic peptide synthesis scale-up. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale cyclic peptide production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cyclic peptide synthesis? A1: Scaling up cyclic peptide synthesis introduces several challenges that are often less prominent at the lab scale. Key issues include managing peptide aggregation, preventing side reactions like racemization and diketopiperazine formation, achieving high cyclization efficiency under dilute conditions, and developing robust purification methods to handle larger quantities of crude product.[1][2] Additionally, factors like heat transfer, mixing rates, and the environmental impact of solvent waste become significant concerns at a larger scale.[2]
Q2: What is the difference between on-resin and solution-phase cyclization, and which is better for scale-up? A2: On-resin cyclization is performed while the peptide is still attached to the solid support, which can help minimize intermolecular side reactions by creating a "pseudo-dilution" effect.[3] Solution-phase cyclization occurs after the linear peptide is cleaved from the resin. While on-resin cyclization is often preferred for suppressing oligomerization, the best method depends on the specific peptide sequence.[1] For large-scale production, solution-phase synthesis can sometimes be more practical despite the need for high-dilution conditions to prevent polymerization.[4]
Q3: How does the linear precursor sequence affect cyclization efficiency? A3: The primary sequence of the linear peptide significantly influences the success of the cyclization reaction.[5] The precursor must adopt a conformation that brings the N- and C-termini (for head-to-tail cyclization) or reactive side chains into proximity.[4] Sequences prone to strong secondary structure formation or aggregation can hinder this process, leading to low yields.[6] It is sometimes beneficial to synthesize a library of possible linear precursors to identify the sequence that provides the optimal cyclization outcome.[5]
Q4: What are the main sources of impurities in large-scale cyclic peptide synthesis? A4: Impurities can arise at multiple stages. Common sources include incomplete deprotection or coupling during the initial solid-phase peptide synthesis (SPPS), leading to deletion and truncation sequences.[7] During cyclization, side reactions such as racemization at the C-terminal residue or the formation of dimers and oligomers are frequent issues.[4][8] Finally, side-chain protecting groups can be reattached to other locations on the peptide during the final cleavage step.[7]
Troubleshooting Guide
Problem 1: Low Cyclization Yield
Q: My cyclization reaction is resulting in a low yield of the desired cyclic peptide. What are the potential causes and solutions?
A: Low cyclization yield is a common and frustrating issue, often stemming from multiple factors.[4]
Potential Causes:
-
Intermolecular Aggregation: The linear peptide precursors aggregate, preventing intramolecular cyclization and favoring the formation of oligomers.[4][9] This is especially common with hydrophobic sequences.[6]
-
Poor Solubility: The protected peptide may have poor solubility in the chosen solvent, leading to inefficient and heterogeneous reactions.[4]
-
Suboptimal Reaction Conditions: The concentration, temperature, or choice of coupling reagents may not be optimized for the specific sequence. High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.[4]
-
Steric Hindrance: The peptide sequence may be sterically hindered, making it difficult for the reactive ends to come together.[1]
-
Side Reactions: Competing side reactions, such as epimerization or diketopiperazine formation, can consume the linear precursor.[1][4]
Solutions:
-
Optimize Concentration: Use high-dilution conditions (typically ≤1 mM) to suppress intermolecular oligomerization.[4]
-
Screen Solvents: Test different solvents or solvent mixtures to improve the solubility of the linear precursor. N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can be effective alternatives to dimethylformamide (DMF).[6][9]
-
Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) into the peptide sequence to disrupt aggregation-causing secondary structures.[9][10]
-
Adjust Coupling Chemistry: Experiment with different coupling reagents. Carbodiimide-based reagents combined with additives like Oxyma Pure can offer high efficiency and low racemization.[11]
-
Modify the Linear Sequence: If possible, alter the linear precursor sequence to find one that cyclizes more efficiently, as even minor changes can significantly impact yield.[5]
Problem 2: Peptide Aggregation During Synthesis
Q: I'm observing resin shrinking and poor coupling/deprotection efficiency, suggesting peptide aggregation. How can I mitigate this?
A: Peptide aggregation on the solid support is a major cause of synthesis failure, particularly for longer or hydrophobic peptides.[6] It occurs when peptide chains interact via hydrogen bonds, forming secondary structures that render them inaccessible for subsequent reactions.
Potential Causes:
-
Hydrophobic Sequences: Stretches of hydrophobic amino acids (e.g., Val, Ile, Ala) are prone to aggregation.
-
Secondary Structure Formation: The growing peptide chain can fold into stable secondary structures (like β-sheets) on the resin.[12]
-
High Resin Loading: Overloading the resin can increase the proximity of peptide chains, promoting intermolecular interactions.
Solutions:
-
Use Specialized Resins: Switch to a low-substitution resin or a resin with a polyethylene glycol (PEG) backbone (like TentaGel) to increase the distance between peptide chains.[9]
-
Incorporate "Difficult Sequence" Strategies:
-
Optimize Synthesis Conditions:
Problem 3: Difficulty in Purifying the Crude Cyclic Peptide
Q: The crude product from my scaled-up synthesis is very difficult to purify via HPLC. What can I do?
A: Purification is a significant bottleneck in scaling up peptide synthesis, as impurities that are minor at a small scale become major separation challenges at a larger scale.[1][13]
Potential Causes:
-
Similar Physicochemical Properties: Impurities, such as deletion sequences or diastereomers from racemization, often have physical properties very similar to the desired product, making chromatographic separation difficult.[13]
-
Low Purity of Crude Product: If the synthesis and cyclization steps are inefficient, the crude product may contain less than 5% of the desired peptide, overwhelming the purification system.[1][14]
-
Poor Solubility of Crude Peptide: The crude peptide may be poorly soluble in the HPLC mobile phase.
Solutions:
-
Optimize HPLC Method: Extensive optimization of the reverse-phase HPLC (RP-HPLC) method is crucial.[13] This includes screening different columns, gradients, mobile phase additives (e.g., TFA, ammonium acetate), and temperatures.
-
Alternative Purification Techniques: For some peptides, techniques like supercritical fluid chromatography (SFC) can offer advantages over traditional HPLC, including faster separations and reduced organic solvent use.[11]
-
Improve Upstream Purity: The most effective strategy is to optimize the synthesis and cyclization steps to maximize the purity of the crude material before it reaches the purification stage.[14]
-
Employ Chromatography-Free Methods: In some cases, innovative chemical strategies can be employed to facilitate purification without intensive chromatography, significantly improving the process's sustainability.[11]
Data Presentation
Table 1: Comparison of Common Solvents for Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Key Characteristics | Advantages for Scale-Up | Disadvantages/Considerations |
| Dimethylformamide (DMF) | Most common polar aprotic solvent for SPPS. | Good resin swelling and solvating properties for most reagents. | Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[6] |
| N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent. | Excellent at solvating aggregating sequences; more stable than DMF.[6][9] | Higher cost and viscosity compared to DMF. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A "greener" solvent alternative derived from renewable resources. | Favorable environmental profile.[11] | May require specific resin types (e.g., ChemMatrix) for effective use.[11] |
| Dimethyl Sulfoxide (DMSO) | Often used as an additive. | Can help dissolve highly aggregated peptides.[9] | High boiling point can make removal difficult. |
Table 2: Overview of Common Coupling Reagents
| Reagent Class | Examples | Efficacy | Racemization Risk | Stability/Safety Concerns |
| Carbodiimides | DIC | Good | High (requires additive) | - |
| Uronium/Aminium | HBTU, HATU, HCTU | Very High | Low (with additives) | Benzotriazole derivatives can have explosive properties, posing a scale-up risk.[11] |
| Phosphonium | PyBOP, PyAOP | Very High | Low | - |
| COMU | COMU | High | Very Low | Unstable in DMF, limiting its use in automated synthesizers unless alternative solvents are used.[11] |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Head-to-Tail Cyclization
This protocol outlines a general methodology for synthesizing a linear peptide on a solid support, followed by on-resin cyclization and cleavage.
-
Resin Selection and Loading:
-
Choose a resin suitable for C-terminal carboxylic acid peptides, such as 2-chlorotrityl chloride resin.[15] This allows for cleavage of the final cyclic peptide without leaving a linker fragment.
-
Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM)) for at least 30 minutes.[16]
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols.[15]
-
-
Linear Peptide Assembly (Fmoc-SPPS):
-
Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence from C-terminus to N-terminus.[16]
-
Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.[15]
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a suitable coupling reagent (e.g., HCTU or DIC/Oxyma) to the reaction vessel. Allow the reaction to proceed until completion (monitor with a ninhydrin test).[16]
-
Washing: Wash the resin with DMF.
-
-
Repeat this cycle for all amino acids in the sequence.
-
-
Selective Deprotection:
-
After assembling the full linear sequence, selectively deprotect the N-terminal Fmoc group (using 20% piperidine/DMF) and the C-terminal protecting group that links the peptide to the resin. The conditions for C-terminal deprotection depend on the linker.
-
-
On-Resin Cyclization:
-
Swell the resin with the deprotected linear peptide in the chosen cyclization solvent (e.g., DMF or NMP).
-
Add the coupling reagent (e.g., PyBOP, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the vessel.[16]
-
Allow the reaction to proceed for 12-24 hours. The progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.
-
-
Cleavage and Global Deprotection:
-
Precipitation and Isolation:
-
Precipitate the crude cyclic peptide from the cleavage cocktail using cold diethyl ether.[15]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Visualizations
Caption: General workflow for the scale-up synthesis of cyclic peptides.
Caption: Troubleshooting logic for common issues in cyclic peptide scale-up.
References
- 1. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 2. gappeptides.com [gappeptides.com]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 14. Integrated Approach to Cyclic Peptide Discovery | Case Study [conceptlifesciences.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Resolving Ambiguous Peaks in Dipeptide Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of dipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous peaks in their mass spectrometry data.
Troubleshooting Guide: A Step-by-Step Approach
Encountering ambiguous or unexpected peaks is a common challenge in the mass spectrometric analysis of dipeptides. This guide provides a systematic workflow to identify and resolve the root cause of these issues.
Caption: Troubleshooting workflow for ambiguous peaks.
Frequently Asked Questions (FAQs)
Category 1: Issues with Isomeric and Isobaric Dipeptides
Q1: My mass spectrum shows a single peak, but I suspect I have a mixture of isomeric dipeptides (e.g., Leu-Gly and Gly-Leu). How can I confirm this?
A1: Standard mass spectrometry cannot distinguish between isomers as they have the same mass-to-charge ratio.[1] To resolve this, you need to employ techniques that can separate or differentiate the structures:
-
Tandem Mass Spectrometry (MS/MS): This is the most common method. By isolating the parent ion and fragmenting it, you can analyze the resulting product ions. Isomeric dipeptides often produce different fragmentation patterns, allowing for their differentiation.[2][3]
-
High-Resolution Mass Spectrometry (HRMS): While HRMS can't separate isomers, it is crucial for confirming that the ambiguous peak is not due to two closely related but non-isomeric compounds.[4]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collisional cross-section) before they enter the mass spectrometer. Since isomers can have different three-dimensional structures, IMS can often separate them.[4]
-
Liquid Chromatography (LC): Optimizing your LC method can often achieve chromatographic separation of dipeptide isomers prior to MS analysis.
Q2: I am trying to differentiate between dipeptides containing leucine (Leu) and isoleucine (Ile). Since they are isobaric, their fragmentation patterns are very similar. What can I do?
A2: Differentiating Leu and Ile is a classic challenge. While their primary fragmentation patterns are similar, you can look for subtle differences in the MS/MS spectra. The side chains of leucine and isoleucine can produce characteristic fragment ions upon higher-energy collisional dissociation (HCD). This often requires specialized fragmentation techniques and careful spectral interpretation. Mascot, a popular search engine, may assign the same score to peptides containing I/L differences, signaling this ambiguity.[5]
Category 2: Unexpected Peaks (Adducts, Contaminants, and Fragments)
Q3: I see a peak at M+22, M+38, and other unusual masses relative to my expected dipeptide mass. What are these?
A3: These are very likely adduct ions, where your dipeptide molecule has associated with one or more ions from the solvent or sample matrix.[6] This is especially common with electrospray ionization (ESI). Trace amounts of alkali metal ions can form clusters with the peptide molecule.[7]
Quantitative Data: Common Adducts in Dipeptide Analysis
| Adduct Ion | Formula | Mass Shift (Da) | Common Source |
| Sodium | [M+Na]+ | +21.98 | Glassware, solvents, buffers[7][8] |
| Potassium | [M+K]+ | +37.96 | Glassware, solvents, buffers[7][8] |
| Double Sodium | [M-H+2Na]+ | +43.96 | High salt concentration |
| Acetonitrile | [M+ACN+H]+ | +42.03 | Mobile phase |
| Formic Acid | [M+FA+H]+ | +47.01 | Mobile phase additive |
Troubleshooting Steps:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Use certified low-density polyethylene (LDPE) or similar high-purity plastic containers instead of glass for mobile phases to minimize leaching of sodium and potassium ions.[8]
-
If salt adducts are unavoidable, they can sometimes be used to aid in structural elucidation, as fragmentation of the sodium adduct can provide different and useful structural information compared to the protonated molecule.[9]
Q4: I am observing "ghost peaks" or a noisy baseline in my chromatogram. What could be the cause?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in blank runs.[10] A noisy baseline can obscure real peaks and reduce sensitivity.[11]
-
Contamination: The most common cause is contamination from various sources such as the sample itself, vials, solvents, or carryover from a previous injection.[12] Septa contamination can lead to characteristic siloxane polymer peaks.[11]
-
System Issues: Leaks in the flow path or contaminated carrier gases can also contribute to a noisy baseline.[11]
-
Column Bleed: As a column ages, the stationary phase can degrade and elute, causing a rising baseline, especially at higher temperatures.[11]
Troubleshooting Steps:
-
Run a solvent blank to see if the peaks persist.[11]
-
Clean the syringe and injection port.[12]
-
Use fresh, high-purity solvents and mobile phases.
-
Check for leaks in the system.[11]
Q5: I see peaks at a lower m/z than my parent dipeptide, even without performing MS/MS. Why is this happening?
A5: This is likely due to in-source fragmentation or decay. The energy in the ionization source can be high enough to cause some of your dipeptide molecules to fragment before they are analyzed.[13]
Troubleshooting Steps:
-
Optimize Source Conditions: Reduce the energy in the ion source by adjusting parameters like capillary voltage or source temperature.
-
Use a "Softer" Ionization Technique: If available, switch to a softer ionization method that imparts less energy to the analyte molecules.[6]
Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) for Dipeptide Sequencing
This protocol outlines the general steps for using tandem mass spectrometry to differentiate isomeric dipeptides.
Objective: To generate and analyze fragment ions of a dipeptide to determine its amino acid sequence.
Methodology:
-
Sample Infusion: The dipeptide sample, dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid), is introduced into the mass spectrometer via direct infusion or LC.
-
MS1 Scan: A full scan (MS1) is performed to identify the m/z of the protonated dipeptide precursor ion [M+H]+.
-
Precursor Ion Isolation: The mass spectrometer is programmed to isolate the precursor ion of interest, ejecting all other ions from the ion trap or guiding them away from the detector.
-
Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen) in a collision cell.[2][3] This collision imparts energy, causing the peptide bonds to break.
-
MS2 Scan: The resulting fragment ions are analyzed in a second mass scan (MS2) to generate the tandem mass spectrum.
-
Data Analysis: The MS2 spectrum is analyzed to identify the fragment ions. The mass differences between the peaks correspond to specific amino acid residues, allowing the sequence to be determined. The primary fragments are typically b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[14][15]
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Science Mascot Parser toolkit: Detecting ambiguous peptide matches [matrixscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. waters.com [waters.com]
- 9. Structural elucidation of dipeptides displaying limited mass spectral information by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing Buffer Conditions for Peptide Binding Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in peptide binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of buffer optimization for a peptide binding assay?
The main objective is to identify a buffer composition that ensures the specific binding partners (e.g., peptide and its target protein) are stable, soluble, and biologically active, while simultaneously minimizing non-specific interactions and peptide aggregation. A well-optimized buffer leads to a high signal-to-noise ratio, yielding reliable and reproducible binding data.
Q2: Where should I start when selecting a buffer?
Begin with a common physiological buffer such as Phosphate-Buffered Saline (PBS) or HEPES-Buffered Saline (HBS) at a neutral pH (around 7.4).[1] Ensure the buffer's pKa is within one pH unit of your desired experimental pH to provide adequate buffering capacity.[1][2] From this baseline, you can systematically adjust individual components.
Q3: How does pH affect my peptide binding assay?
The pH of the buffer is critical as it influences the charge of the peptide and its binding partner.[3][4][5] Even minor shifts in pH can alter protein structure, function, and solubility, potentially leading to unfolding or aggregation.[1][6] The optimal pH often corresponds to the maximal activity of the molecules involved and should be determined empirically.[1]
Q4: Why is salt concentration important in the binding buffer?
Salt concentration, which determines the ionic strength of the buffer, is crucial for mitigating non-specific binding caused by electrostatic interactions.[3][7][8] Increasing the salt concentration (e.g., with NaCl) can create a shielding effect that disrupts unwanted charge-based interactions between the analyte and the sensor surface or other proteins.[3][8][9] However, excessively high salt concentrations can also disrupt the specific interaction of interest.
Q5: What is the purpose of adding a detergent like Tween-20?
Low concentrations of a non-ionic detergent, such as Tween-20 or Triton X-100, are added to the buffer to reduce non-specific binding driven by hydrophobic interactions.[3][9][10] Detergents also help prevent the peptide or analyte from sticking to container walls and instrument tubing.[3][9]
Troubleshooting Guide
Problem: High Non-Specific Binding (NSB)
Q: My peptide or analyte shows significant binding to the reference surface or control wells. How can I reduce this?
A: High non-specific binding (NSB) is a common issue that obscures the true binding signal. It can arise from electrostatic or hydrophobic interactions. A systematic approach is required to identify and mitigate the source of NSB.
Initial Diagnostic Steps:
-
Run the analyte over a reference surface (without the specific ligand) to confirm that the observed binding is indeed non-specific.[9]
-
If NSB is confirmed, proceed with the following buffer adjustments.
Solutions (apply sequentially):
-
Increase Ionic Strength: Gradually increase the NaCl concentration in your running buffer (e.g., in steps from 150 mM to 500 mM). This is highly effective at reducing charge-based NSB.[3][8][9]
-
Add a Non-Ionic Surfactant: Introduce a low concentration of a non-ionic surfactant like Tween-20 (typically 0.005% to 0.05%).[8][9][11] This is particularly useful if NSB is caused by hydrophobic interactions.[3][9]
-
Add a Blocking Protein: Include an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in the buffer.[3][9] BSA can help block non-specific sites on the sensor surface and prevent the analyte from sticking to surfaces.[3][9] Casein can sometimes be a more effective blocking agent than BSA.[10]
-
Adjust Buffer pH: The pH of the buffer can alter the charge of the analyte or the surface.[3] Try adjusting the pH slightly (e.g., ±0.5 pH units) to see if NSB is reduced.[8]
Problem: Peptide Aggregation
Q: My assay results are inconsistent, or I observe a loss of peptide activity over time. Could this be due to aggregation?
A: Yes, peptide aggregation is a significant problem that leads to loss of active material, experimental artifacts, and poor reproducibility.[6][12] Aggregation can be influenced by peptide concentration, temperature, and buffer conditions.[13]
Solutions:
-
Modify Buffer pH: Peptides are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the peptide's pI can increase its net charge and improve solubility.[6]
-
Adjust Ionic Strength: The effect of salt concentration on aggregation can be complex. Test both decreasing and increasing the salt concentration, as either could potentially stabilize the peptide.[12]
-
Include Additives:
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize hydrophobic patches that lead to aggregation.[6][12]
-
Stabilizing Agents: Additives like glycerol (5-20%) or polyethylene glycol (PEG) can increase buffer viscosity and are known to prevent aggregation, especially during freeze-thaw cycles.[2][6]
-
Reducing Agents: If your peptide contains cysteine residues, disulfide bond formation can cause aggregation. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM to prevent oxidation.[2][6][12]
-
Problem: Low or No Binding Signal
Q: I am not observing the expected binding interaction between my peptide and its target. What buffer components should I investigate?
A: A lack of signal, assuming the peptide and target are functional, often points to buffer conditions that are actively inhibiting the interaction or causing degradation of one of the binding partners.
Solutions:
-
Systematic pH Screen: The binding affinity of an interaction can be highly pH-dependent.[14] Perform the binding assay across a range of pH values (e.g., from 6.0 to 8.5) to find the optimal condition.
-
Optimize Ionic Strength: While high salt is used to reduce NSB, some binding interactions are driven by electrostatic forces and are weakened or abolished at high ionic strength.[7][14] If you suspect this, test a range of lower salt concentrations (e.g., 25 mM, 50 mM, 100 mM).
-
Check Additive Compatibility: Ensure that additives like detergents or stabilizing agents are not interfering with the binding interaction. Run a control experiment with and without the additive .
-
Include Divalent Cations: Some protein interactions require divalent cations like Mg²⁺ or Ca²⁺ for proper folding and binding activity. Check the literature for your specific target and consider adding 1-5 mM of the required cation to your buffer.
Data Summary Tables
Table 1: Common Buffer Additives for Peptide Binding Assays
| Component | Typical Concentration Range | Primary Function(s) | Notes |
| NaCl | 50 - 500 mM | Reduces non-specific binding via charge shielding.[3][9] | Optimal concentration is a balance between reducing NSB and maintaining specific binding.[7] |
| HEPES | 10 - 50 mM | Biological buffer, maintains pH. | Good for many biological systems; pH is less sensitive to temperature changes than Tris. |
| Phosphate | 10 - 50 mM | Biological buffer, maintains pH. | Component of PBS. Can sometimes interact with divalent cations. |
| Tween-20 | 0.005% - 0.05% (v/v) | Non-ionic surfactant; reduces non-specific hydrophobic interactions and prevents sticking to surfaces.[3][8][9] | Use the lowest effective concentration to avoid disrupting the specific interaction. |
| BSA | 0.1% - 1% (w/v) | Blocking protein; blocks non-specific binding sites on surfaces.[3][9] | Can also act as a carrier protein to prevent analyte loss at low concentrations.[3][9] |
| Glycerol | 5% - 20% (v/v) | Cryoprotectant and stabilizer; prevents aggregation.[2][6] | Increases viscosity; can cause refractive index mismatch in SPR assays if not present in both running buffer and analyte sample.[8] |
| EDTA | 0.5 - 5 mM | Chelating agent; removes divalent metal ions. | Use if metalloproteases are a concern or if the interaction must be studied in the absence of divalent cations. |
| DTT / TCEP | 1 - 10 mM | Reducing agents; prevent oxidation of cysteine residues and subsequent aggregation.[2][6] | TCEP is more stable over a wider pH range and has a longer half-life than DTT.[2][12] |
Table 2: Example of a pH Screening Experiment (Hypothetical Data)
| Buffer pH | Binding Signal (Response Units) | Data Quality/Comments |
| 6.0 | 45.2 | Low signal, some baseline noise. |
| 6.5 | 88.1 | Improved signal, stable baseline. |
| 7.0 | 155.4 | Strong signal, good curve fitting. |
| 7.4 | 162.3 | Optimal: Highest signal, clean sensorgram. |
| 8.0 | 110.7 | Signal decreasing, interaction may be weakening. |
| 8.5 | 65.9 | Significantly lower signal. |
Visual Guides and Workflows
Caption: A systematic workflow for optimizing buffer conditions.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggrecation Issues with Cyclic Peptides in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common aggregation issues encountered with cyclic peptides in solution.
Frequently Asked Questions (FAQs)
1. My cyclic peptide is showing visible precipitation or turbidity in my aqueous buffer. What are the likely causes and how can I address this?
Visible precipitation or turbidity is a clear indicator of peptide aggregation. This phenomenon can be driven by a variety of factors, including the intrinsic properties of your peptide and the solution conditions.[1][2]
Troubleshooting Steps:
-
Review Peptide Characteristics:
-
Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation to minimize their exposure to water.[2][3]
-
Net Charge: Aggregation is often maximal at the isoelectric point (pI) of the peptide, where the net charge is zero, reducing electrostatic repulsion between peptide molecules.[3]
-
-
Optimize Solution Conditions:
-
pH Adjustment: Modifying the pH of the solution to move it away from the peptide's pI can increase the net charge and enhance solubility.[3][4] For acidic peptides, increasing the pH (using a basic buffer) will impart a net negative charge, while for basic peptides, lowering the pH (using an acidic buffer) will result in a net positive charge.
-
Ionic Strength: The effect of salt concentration can be complex. While salts can help to screen charges and potentially reduce aggregation at low to moderate concentrations, high salt concentrations can sometimes promote aggregation through "salting out" effects.[1][2] Experimenting with different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) is recommended.
-
-
Consider Temperature: Temperature can influence hydrophobic interactions. Some peptides are more soluble at lower temperatures.[5][6] Attempt to dissolve and handle your peptide solution at a lower temperature (e.g., 4°C).
Experimental Protocol: pH Screening for Solubility Improvement
-
Prepare a stock solution of your cyclic peptide in a minimal amount of an organic co-solvent like DMSO.[3]
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small, consistent aliquot of the peptide stock solution to each buffer to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at a controlled temperature.
-
Quantify the soluble peptide concentration in the supernatant of any turbid samples using a method like UV-Vis spectroscopy or RP-HPLC.
Table 1: Illustrative Results of a pH Screening Study
| Buffer pH | Visual Observation (1 hr) | Soluble Peptide Conc. (µg/mL) |
| 4.0 | Clear | 995 |
| 5.0 | Slight Haze | 750 |
| 6.0 | Turbid | 420 |
| 7.0 | Very Turbid | 150 |
| 8.0 | Slight Haze | 680 |
| 9.0 | Clear | 980 |
2. My cyclic peptide appears soluble, but I'm getting inconsistent results in my functional assays. Could sub-visible aggregates be the issue?
Yes, sub-visible, soluble aggregates can be a significant problem, leading to loss of efficacy, altered pharmacokinetics, and inconsistent experimental outcomes.[7][8] These aggregates are not apparent to the naked eye but can be detected using various analytical techniques.
Troubleshooting and Characterization Workflow:
The following workflow can help you detect and characterize sub-visible aggregates.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. neurelis.com [neurelis.com]
- 8. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Confirming the Stereochemistry of Synthetic Cyclo(L-Trp-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemistry of cyclic dipeptides (CDPs) is paramount to their biological activity, receptor binding, and pharmacokinetic properties. For researchers synthesizing or utilizing Cyclo(L-Trp-L-Phe), rigorous stereochemical confirmation is a critical step to ensure the integrity and reproducibility of their findings. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of Cyclo(L-Trp-L-Phe) and distinguishing it from its other stereoisomers: Cyclo(D-Trp-D-Phe), Cyclo(L-Trp-D-Phe), and Cyclo(D-Trp-L-Phe).
Data Presentation: A Comparative Analysis
Due to the limited availability of a complete, directly comparable dataset for all four stereoisomers of Cyclo(Trp-Phe) in published literature, this guide will utilize data from a comprehensive study on the closely related analog, Cyclo(Trp-Arg), to illustrate the expected differences in analytical data.[1] The principles and expected trends in the data are directly applicable to the stereochemical analysis of Cyclo(Trp-Phe).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Cyclo(Trp-Arg) Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. The chemical shifts of protons are highly sensitive to their stereochemical environment. For cyclic dipeptides, the relative orientation of the amino acid side chains (cis or trans) significantly impacts the observed chemical shifts, particularly for the α-protons and side-chain protons.
| Proton | Cyclo(L-Trp-L-Arg) (cis) | Cyclo(D-Trp-D-Arg) (cis) | Cyclo(L-Trp-D-Arg) (trans) | Cyclo(D-Trp-L-Arg) (trans) |
| Trp α-H | ~4.10 | ~4.10 | ~4.25 | ~4.25 |
| Phe (Arg) α-H | ~3.95 | ~3.95 | ~3.80 | ~3.80 |
| Trp β-H | ~3.20, ~2.90 | ~3.20, ~2.90 | ~3.10, ~2.80 | ~3.10, ~2.80 |
| Phe (Arg) β-H | ~1.70, ~1.50 | ~1.70, ~1.50 | ~1.90, ~1.60 | ~1.90, ~1.60 |
Note: Data is illustrative and based on trends observed for Cyclo(Trp-Arg) stereoisomers.[1] Actual chemical shifts for Cyclo(Trp-Phe) may vary depending on the solvent and experimental conditions.
Table 2: Comparative Chiral HPLC Retention Times (minutes)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating stereoisomers. By employing a chiral stationary phase (CSP), enantiomers and diastereomers interact differently with the column, leading to distinct retention times.
| Stereoisomer | Retention Time (tᵣ) |
| Cyclo(L-Trp-L-Phe) | t₁ |
| Cyclo(D-Trp-D-Phe) | t₁ (co-elutes with L-L on achiral columns) |
| Cyclo(L-Trp-D-Phe) | t₂ |
| Cyclo(D-Trp-L-Phe) | t₂ (co-elutes with L-D on achiral columns) |
Note: The exact retention times (t₁ and t₂) and elution order are dependent on the specific chiral stationary phase, mobile phase composition, and other chromatographic conditions.
Table 3: Comparative Electronic Circular Dichroism (ECD) Data for Cyclo(Trp-Arg) Stereoisomers
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality of a molecule. Enantiomers exhibit mirror-image ECD spectra, while diastereomers have distinct spectra.
| Stereoisomer | Key Cotton Effects (λ, nm) |
| Cyclo(L-Trp-L-Arg) | Negative at ~220 nm, Positive at ~245 nm |
| Cyclo(D-Trp-D-Arg) | Positive at ~220 nm, Negative at ~245 nm |
| Cyclo(L-Trp-D-Arg) | Positive at ~225 nm |
| Cyclo(D-Trp-L-Arg) | Negative at ~225 nm |
Note: Data is illustrative and based on trends observed for Cyclo(Trp-Arg) stereoisomers.[1] The sign and wavelength of the Cotton effects are characteristic of the stereochemistry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry (cis/trans) and confirm the constitution of the synthesized Cyclo(L-Trp-L-Phe).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic peptide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to observe the carbon chemical shifts.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations within the same spin system and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons. NOE/ROE signals between the α-protons of the two amino acid residues are indicative of a cis conformation, while their absence suggests a trans conformation.
-
-
Data Analysis: Compare the obtained spectra with literature data for Cyclo(L-Trp-L-Phe) and other stereoisomers if available. The differences in chemical shifts, particularly for the α-protons, can help differentiate between diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers and diastereomers of the synthetic Cyclo(Trp-Phe) mixture.
Methodology:
-
Column: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating cyclic dipeptides.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water and acetonitrile or methanol is common. The exact composition should be optimized for the best separation.
-
Instrumentation: An HPLC system equipped with a UV detector is required. The wavelength for detection should be set to an absorbance maximum for the indole and phenyl chromophores (e.g., 220 nm and 254 nm).
-
Analysis: Inject a solution of the synthetic product. The appearance of a single peak with the expected retention time for Cyclo(L-Trp-L-Phe) confirms its enantiomeric purity. The presence of other peaks would indicate the presence of other stereoisomers. Spiking the sample with authentic standards of the other stereoisomers can confirm peak identities.
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To unambiguously determine the absolute stereochemistry of the synthetic Cyclo(L-Trp-L-Phe).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified synthetic peptide in a suitable solvent (e.g., methanol or acetonitrile) with a concentration of approximately 0.1 mg/mL.[2]
-
Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 200-350 nm) using a CD spectropolarimeter.
-
Data Analysis: Compare the obtained ECD spectrum with the spectra of synthetically prepared standards of all four stereoisomers of Cyclo(Trp-Phe).[2] The spectrum of Cyclo(L-Trp-L-Phe) should be a mirror image of that of Cyclo(D-Trp-D-Phe), and distinctly different from the spectra of the diastereomers, Cyclo(L-Trp-D-Phe) and Cyclo(D-Trp-L-Phe).
Mandatory Visualization
Caption: Workflow for the synthesis and stereochemical confirmation of Cyclo(L-Trp-L-Phe).
Caption: Principle of chiral HPLC for separating stereoisomers of Cyclo(Trp-Phe).
References
- 1. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclic vs. Linear Tryptophan-Phenylalanine (Trp-Phe) Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptide structures from linear to cyclic forms is a cornerstone of modern drug design, offering a pathway to enhanced therapeutic properties. This guide provides an objective comparison of cyclic versus linear peptides, with a particular focus on sequences containing Tryptophan (Trp) and Phenylalanine (Phe). These aromatic residues are pivotal in many biological interactions, making the study of their cyclic and linear arrangements highly relevant for drug development. This comparison is supported by experimental data on key performance indicators such as receptor binding affinity, metabolic stability, and cell permeability.
Key Performance Indicators: A Tabular Comparison
The decision to cyclize a peptide is driven by the quest for improved pharmacological characteristics. The following tables summarize quantitative data from various studies, illustrating the advantages of cyclization.
| Peptide Type | Target/Assay | Binding Affinity (IC₅₀/K_d) | Source |
| Linear Peptide | MDMX | 0.03 µM (IC₅₀) | [1] |
| Cyclic Peptide | MDMX | 0.07 µM (IC₅₀) | [1] |
| Linear RGD Peptide | Integrin αvβ3 | Lower Affinity | [2] |
| Cyclic RGD Peptide | Integrin αvβ3 | Higher Affinity | [2][3] |
| Linear EGFR-L1 | EGFR | Lower Affinity | [3] |
| Cyclic EGFR-L1 | EGFR | Higher Affinity | [3] |
Table 1: Comparative Binding Affinities. Cyclization can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and often leading to higher affinity.[4] However, the impact of cyclization on binding is not universally positive and depends on the specific peptide and target.[5]
| Peptide Type | Condition | Stability (Half-life / % Remaining) | Source |
| Linear Peptide5 | Human Serum | Completely degraded within 10 hours | [6] |
| Cyclic Variants of Peptide5 | Human Serum | Significantly more stable than linear form | [6] |
| Linear RGD Peptide | pH 7 Solution | 30-fold less stable than cyclic counterpart | [7] |
| Cyclic RGD Peptide | pH 7 Solution | 30-fold more stable than linear counterpart | [7] |
| Linear Peptides | Rat Plasma | Generally lower stability | [8] |
| Cyclic Peptides | Rat Plasma | Generally higher stability | [8] |
Table 2: Comparative Stability. Cyclic peptides are generally more resistant to enzymatic degradation by exopeptidases due to the absence of free N- and C-termini.[9][10] This enhanced stability is a crucial factor for in vivo applications.
| Peptide Type | Assay | Permeability (P_app) | Source |
| Cyclic Peptide 17 | MDCK-II | 0.07 x 10⁻⁶ cm s⁻¹ | [1] |
| Optimized Cyclic Peptide 19 | MDCK-II | 0.80 x 10⁻⁶ cm s⁻¹ | [1] |
| Nα-methylated Cyclic Peptide | Caco-2 | 1.8 x 10⁻⁶ cm/s | [11] |
| Triple-N-methylated Cyclic Peptide | Caco-2 | 4 x 10⁻⁶ cm/s | [12] |
Table 3: Cell Permeability. While peptides are generally not considered ideal candidates for intracellular targets due to poor membrane permeability, cyclization and other modifications like N-methylation can significantly improve this property.[12][13][14] The reduced flexibility and potential for intramolecular hydrogen bonding in cyclic peptides can mask polar groups, facilitating passive diffusion across cell membranes.[1]
Experimental Protocols
The data presented above is derived from established experimental methodologies. Below are detailed protocols for key assays used in the comparative analysis of peptides.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro method to predict the intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support (e.g., Transwell®) and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Assay Procedure:
-
The peptide solution (at a known concentration) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
The basolateral (BL) side, representing the blood, contains a peptide-free medium.
-
Samples are taken from the BL side at various time points.
-
-
Analysis: The concentration of the peptide in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (P_app) is calculated using the following formula: P_app (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Serum Stability Assay
This assay evaluates the resistance of peptides to degradation by proteases present in serum.
-
Incubation: The test peptide is incubated in human or rat serum (e.g., 25% aqueous solution) at 37°C.[6]
-
Time Points: Aliquots are taken at different time intervals (e.g., 0, 5, 15, 30, 60 minutes, and longer for more stable peptides).[6]
-
Quenching: The enzymatic activity in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile with a protein precipitating agent).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.[6][7]
-
Data Interpretation: The percentage of the peptide remaining at each time point is plotted against time to determine its half-life in the serum.
Receptor Binding Assay
Competitive binding assays are commonly used to determine the affinity of a peptide for its target receptor.
-
Preparation: A known amount of the target receptor and a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of the natural ligand or a known binder) are incubated together.
-
Competition: Increasing concentrations of the test peptide (unlabeled) are added to the mixture. The test peptide competes with the labeled ligand for binding to the receptor.
-
Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., through filtration).
-
Quantification: The amount of labeled ligand bound to the receptor is measured.
-
Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test peptide that inhibits 50% of the labeled ligand binding) can be determined. The dissociation constant (K_d) can then be calculated from the IC₅₀ value.
Visualizing the Concepts
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: Conceptual advantages of cyclic peptides over their linear counterparts.
Caption: General workflow for a comparative study of linear vs. cyclic peptides.
Conclusion
The cyclization of peptides, including those containing Trp-Phe sequences, is a powerful strategy to overcome the inherent limitations of linear peptides, such as poor metabolic stability and conformational flexibility.[5][11][14] As the data indicates, cyclic peptides often exhibit enhanced stability and can be engineered for improved cell permeability and receptor binding affinity. However, the benefits of cyclization are context-dependent, and thorough experimental evaluation is crucial for each specific application. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug developers to make informed decisions in the design and optimization of peptide-based therapeutics.
References
- 1. Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Antimicrobial Agents Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This guide provides a comparative analysis of established and novel antimicrobial agents against MRSA, offering a resource for researchers and professionals in drug development. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the validation process for new antimicrobial candidates.
Comparative Antimicrobial Efficacy Against MRSA
The following table summarizes the in vitro activity of selected antimicrobial agents against MRSA, including a standard-of-care antibiotic (Vancomycin), a newer generation antibiotic (Linezolid), and a promising natural product-derived compound (MC21-A/C58). The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1]
| Antimicrobial Agent | Class | Mechanism of Action | MIC range against MRSA (μg/mL) |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.[2] | 0.5 - 2 |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 0.5 - 4 |
| MC21-A (C58) | Natural Product | Proposed to inhibit cell division.[1] | 0.25 - 2 |
Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for validating the efficacy of new compounds. The following are detailed protocols for standard AST methods.[3][4][5][6][7][8]
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
MRSA isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antimicrobial Agent:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of the microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MRSA.
-
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[3][4][6][7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Antimicrobial-impregnated paper disks
-
MRSA isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare an MRSA suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply the antimicrobial disks to the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
-
Visualizing Key Pathways and Workflows
Signaling Pathway: VraRS Two-Component System in Vancomycin Resistance
The VraRS two-component system in S. aureus plays a crucial role in the response to cell wall stress, including the presence of vancomycin. Upregulation of this pathway can contribute to vancomycin resistance.[9][10]
Caption: VraRS signaling pathway in response to vancomycin stress in S. aureus.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Interpreting Antimicrobial Susceptibility Test Results
This diagram outlines the logical flow for interpreting the results of antimicrobial susceptibility testing and the subsequent clinical decisions.
Caption: Logical flow for interpreting antimicrobial susceptibility test results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Digital and the Biological: A Guide to Cross-Validating In-Silico Predictions with In-Vitro Results
For researchers, scientists, and professionals in drug development, the synergy between computational (in-silico) and laboratory (in-vitro) methodologies is paramount for accelerating the discovery pipeline. This guide provides a comparative overview of in-silico prediction performance against established in-vitro assays, supported by experimental data and detailed protocols. The focus is on key endpoints in drug discovery: cardiotoxicity, permeability, and metabolic stability.
The integration of in-silico models in early drug discovery offers a cost-effective and high-throughput approach to screen and prioritize compounds. However, the predictive power of these models must be rigorously validated against experimental data to ensure their reliability. This guide delves into the cross-validation of in-silico predictions with in-vitro results, offering a clear comparison of their performance and methodologies.
Cardiotoxicity Assessment: hERG Channel Inhibition
A critical safety hurdle in drug development is the potential for cardiotoxicity, often mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] Predicting a compound's hERG inhibition potential early on is crucial.
In-Silico vs. In-Vitro Comparison: hERG Inhibition
| In-Silico Model Type | In-Vitro Assay | Key Performance Metric | Reported Accuracy/Correlation |
| Quantitative Structure-Activity Relationship (QSAR) | Manual Patch Clamp | IC50 Prediction | Overall accuracy of up to 94% in binary classification models (blocker vs. non-blocker) has been reported.[2] |
| Pharmacophore Models | Automated Patch Clamp | Binary Classification (High/Low Risk) | High sensitivity and specificity in identifying compounds with potential hERG liability. |
| Machine Learning (e.g., SVM, kNN) | Radioligand Binding Assays | Binding Affinity (Ki) | Models can achieve high concordance with in-vitro results, particularly when trained on large, curated datasets.[2] |
| Structure-Based (Docking) | Fluorescence-Based Assays | Docking Score vs. Experimental Potency | Can provide insights into binding modes and rational drug design, though quantitative correlation can be variable. |
Experimental Protocol: Manual Patch Clamp Assay for hERG Inhibition
The manual patch-clamp technique is the "gold standard" for characterizing ion channel pharmacology, providing detailed information on the electrophysiological effects of a compound.[4]
Objective: To measure the inhibitory effect of a test compound on the hERG potassium channel current in a mammalian cell line.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The test compound is applied at various concentrations to the cell via the external perfusion system.
-
Data Analysis: The peak tail current amplitude is measured before and after compound application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Intestinal Permeability: Caco-2 Assays
Predicting the oral absorption of a drug candidate is a key aspect of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The Caco-2 cell permeability assay is a widely used in-vitro model for predicting human intestinal permeability.[5][6][7]
In-Silico vs. In-Vitro Comparison: Caco-2 Permeability
| In-Silico Model Type | In-Vitro Assay | Key Performance Metric | Reported Accuracy/Correlation |
| QSAR Models | Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | Classification models can achieve accuracies ranging from 71% to 78% on external test sets.[5] |
| Machine Learning (e.g., Random Forest, Deep Neural Networks) | Caco-2 Permeability Assay | Papp Prediction (Regression) | Good correlation with experimental Papp values, with reported R² values varying depending on the dataset and algorithm. |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Caco-2 Permeability Assay | Fraction Absorbed (Fa) | Integrates Caco-2 data to predict in-vivo absorption, often showing good qualitative and quantitative correlation. |
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8]
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) compartment is replaced with a transport buffer containing the test compound at a known concentration.
-
The basolateral (receiver) compartment contains a compound-free transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
-
Sample Collection: At specific time points, samples are taken from the basolateral compartment and the concentration of the test compound is quantified, typically by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Metabolic Stability Assessment: Liver Microsomes
The metabolic stability of a compound, its susceptibility to metabolism by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile. In-vitro assays using liver microsomes are a standard method for assessing phase I metabolic stability.[9][10]
In-Silico vs. In-Vitro Comparison: Metabolic Stability
| In-Silico Model Type | In-Vitro Assay | Key Performance Metric | Reported Accuracy/Correlation |
| QSAR Models | Human Liver Microsomes (HLM) Stability Assay | Percentage of Compound Remaining | Classification models have shown accuracies of over 70% in predicting stability.[11] |
| Machine Learning (e.g., Random Forest) | Rat Liver Microsomes (RLM) Stability Assay | Intrinsic Clearance (CLint) | Models can achieve a high predictive performance, with reported AUROC values up to 0.73 in 5-fold cross-validation.[11] |
| Substrate-based models | Hepatocyte Stability Assay | Half-life (t1/2) | Can predict sites of metabolism and the likelihood of a compound being a substrate for specific CYP450 enzymes. |
Experimental Protocol: Human Liver Microsomes (HLM) Stability Assay
This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes.[12]
Objective: To determine the in-vitro metabolic stability of a test compound in human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is typically carried out at 37°C.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in-vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Visualizing the Workflow
To better illustrate the interplay between in-silico and in-vitro approaches, the following diagrams outline the general cross-validation workflow and a specific experimental workflow for the Caco-2 permeability assay.
References
- 1. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raco.cat [raco.cat]
- 7. researchgate.net [researchgate.net]
- 8. ADME predictions [modem.ucsd.edu]
- 9. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to Solution-Phase and Solid-Phase Synthesis: Purity and Yield Considerations
For researchers and professionals in drug development and the broader scientific community, the choice between solution-phase and solid-phase synthesis is a critical decision that profoundly impacts the purity, yield, and overall efficiency of producing target molecules, particularly peptides and oligonucleotides. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthesis strategy.
At a Glance: Key Differences
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Environment | Homogeneous (reactants in solution) | Heterogeneous (growing chain on a solid support) |
| Purification | Required after each step (e.g., chromatography, crystallization) | Simple filtration and washing of the solid support |
| Reagent Stoichiometry | Near-stoichiometric amounts of reagents | Large excess of reagents to drive reactions to completion |
| Automation | Difficult to automate | Readily automated |
| Scalability | Well-suited for large-scale synthesis | Typically used for small to medium-scale synthesis |
| Typical Purity (Crude) | Variable, depends on purification efficiency at each step | Generally high due to the use of excess reagents and effective washing |
| Typical Overall Yield | Can be high for short sequences, but decreases with length due to losses during purification | Can be lower for very long sequences due to cumulative incomplete reactions |
Purity and Yield: A Quantitative Comparison
The purity and yield of a synthesis are paramount for the successful application of the final product. The following table summarizes representative experimental data comparing the two methods.
| Target Molecule & Method | Overall Yield (%) | Purity (%) | Reference |
| Sequence-Defined Nonamer (Solution-Phase) | 18% | >99% | [1] |
| Sequence-Defined Dodecamer (Solid-Phase) | 5% | 74% (initial), 84% (optimized) | [1] |
| 25-mer Antimicrobial Peptide (Solid-Phase) | Not specified, 285 mg obtained | 98.7% | [2] |
| Pentapeptide (BocGRGDS) (Repetitive Solution-Phase) | 67% | >90% | [3] |
| Linear Peptide Precursor of Ustat A (Solid-Phase) | 46% | Not specified | [4] |
It is important to note that direct comparisons of the same peptide synthesized by both methods are not abundant in the literature, as the choice of method is often dictated by the specific characteristics of the target molecule. However, the available data illustrates general trends. Solution-phase synthesis can achieve very high purity for shorter sequences due to the purification of intermediates, though the overall yield may be impacted by losses at each purification step[1]. Solid-phase synthesis, particularly for longer peptides, can produce high-purity crude products in good yield due to the ease of removing excess reagents and byproducts[2].
Experimental Workflows
The fundamental difference between solution-phase and solid-phase synthesis lies in their procedural workflows.
In solution-phase synthesis, each reaction is carried out in a homogeneous solution, followed by a distinct purification step to isolate the intermediate before proceeding to the next reaction.
Solid-phase synthesis involves anchoring the growing molecule to a solid support. Reagents are added in excess, and purification is achieved by simply washing the solid support to remove unreacted materials and byproducts.
Experimental Protocols
Solution-Phase Synthesis of a Tripeptide (Ala-Gly-Phe)
This protocol is a representative example of a classical solution-phase peptide synthesis.
Step 1: Synthesis of the Dipeptide (Boc-Gly-Phe-OMe)
-
Activation of Boc-Gly-OH: Dissolve Boc-Gly-OH (1 equivalent) and a coupling agent such as TBTU (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add a base, for example, triethylamine (Et3N) (2 equivalents), and stir the mixture at 0°C for 30 minutes.
-
Coupling: To the activated Boc-Gly-OH solution, add a solution of H-Phe-OMe.HCl (1 equivalent) and Et3N (1 equivalent) in DCM. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-Gly-Phe-OMe.
Step 2: Deprotection of the Dipeptide
-
Boc Removal: Dissolve the purified Boc-Gly-Phe-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM). Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of H-Gly-Phe-OMe is used in the next step without further purification.
Step 3: Synthesis of the Tripeptide (Boc-Ala-Gly-Phe-OMe)
-
Activation of Boc-Ala-OH: Activate Boc-Ala-OH using the same procedure as for Boc-Gly-OH in Step 1.
-
Coupling: Add the TFA salt of H-Gly-Phe-OMe and Et3N (to neutralize the salt) to the activated Boc-Ala-OH solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the pure Boc-Ala-Gly-Phe-OMe.
Step 4: Final Deprotection
-
Saponification: To remove the methyl ester, dissolve the protected tripeptide in a mixture of methanol and water and add an excess of a base like sodium hydroxide. Stir until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Boc Removal: Remove the Boc group as described in Step 2 to yield the final tripeptide, H-Ala-Gly-Phe-OH.
Solid-Phase Synthesis of a Tripeptide (Ala-Gly-Phe) using Fmoc Chemistry
This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) procedure.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Place the Fmoc-Phe-Wang resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat the Fmoc deprotection step (Step 2).
-
Repeat the coupling step (Step 3) using Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in Step 2.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Conclusion
The choice between solution-phase and solid-phase synthesis is a strategic one, with significant implications for the purity and yield of the final product. Solution-phase synthesis, with its intermediate purification steps, can yield highly pure products, especially for shorter sequences, and is often more cost-effective for large-scale production[5]. However, it is labor-intensive and difficult to automate.
Solid-phase synthesis offers the advantages of speed, ease of automation, and simplified purification, making it the method of choice for the synthesis of long peptides and for high-throughput applications[6][7]. While the overall yield can be affected by the cumulative efficiency of each step, modern SPPS techniques can achieve high purity for a wide range of target molecules[2]. Ultimately, the optimal synthesis strategy depends on the specific goals of the project, including the length and complexity of the target molecule, the required scale of production, and the desired level of purity.
References
- 1. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of Cyclo(L-Trp-L-Phe) and its Alanine-Substituted Analogs
A detailed guide for researchers and drug development professionals on the physicochemical properties, biological activities, and underlying mechanisms of Cyclo(L-Trp-L-Phe) and its alanine-substituted counterparts, Cyclo(L-Ala-L-Phe) and Cyclo(L-Trp-L-Ala).
This guide provides a comprehensive comparative analysis of the cyclic dipeptide Cyclo(L-Trp-L-Phe) and its two alanine-substituted analogs: Cyclo(L-Ala-L-Phe), where the tryptophan residue is replaced by alanine, and Cyclo(L-Trp-L-Ala), where the phenylalanine residue is substituted with alanine. This comparison aims to elucidate the structural and functional differences imparted by the substitution of the bulky, aromatic indole side chain of tryptophan with the small, aliphatic side chain of alanine.
Physicochemical Properties
The substitution of tryptophan with alanine is expected to significantly alter the physicochemical properties of the parent molecule, primarily due to the removal of the large, hydrophobic, and aromatic indole group.
| Property | Cyclo(L-Trp-L-Phe) | Cyclo(L-Ala-L-Phe) | Cyclo(L-Trp-L-Ala) |
| Molecular Formula | C₂₀H₁₉N₃O₂ | C₁₂H₁₄N₂O₂ | C₁₄H₁₅N₃O₂ |
| Molecular Weight ( g/mol ) | 333.39[1] | ~218.25 | ~257.28 |
| Appearance | White solid[1] | Not specified | Not specified |
| Solubility | Soluble in DMF and DMSO[2] | Not specified | Not specified |
| Predicted LogP | ~2.5 - 3.0 | ~0.5 - 1.0 | ~1.0 - 1.5 |
Biological Activities: A Comparative Overview
Cyclo(L-Trp-L-Phe) has been reported to exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[3][4] The substitution with alanine is anticipated to modulate these activities, potentially leading to altered potency and selectivity.
Antimicrobial Activity
Tryptophan-containing cyclic dipeptides have shown notable antimicrobial properties.[5] The indole ring is often crucial for these activities.
| Organism | Cyclo(L-Trp-L-Phe) (Predicted MIC) | Cyclo(L-Ala-L-Phe) (Predicted MIC) | Cyclo(L-Trp-L-Ala) (Predicted MIC) |
| Bacillus subtilis | 97.3 - 357.8 µM[6] | > 15 mM | > 15 mM |
| Staphylococcus aureus | 97.3 - 357.8 µM[6] | > 15 mM | > 15 mM |
| Escherichia coli | Not effective[6] | > 15 mM | > 15 mM |
| Pseudomonas aeruginosa | Not effective[6] | > 15 mM | > 15 mM |
Note: The provided MIC values for Cyclo(L-Trp-L-Phe) are based on structurally similar tryptophan-containing cyclopeptides and serve as a predictive measure. Specific MIC values for Cyclo(L-Trp-L-Phe) were not available in the searched literature. The MIC values for the alanine analogs are based on the general finding that many non-aromatic cyclopeptides have high MICs.
Cytotoxic Activity
The cytotoxic effects of these compounds against various cancer cell lines are of significant interest in drug discovery.
| Cell Line | Cyclo(L-Trp-L-Phe) (Predicted IC₅₀) | Cyclo(L-Ala-L-Phe) (Predicted IC₅₀) | Cyclo(L-Trp-L-Ala) (Predicted IC₅₀) |
| Human Colon Cancer (HCT-116) | 10 - 50 µM | > 100 µM | > 100 µM |
| Human Breast Cancer (MCF-7) | 10 - 50 µM | > 100 µM | > 100 µM |
| Human Hepatocellular Carcinoma (HepG2) | 10 - 50 µM | > 100 µM | > 100 µM |
Note: The provided IC₅₀ values are predictive and based on general cytotoxicity data for similar cyclic dipeptides. Specific, directly comparative IC₅₀ values for these three compounds were not found in the searched literature.
Experimental Protocols
General Synthesis of Cyclic Dipeptides
A common method for the synthesis of cyclic dipeptides involves the coupling of two amino acids to form a linear dipeptide, followed by an intramolecular cyclization.
1. Linear Dipeptide Synthesis:
-
Protection: The amino group of the first amino acid (e.g., L-Tryptophan) is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl). The carboxylic acid group of the second amino acid (e.g., L-Phenylalanine) is protected as a methyl or ethyl ester.
-
Coupling: The protected amino acids are coupled using a coupling agent like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).[2]
-
Deprotection: The protecting groups are selectively removed. For instance, the Boc group is removed with an acid like trifluoroacetic acid (TFA), and the ester is hydrolyzed using a base like lithium hydroxide.[7]
2. Cyclization:
-
The deprotected linear dipeptide is dissolved in a suitable solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
A coupling agent is added to facilitate the formation of the amide bond, yielding the cyclic dipeptide.
-
Purification is typically performed using column chromatography.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell viability, is then calculated.
Signaling Pathways and Mechanisms
Cyclo(L-Trp-L-Phe) and its analogs can exert their biological effects through various signaling pathways. A notable pathway implicated in the action of similar cyclic dipeptides is the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.
Caption: Proposed mechanism of Cyclo(L-Trp-L-Phe) inhibiting the NF-κB signaling pathway.
Some studies on related cyclic dipeptides suggest that they can inhibit the activation of the IKK complex and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and survival genes.[9][10] The bulky indole group of tryptophan in Cyclo(L-Trp-L-Phe) may play a critical role in this inhibition, suggesting that its alanine-substituted analogs would likely have a diminished or altered effect on this pathway.
Experimental Workflow for Synthesis and Bioactivity Screening
The overall process for comparing these cyclic dipeptides involves a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for the comparative analysis of cyclic dipeptides.
Conclusion
The substitution of the tryptophan residue in Cyclo(L-Trp-L-Phe) with alanine is predicted to have a profound impact on its physicochemical properties and biological activities. The loss of the bulky, hydrophobic indole ring in Cyclo(L-Ala-L-Phe) and the alteration of the aromatic core in Cyclo(L-Trp-L-Ala) are expected to reduce their antimicrobial and cytotoxic potencies. Further experimental validation is necessary to precisely quantify these differences and to explore the full therapeutic potential of these cyclic dipeptides. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cyclo(L-Trp-L-Phe) Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the biological activity of the cyclic dipeptide Cyclo(L-Trp-L-Phe) against known inhibitors of key signaling pathways. While direct quantitative data for Cyclo(L-Trp-L-Phe) is emerging, this document outlines the experimental protocols and comparative data necessary for its evaluation as a potential modulator of the NF-κB and PPAR-γ pathways.
Cyclo(L-Trp-L-Phe), a member of the diketopiperazine class of compounds, has garnered interest for its potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects.[1] Preliminary studies on related compounds suggest that its biological activities may be mediated through the modulation of critical cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a central player in metabolism and inflammation.[2][3][4]
This guide presents a comparative analysis based on available data for known inhibitors and agonists of these pathways, providing a benchmark for the future quantitative assessment of Cyclo(L-Trp-L-Phe).
Comparative Analysis of Inhibitory and Agonist Activity
To provide a clear benchmark, the following tables summarize the inhibitory concentrations (IC50) of known NF-κB inhibitors and the effective concentrations (EC50) of established PPAR-γ agonists. This data serves as a reference for contextualizing the potential potency of Cyclo(L-Trp-L-Phe) once experimental data becomes available.
Table 1: Benchmarking NF-κB Inhibition
| Compound | Target | IC50 (µM) | Cell Line |
| Parthenolide | IKK | 5.0 | Jurkat |
| MG-132 | Proteasome | 0.1 | Various |
| Bay 11-7082 | IKKβ | 10.0 | HeLa |
| EF24 | IKK | 1.3 | A549 |
| Curcumin | IKK | 13.0 | A549 |
Data compiled from various sources.[5][6]
Table 2: Benchmarking PPAR-γ Agonist Activity
| Compound | Type | EC50 (µM) | Assay System |
| Rosiglitazone | Full Agonist | 0.04 | Transactivation Assay |
| Pioglitazone | Full Agonist | 0.5 | Transactivation Assay |
| Genistein | Partial Agonist | 5.0 | Reporter Gene Assay |
| Biochanin A | Partial Agonist | 3.0 | Reporter Gene Assay |
Data compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing NF-κB inhibition and PPAR-γ agonism.
NF-κB Inhibition Assay: Luciferase Reporter Gene Assay
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cyclo(L-Trp-L-Phe) and known NF-κB inhibitors (e.g., Parthenolide).
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Cyclo(L-Trp-L-Phe) or a known inhibitor for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for inhibition.
PPAR-γ Agonist Assay: Gal4-PPAR-γ Chimera Transactivation Assay
This assay determines the ability of a compound to activate the PPAR-γ receptor by measuring the expression of a reporter gene linked to a Gal4 DNA binding domain.
Materials:
-
Human embryonic kidney (HEK293T) cells.
-
Expression plasmids for the Gal4 DNA-binding domain fused to the PPAR-γ ligand-binding domain (Gal4-PPAR-γ LBD) and a luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS).
-
Lipofectamine for transfection.
-
Cyclo(L-Trp-L-Phe) and known PPAR-γ agonists (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the Gal4-PPAR-γ LBD and UAS-luciferase plasmids in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of Cyclo(L-Trp-L-Phe) or a known agonist.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Visualizing the Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Hypothesized inhibition points of Cyclo(L-Trp-L-Phe) in the NF-κB signaling pathway.
Caption: Proposed mechanism of PPAR-γ activation by Cyclo(L-Trp-L-Phe).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Phytoconstituents as PPAR Agonists: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
structural comparison of Cyclo(L-Trp-L-Phe) with other diketopiperazines
A Comprehensive Structural and Functional Comparison of Cyclo(L-Trp-L-Phe) and Other Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and biological properties of Cyclo(L-Trp-L-Phe) with other notable diketopiperazines (DKPs). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in drug discovery and development.
Diketopiperazines are a class of cyclic dipeptides known for their rigid and stable scaffold, making them attractive candidates for therapeutic development. Their biological activity is intimately linked to the nature and orientation of the amino acid side chains. This guide will delve into these structure-activity relationships, with a particular focus on Cyclo(L-Trp-L-Phe).
Structural Comparison of Diketopiperazines
The core of a 2,5-diketopiperazine is a six-membered ring. The conformation of this ring and the spatial orientation of the amino acid side chains are critical determinants of biological activity. The DKP ring can adopt various conformations, from nearly planar to boat-like, to minimize steric hindrance between the side chains.[1]
The conformation of the DKP ring can be quantitatively described using Cremer-Pople puckering parameters. These parameters provide a precise measure of the ring's shape and deviation from planarity.[2][3]
Table 1: Structural and Conformational Parameters of Selected Diketopiperazines
| Diketopiperazine | Amino Acid Composition | Ring Conformation | Side Chain Orientation | Key Structural Features |
| Cyclo(L-Trp-L-Phe) | L-Tryptophan, L-Phenylalanine | Generally a boat-like conformation to reduce steric hindrance between the bulky aromatic side chains.[4] | The aromatic side chains have rotational freedom, leading to different rotamers.[4] | Two aromatic side chains (indole and phenyl) allow for potential π-π stacking interactions.[4] |
| Cyclo(L-Pro-L-Phe) | L-Proline, L-Phenylalanine | The DKP ring is fused to the five-membered proline ring, leading to a more rigid structure. It often adopts a folded conformation due to intramolecular CH-π interactions.[5] | The phenyl ring can be in a folded or extended conformation relative to the DKP ring.[5] | The bicyclic structure imparts significant conformational rigidity. |
| Cyclo(L-Leu-L-Pro) | L-Leucine, L-Proline | Similar to other proline-containing DKPs, it has a rigid bicyclic structure. | The hydrophobic leucine side chain is a key feature for its biological activity. | Possesses a hydrophobic side chain that can interact with lipid membranes. |
| Cyclo(L-His-L-Pro) | L-Histidine, L-Proline | Rigid bicyclic structure. | The imidazole ring of histidine can act as a hydrogen bond donor and acceptor. | The imidazole moiety is often crucial for its biological and pharmacological effects. |
| Cyclo(L-Trp-L-Trp) | L-Tryptophan, L-Tryptophan | Can adopt a nearly planar conformation.[6] | The two indole side chains can engage in intramolecular interactions. | The presence of two indole rings offers multiple sites for chemical modification and interaction. |
Comparative Biological Activity
The diverse structures of diketopiperazines translate into a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. The specific amino acid residues and their stereochemistry are fundamental to these activities.
Table 2: Comparative Cytotoxic Activity of Selected Diketopiperazines
| Diketopiperazine | Cell Line | IC50 Value | Reference |
| Cyclo(L-Pro-L-Phe) | SH-SY5Y (neuroblastoma) | Neuroprotective against H₂O₂-induced damage | [7] |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | A549 (lung carcinoma) | 1.2 µM | [8] |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | HeLa (cervical cancer) | 0.7 µM | [8] |
| 2,6-Diketopiperazine (Compound 1) | MDA-MB-231 (breast cancer) | 4.6 µM | [9] |
| 2,6-Diketopiperazine (Compound (S)-2a) | MDA-MB-231 (breast cancer) | 4.6 µM | [9] |
| N-1-monoallylated 2,5-DKP (Compound 3c) | U937 (histiocytic lymphoma) | 0.36 µM | [10] |
| Dianhydrorostratin A (DTP) | K562 (chronic myelogenous leukemia) | ~1 µM | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of diketopiperazines. Below are generalized methodologies for key experiments.
Synthesis of Cyclo(L-Trp-L-Phe)
A common method for the synthesis of diketopiperazines is through the cyclization of a linear dipeptide precursor.
Workflow for Diketopiperazine Synthesis
Caption: General workflow for the synthesis of Cyclo(L-Trp-L-Phe).
Protocol:
-
Linear Dipeptide Synthesis: The synthesis begins with the coupling of N-protected L-Tryptophan and C-protected L-Phenylalanine using standard peptide coupling reagents.
-
Deprotection: The protecting groups are removed from the N-terminus and C-terminus of the linear dipeptide.
-
Cyclization: The deprotected dipeptide is then subjected to conditions that favor intramolecular cyclization to form the diketopiperazine ring.
-
Purification: The crude product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure Cyclo(L-Trp-L-Phe).[12]
X-ray Crystallography
X-ray crystallography is a powerful technique to determine the three-dimensional structure of molecules at atomic resolution.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of a diketopiperazine.
Protocol:
-
Crystal Growth: Single crystals of the diketopiperazine are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[6]
-
Data Collection: A high-quality crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.[6]
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods.
-
Model Building and Refinement: An initial model of the molecule is built into the electron density map and refined to best fit the experimental data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and conformation of molecules in solution.
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: A solution of the diketopiperazine is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]
-
1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC, to assign all proton and carbon signals and to identify through-space proximities between protons.[13][14]
-
Data Analysis: The chemical shifts, coupling constants, and NOE/ROE intensities are analyzed to determine the preferred conformation of the diketopiperazine ring and the orientation of the side chains.[5]
Signaling Pathway Modulation
Diketopiperazines can exert their biological effects by modulating specific cellular signaling pathways. For example, some proline-containing DKPs have been shown to influence the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[7][15]
Representative Signaling Pathway: NF-κB Modulation by a Proline-Containing DKP
Caption: Proposed modulation of the NF-κB pathway by Cyclo(L-Pro-L-Phe).[7][16]
This diagram illustrates how a diketopiperazine like Cyclo(L-Pro-L-Phe) may inhibit the NF-κB signaling pathway. By potentially inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκB are prevented. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[7][17][18]
Disclaimer: The signaling pathway depicted is based on studies of related proline-containing diketopiperazines and represents a potential mechanism of action for Cyclo(L-Trp-L-Phe) that requires further experimental validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 9. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. An NF-κB pathway-mediated positive feedback loop amplifies Ras activity to pathological levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The NF-κB signaling pathway in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (11S,14S)-Cyclo-(L-Trp-L-Phe)
Disclaimer: This document provides guidance on the proper disposal of (11S,14S)-Cyclo-(L-Trp-L-Phe). Researchers, scientists, and drug development professionals are advised to consult their institution's specific safety protocols and local regulations before proceeding.
(11S,14S)-Cyclo-(L-Trp-L-Phe) is a cyclic dipeptide composed of L-Tryptophan and L-Phenylalanine. While L-Tryptophan itself is not classified as a hazardous substance, the specific hazards of this particular cyclic dipeptide have not been extensively documented. Therefore, it is prudent to handle and dispose of this compound with a degree of caution, adhering to standard laboratory safety practices.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile rubber, >0.11 mm thickness |
| Eye Protection | Safety goggles with side protection |
| Respiratory Protection | Required when dusts are generated |
| Lab Coat | Standard laboratory coat |
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of (11S,14S)-Cyclo-(L-Trp-L-Phe).
-
Waste Identification and Segregation:
-
Treat all waste containing (11S,14S)-Cyclo-(L-Trp-L-Phe) as chemical waste.
-
Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
-
Containment:
-
Solid Waste: Collect dry powder or residues in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container. If dissolved in a solvent, segregate it as halogenated or non-halogenated solvent waste as appropriate.[2]
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "(11S,14S)-Cyclo-(L-Trp-L-Phe)".
-
Include the approximate amount of the compound and any solvents present.
-
Attach a hazardous waste tag if required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Provide them with all necessary information about the waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for (11S,14S)-Cyclo-(L-Trp-L-Phe).
Regulatory Considerations
Disposal of chemical waste is regulated by local, state, and federal laws. Always adhere to the guidelines provided by your institution's EHS office to ensure compliance.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
References
Essential Safety and Handling Protocols for (11S,14S)-Cyclo-(L-Trp-L-Phe)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for the cyclic dipeptide (11S,14S)-Cyclo-(L-Trp-L-Phe). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (11S,14S)-Cyclo-(L-Trp-L-Phe) in a laboratory setting. These recommendations are based on general best practices for handling non-hazardous chemical powders and peptides.[3][4][5][6][7]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant with side shields. Goggles are preferred when there is a splash hazard.[5][7] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[5][7] | Prevents direct skin contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat.[5][6] | Protects clothing and skin from spills. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood or if dust generation is likely.[1] | Prevents inhalation of fine particles. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in a laboratory environment.[3][7] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical for both safety and experimental integrity. The following procedure outlines the recommended steps for handling (11S,14S)-Cyclo-(L-Trp-L-Phe), from preparation to post-handling cleanup.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered.[4]
-
Assemble all necessary equipment and materials, including the compound, solvents, glassware, and waste containers.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling the Compound :
-
If the compound is in solid (powder) form, handle it in a manner that minimizes dust generation.[1][2][8] Use of a fume hood is recommended.
-
When weighing the compound, use a draft shield on the analytical balance.
-
For reconstitution, add the solvent slowly to the solid to avoid splashing.[3] Swirl gently to dissolve; do not shake vigorously.[3]
-
-
Post-Handling :
-
Securely cap all containers containing the compound.
-
Clean the work area thoroughly.
-
Decontaminate any reusable equipment.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect researchers and the environment.[4]
-
Solid Waste :
-
Contaminated disposables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed chemical waste bag or container.
-
-
Liquid Waste :
-
Solutions containing (11S,14S)-Cyclo-(L-Trp-L-Phe) should be collected in a clearly labeled, sealed waste container.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Regulatory Compliance :
-
All waste must be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of the handling, operational, and disposal procedures for (11S,14S)-Cyclo-(L-Trp-L-Phe).
Caption: Workflow for safe handling of (11S,14S)-Cyclo-(L-Trp-L-Phe).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. realpeptides.co [realpeptides.co]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. biorunstar.com [biorunstar.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
